2-Amino-5-bromo-3-piperidin-1-ylpyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-3-piperidin-1-ylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4/c10-7-6-12-8(11)9(13-7)14-4-2-1-3-5-14/h6H,1-5H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNJPCTWGYGLDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CN=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670289 | |
| Record name | 5-Bromo-3-(piperidin-1-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90674-84-3 | |
| Record name | 5-Bromo-3-(piperidin-1-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine. The information presented herein is curated for professionals in the fields of medicinal chemistry, chemical synthesis, and drug development, offering a foundational understanding of this molecule's characteristics. This document emphasizes experimental data where available and provides theoretical context to aid in its application and further research.
Introduction and Significance
2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules and approved pharmaceuticals. The unique arrangement of a pyrazine core substituted with an amino group, a bromine atom, and a piperidinyl moiety suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. The electron-donating amino and piperidinyl groups, combined with the electron-withdrawing bromine atom, create a distinct electronic profile that can be exploited for various chemical transformations and molecular interactions. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in synthetic protocols and for predicting its behavior in biological systems.
Molecular Structure and Chemical Identity
The structural integrity of a compound is the basis of its chemical behavior. The molecular structure of 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine is depicted below.
Figure 1. Chemical structure of 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine.
Key Identifiers:
-
CAS Number: 90674-84-3[1]
-
Molecular Formula: C₉H₁₃BrN₄[1]
-
Synonyms: 5-bromo-3-(piperidin-1-yl)pyrazin-2-amine[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine is presented in the table below. It is important to note that while some of this data is from experimental sources, other values may be predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Weight | 257.13 g/mol | [1] |
| Exact Mass | 256.03200 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Boiling Point | 391.7°C at 760 mmHg | [1] |
| Density | 1.543 g/cm³ | [1] |
| Flash Point | 190.727°C | [1] |
| Refractive Index | 1.629 | [1] |
Solubility: Specific solubility data in various solvents is not extensively reported. General principles of organic chemistry suggest that due to the presence of the polar amino group and the nitrogen atoms in the pyrazine and piperidine rings, the compound is expected to have some solubility in polar organic solvents. Its relatively nonpolar carbon framework and the bromine atom may also confer solubility in less polar solvents. Experimental determination of solubility in solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, dichloromethane, and ethyl acetate is recommended for practical applications.
Spectral Data and Characterization
Spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound. While a complete set of publicly available spectra for 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine is limited, the following provides an overview of the expected spectral features based on its structure and available data for related compounds.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. Based on the structure, the following proton signals are anticipated:
-
Pyrazine Ring Proton: A singlet for the proton on the pyrazine ring. A reported ¹H NMR spectrum in CDCl₃ shows this signal at δ 7.72 (s, 1H) .[1]
-
Amino Group Protons: A broad singlet for the two protons of the primary amino group. A reported spectrum indicates this signal at δ 4.53 (s, 2H) .[1]
-
Piperidine Ring Protons:
-
The four protons on the carbons adjacent to the nitrogen (α-protons) are expected to appear as a triplet. A reported spectrum shows this at δ 3.12-3.10 (t, J=5.3 Hz, 4H) .[1]
-
The remaining six protons of the piperidine ring (β- and γ-protons) will likely appear as multiplets in the aliphatic region. A reported spectrum indicates these at δ 1.71-1.67 (m, 4H) and δ 1.65-1.61 (m, 2H) .[1]
-
Carbon-13 (¹³C) NMR Spectroscopy
While specific experimental ¹³C NMR data for this compound is not available, the expected chemical shifts can be predicted based on the electronic environment of each carbon atom.
-
Pyrazine Ring Carbons: The carbon atoms of the pyrazine ring will resonate in the aromatic region, typically between δ 130-160 ppm. The carbons directly attached to nitrogen atoms will be deshielded and appear at higher chemical shifts. The carbon bearing the bromine atom will also be influenced by the halogen's electronegativity.
-
Piperidine Ring Carbons: The carbon atoms of the piperidine ring will appear in the aliphatic region, generally between δ 20-60 ppm. The carbons alpha to the nitrogen will be the most deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying functional groups within a molecule. The IR spectrum of 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine is expected to exhibit characteristic absorption bands:
-
N-H Stretching: The amino group should show two distinct stretching vibrations in the range of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C-H Stretching: Aromatic C-H stretching from the pyrazine ring will likely appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the piperidine ring will be observed in the 2850-3000 cm⁻¹ region.
-
C=N and C=C Stretching: The stretching vibrations of the pyrazine ring will result in several bands in the 1400-1600 cm⁻¹ region.
-
N-H Bending: The scissoring vibration of the primary amino group is expected around 1590-1650 cm⁻¹.
-
C-N Stretching: The stretching vibrations of the C-N bonds of the amino and piperidinyl groups will appear in the 1250-1350 cm⁻¹ range.
-
C-Br Stretching: A band corresponding to the C-Br stretch is expected in the fingerprint region, typically between 500-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine, the mass spectrum should show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for compounds containing one bromine atom. The exact mass measurement should be consistent with the calculated value of 256.03200 Da.[1]
Synthesis and Experimental Protocols
The synthesis of 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine typically involves the nucleophilic substitution of a halogen on a di-halogenated pyrazine precursor. A general synthetic procedure is outlined below.
Figure 2. General synthetic workflow for 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine.
General Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-3,5-dibromopyrazine in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, add an excess of piperidine.[1]
-
Reaction Conditions: The reaction mixture is then heated in a sealed tube to a temperature of approximately 120°C for a sufficient period to ensure completion of the reaction (e.g., 18 hours).[1]
-
Workup and Purification: After cooling, the reaction mixture is partitioned between an organic solvent (e.g., methylene chloride) and water. The organic layer is separated, washed, dried over a suitable drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product.[1] The product can be further purified by standard techniques such as column chromatography or recrystallization to obtain the desired 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine as a yellow solid.[1]
Causality in Experimental Choices:
-
Solvent: DMSO and ethanol are chosen for their ability to dissolve the reactants and for their relatively high boiling points, which are suitable for the elevated reaction temperatures.
-
Sealed Tube: The use of a sealed tube is necessary to prevent the evaporation of the volatile piperidine and the solvent at the high reaction temperature, thereby maintaining the reactant concentrations and driving the reaction to completion.
-
Excess Piperidine: Using an excess of piperidine serves both as a reactant and as a base to neutralize the hydrogen bromide formed during the reaction, thus favoring the product formation.
Conclusion and Future Directions
This technical guide has consolidated the available physical and chemical data for 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine. While key identifiers and some physical properties are reported, there is a clear need for more comprehensive experimental characterization. Future work should focus on obtaining a definitive melting point, detailed solubility profiles in a range of solvents, and complete, high-resolution spectral data (¹H NMR, ¹³C NMR, IR, and MS). Such data would be invaluable to the scientific community, enabling more efficient and predictable use of this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science.
References
2-Amino-5-bromo-3-piperidin-1-ylpyrazine chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-5-bromo-3-piperidin-1-ylpyrazine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and physicochemical properties, providing a foundational understanding for its potential applications in research and drug development.
Core Chemical Identity
Chemical Structure and CAS Number
This compound is a substituted pyrazine derivative. The core structure consists of a pyrazine ring with an amino group at the 2-position, a bromine atom at the 5-position, and a piperidin-1-yl group at the 3-position.
-
Chemical Name: this compound[1]
-
CAS Number: 90674-84-3[1]
-
Molecular Formula: C₉H₁₃BrN₄
-
Molecular Weight: 257.14 g/mol
Below is a 2D representation of the chemical structure.
Caption: 2D structure of this compound.
Synthesis and Manufacturing
The primary route for the synthesis of this compound involves a nucleophilic aromatic substitution reaction.
Rationale for Synthetic Strategy:
The pyrazine ring is electron-deficient, which facilitates nucleophilic attack, particularly at positions activated by electron-withdrawing groups. The presence of two bromine atoms in the starting material, 2-amino-3,5-dibromopyrazine, provides two potential sites for substitution. The bromine at the 3-position is more susceptible to nucleophilic attack by an amine like piperidine due to the electronic influence of the adjacent amino group.
Experimental Protocol:
A common laboratory-scale synthesis is as follows:
-
Reactant Preparation: 2-amino-3,5-dibromopyrazine is used as the starting material. Piperidine serves as the nucleophile. A solvent such as dimethyl sulfoxide (DMSO) or ethanol is chosen to facilitate the dissolution of the reactants.[1]
-
Reaction Setup: The reactants are combined in a sealed tube to prevent the evaporation of the solvent and piperidine, especially at elevated temperatures.[1]
-
Heating: The reaction mixture is heated to 120°C. This temperature provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.[1]
-
Reaction Time: The reaction is typically allowed to proceed for 18 hours to ensure a high conversion of the starting material.[1]
-
Work-up and Purification:
-
After cooling, the reaction mixture is partitioned between an organic solvent (e.g., methylene chloride) and water.[1]
-
The aqueous phase is extracted further with the organic solvent to maximize the recovery of the product.[1]
-
The combined organic layers are dried over an anhydrous salt like sodium sulfate (Na₂SO₄) to remove any residual water.[1]
-
The solvent is then removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.[1]
-
Further purification can be achieved through techniques like column chromatography or recrystallization to obtain the final product with high purity.
-
Caption: Synthetic workflow for this compound.
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its handling, formulation, and development as a potential therapeutic agent.
| Property | Value | Source |
| Melting Point | 128.5 °C | [2] |
| Boiling Point (Predicted) | 391.8 ± 42.0 °C at 760 mmHg | [1][2] |
| Density (Predicted) | 1.543 ± 0.06 g/cm³ | [1][2] |
| Flash Point (Predicted) | 190.727 °C | [1] |
| Refractive Index (Predicted) | 1.629 | [1] |
| PSA (Polar Surface Area) | 55 Ų | [1] |
| XLogP3 | 1.8 | [1] |
Applications in Drug Discovery and Development
While specific biological activity and targets for this compound are not extensively documented in publicly available literature, its structural motifs are prevalent in compounds with known pharmacological activities.
The Pyrazine Scaffold: The pyrazine ring is a key component in numerous FDA-approved drugs and clinical candidates. It is often utilized as a scaffold in the design of kinase inhibitors. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the active site of kinases.
The Piperidine Moiety: The piperidine ring is another common feature in many pharmaceuticals. Its inclusion can influence a compound's solubility, lipophilicity, and metabolic stability. Furthermore, the piperidine nitrogen can be a key interaction point with biological targets.
Potential as a Kinase Inhibitor Intermediate:
Given that 2-amino-3,5-disubstituted pyrazines are recognized as important scaffolds for aurora kinase inhibitors, it is plausible that this compound could serve as a valuable intermediate in the synthesis of such inhibitors. The bromine atom at the 5-position provides a handle for further chemical modifications, such as cross-coupling reactions, to introduce additional pharmacophoric groups and modulate the compound's activity and selectivity.
Conclusion
This compound is a readily synthesizable heterocyclic compound. Its structure, combining the pharmacologically relevant pyrazine and piperidine moieties, along with a reactive bromine atom, makes it an interesting building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibition. Further research is warranted to fully elucidate the biological activity profile of this compound and its derivatives.
References
An In-depth Technical Guide to the Physicochemical Characterization of 2-Amino-5-bromo-3-piperidin-1-ylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5-bromo-3-piperidin-1-ylpyrazine (CAS No. 90674-84-3), a substituted aminopyrazine of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally-derived data in public literature, this document focuses on the foundational principles and detailed methodologies for determining its melting point and solubility. By understanding the structural contributions to these properties and applying rigorous experimental protocols, researchers can effectively characterize this and similar novel chemical entities.
Introduction to this compound
This compound belongs to the aminopyrazine class of heterocyclic compounds. The pyrazine ring is a common scaffold in pharmacologically active molecules, and its derivatives have shown a wide range of biological activities. The substituents on the pyrazine core—an amino group, a bromine atom, and a piperidinyl moiety—are expected to significantly influence its physicochemical properties, including its melting point and solubility, which in turn affect its suitability for pharmaceutical development.
Chemical Structure:
-
IUPAC Name: 5-bromo-3-(piperidin-1-yl)pyrazin-2-amine
-
Molecular Formula: C₉H₁₃BrN₄
-
Molecular Weight: 257.13 g/mol
Physicochemical Properties: Melting Point and Solubility
While specific experimental data for this compound is not extensively reported, we can predict its behavior based on its structural features and by comparing it to related compounds.
Melting Point Analysis
The melting point of a solid is the temperature at which it transitions to a liquid state and is a critical indicator of purity.[4] Pure crystalline compounds typically exhibit a sharp melting point range of 1-2°C.[4]
Predicted Characteristics:
The melting point of this compound is likely to be significantly higher than that of the parent 2-aminopyrazine (m.p. 117-120°C).[5][6][7] This is due to several factors:
-
Increased Molecular Weight: The addition of the bromo and piperidinyl groups substantially increases the molecular weight (257.13 g/mol vs. 95.10 g/mol for 2-aminopyrazine), leading to stronger van der Waals forces.[8][9]
-
Intermolecular Interactions: The presence of the amino group and the nitrogen atoms in the pyrazine and piperidine rings allows for potential hydrogen bonding, which requires more energy to overcome during melting.[8][10]
-
Molecular Symmetry: The overall asymmetry of the molecule might lead to less efficient crystal packing compared to a more symmetrical molecule, which could slightly lower the melting point. However, the strong intermolecular forces are expected to be the dominant factor.[11]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Melting Point | Expected to be a solid with a melting point significantly above 120°C. | Increased molecular weight and potential for hydrogen bonding compared to 2-aminopyrazine. |
| Aqueous Solubility | Predicted to have low to moderate aqueous solubility. | The non-polar piperidinyl and bromo substituents likely decrease water solubility, while the amino and pyrazine nitrogens may contribute to some solubility. Solubility is expected to be pH-dependent. |
| Organic Solvent Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. | Based on the solubility of similar heterocyclic compounds.[12] |
Solubility Profile
Solubility is a crucial parameter in drug development, influencing absorption, distribution, and formulation.[13] The "like dissolves like" principle is a key determinant, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[14][15]
Predicted Characteristics:
-
Aqueous Solubility: The molecule possesses both polar (amino group, pyrazine nitrogens) and non-polar (bromine atom, piperidinyl ring) features. The piperidine ring, in particular, adds significant non-polar character, which is expected to reduce solubility in water. However, the basic nitrogen atoms mean that the aqueous solubility of this compound will be highly pH-dependent. In acidic conditions, protonation of the amino group and the nitrogen atoms of the pyrazine and piperidine rings would form a more soluble salt.
-
Organic Solvent Solubility: It is anticipated that the compound will be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols like ethanol and methanol, which is common for multifunctional heterocyclic compounds.[12]
Experimental Protocols for Characterization
To obtain definitive data, the following rigorous, self-validating experimental protocols are recommended.
Determination of Melting Point
Two primary methods are recommended for accurate melting point determination: the capillary method for a preliminary assessment and Differential Scanning Calorimetry (DSC) for high-precision measurement.
This is a common and accessible method for determining the melting point range of a crystalline solid.[16]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Initial Measurement: Heat the sample rapidly to get an approximate melting point. This will inform the temperature range for a more precise measurement.
-
Accurate Measurement: Prepare a new capillary tube with the sample. Heat the apparatus quickly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Replicate Measurements: Perform the measurement in triplicate to ensure reproducibility.
Diagram 1: Workflow for Capillary Melting Point Determination
Caption: Workflow for determining melting point using the capillary method.
DSC is a highly precise thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It provides a highly accurate melting temperature (Tm), which is the peak of the endothermic transition.[18][19]
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC instrument using a certified standard, such as indium, to ensure temperature and enthalpy accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
-
DSC Program: Place the sample and reference pans into the DSC cell. Program the instrument to heat at a constant rate (e.g., 10°C/min) under a nitrogen purge. The temperature range should encompass the expected melting point.
-
Data Acquisition: Run the thermal program and record the heat flow as a function of temperature. The melting of the sample will appear as an endothermic peak.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and the peak maximum of the melting endotherm. The peak maximum is typically reported as the melting point.
-
Purity Estimation: The shape of the DSC peak can also be used to estimate the purity of the sample using the van't Hoff equation.[20]
Diagram 2: Workflow for DSC Melting Point Analysis
Caption: Workflow for high-precision melting point determination using DSC.
Determination of Solubility
It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.[13]
This high-throughput method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. It reflects the solubility under non-equilibrium conditions and is useful for early-stage drug discovery.[13][21]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition of Aqueous Buffer: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to the wells containing the DMSO solutions.
-
Incubation: Shake the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.[22]
-
Precipitate Detection: Quantify the amount of precipitate using a nephelometer (measures light scattering) or by UV-Vis spectroscopy after filtering the solutions through a filter plate to remove any undissolved solid.[22]
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
This method measures the true solubility of a compound at equilibrium and is considered the gold standard for drug development.[23] The shake-flask method is the most common approach.[22]
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., water, PBS at various pH values).
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[16][23]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm filter.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[24]
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.
Diagram 3: Workflow for Thermodynamic Solubility Determination
References
- 1. 90674-84-3 | CAS DataBase [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Aminopyrazine | CAS#:5049-61-6 | Chemsrc [chemsrc.com]
- 7. Aminopyrazine | 5049-61-6 [chemicalbook.com]
- 8. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]
- 9. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. Heterocyclic compound - Melting, Boiling, Points | Britannica [britannica.com]
- 11. researchgate.net [researchgate.net]
- 12. tnjchem.com [tnjchem.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. youtube.com [youtube.com]
- 15. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 22. enamine.net [enamine.net]
- 23. In-vitro Thermodynamic Solubility [protocols.io]
- 24. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
potential therapeutic applications of substituted pyrazines
An In-Depth Technical Guide to the Therapeutic Applications of Substituted Pyrazines
Authored by: Gemini, Senior Application Scientist
Foreword: The Pyrazine Scaffold - A Pillar in Modern Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, represents a cornerstone of modern drug discovery.[1][2] Its unique electronic properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, make it a privileged scaffold in medicinal chemistry. The planarity of the ring allows it to serve as a bioisostere for benzene, pyridine, and pyrimidine, while the nitrogen atoms provide crucial interaction points with biological targets. This guide synthesizes current knowledge on substituted pyrazines, offering a technical overview of their applications in oncology, infectious diseases, and neurology, complete with mechanistic insights and practical experimental protocols for researchers in the field.
Part 1: The Oncological Frontier - Pyrazines as Kinase Inhibitors
The dysregulation of protein kinase signaling is a hallmark of many cancers, making kinases a prime target for therapeutic intervention.[3][4] Pyrazine derivatives have been extensively developed as potent and selective kinase inhibitors, with several agents achieving clinical success.[3][5] Their efficacy often stems from the ability of the pyrazine nitrogen to form hydrogen bonds with key amino acid residues in the ATP-binding pocket of the target kinase, acting as ATP-competitive inhibitors.[3]
Mechanism of Action: Competitive ATP Inhibition
Most pyrazine-based kinase inhibitors function by competing with endogenous ATP for binding to the kinase's active site.[3] This binding prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that drives cellular proliferation, survival, and angiogenesis. The specificity of these inhibitors is determined by the unique interactions between their substituent groups and the amino acid residues lining the ATP-binding pocket.[3]
Caption: Pyrazine kinase inhibitors block signaling by competing with ATP.
Key Pyrazine-Based Kinase Inhibitors in Development and Clinical Use
The versatility of the pyrazine scaffold has led to the development of numerous inhibitors targeting a range of kinases. These agents demonstrate good clinical activity and manageable toxicity profiles in various malignancies.[3][4][5]
| Drug Name | Target Kinase(s) | Indication | Potency (IC₅₀) | Clinical Status |
| Gilteritinib | FLT3 / AXL | Relapsed/Refractory Acute Myeloid Leukemia (AML) with FLT3 mutation | - | FDA Approved[3] |
| Darovasertib | Protein Kinase C (PKC) | Metastatic Uveal Melanoma | 1.9 nM (PKCα)[3] | FDA Approved[3] |
| Upadacitinib | JAK1 | Rheumatoid Arthritis, other autoimmune disorders | 47 nM[3] | FDA Approved[3] |
| CCT245737 | CHK1 | RAS-mutant NSCLC (preclinical) | 1.4 nM[3] | Clinical Candidate |
| AKN-028 | Tyrosine Kinases | Acute Myeloid Leukemia (AML) | - | Preclinical[6] |
Part 2: Combating Infectious Diseases
Substituted pyrazines are critical components of the antimicrobial armamentarium, exhibiting activity against bacteria, viruses, and fungi.[7][8][9][10]
Pyrazinamide: A Cornerstone of Tuberculosis Therapy
Pyrazinamide (PZA) is a unique antituberculosis drug essential for shortening the duration of therapy.[11][12] It is a prodrug that targets non-replicating "persister" bacilli in the acidic environment of granulomas, a feat other antibiotics struggle to achieve.[11][13]
Mechanism of Action: PZA diffuses into Mycobacterium tuberculosis, where the bacterial enzyme pyrazinamidase (PncA) converts it to its active form, pyrazinoic acid (POA).[14][15] POA accumulation disrupts multiple cellular processes, including membrane potential, energy production, and coenzyme A synthesis, ultimately leading to cell death.[11][14][15] Resistance to PZA is most commonly caused by mutations in the pncA gene.[12]
Caption: Prodrug activation and multi-target mechanism of Pyrazinamide.
Antiviral Pyrazines: The Case of Favipiravir
Favipiravir (T-705) is a pyrazine carboxamide derivative with broad-spectrum activity against RNA viruses, including influenza, Ebola, and SARS-CoV-2.[6][16] It functions as a prodrug that, once metabolized intracellularly to its active phosphoribosylated form (favipiravir-RTP), acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[6][16] This inhibition ultimately terminates viral replication. Numerous analogs of favipiravir have been synthesized to improve its antiviral activity and pharmacokinetic profile.[16][17]
Broad-Spectrum Antibacterial and Antifungal Activity
Beyond tuberculosis, various pyrazine derivatives have demonstrated promising antibacterial and antifungal properties.[7][18] Fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazines, have shown high antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[18] The mechanism often involves the disruption of microbial cell wall synthesis or other essential metabolic pathways.[10] The triazolo[4,3-a]pyrazine scaffold has also been identified as a promising nucleus for developing new antibacterial agents.[19]
Part 3: Neuroprotective Applications
Substituted pyrazines are emerging as promising agents for the treatment of neurological disorders. Their antioxidant and anti-inflammatory properties are central to their neuroprotective effects.[1][20]
Tetramethylpyrazine (Ligustrazine)
Tetramethylpyrazine, a component of the traditional Chinese medicine Chuanxiong, has been shown to protect against cerebral ischemia/reperfusion injury.[21]
Mechanism of Action: Its neuroprotective effects are mediated, at least in part, by the upregulation of antioxidant proteins like thioredoxin.[21] By enhancing the cellular antioxidant defense system, tetramethylpyrazine mitigates oxidative stress and reduces neuronal damage following an ischemic event. Other pyrazine-containing natural product hybrids have also shown neuroprotective activity by inhibiting apoptosis in neuronal cells.[7]
Part 4: Synthesis and Experimental Protocols
The synthesis of substituted pyrazines is a well-established field, with numerous methods available to medicinal chemists.[8] A common and effective strategy involves the condensation of an N-substituted iminodiacetonitrile with various reagents.[22]
General Synthesis of 2-Amino-6-Substituted Pyrazines
This method provides a versatile route to a variety of pyrazine derivatives.[22]
Causality: The reaction proceeds via the base-mediated cyclization of the iminodiacetonitrile derivative. The choice of the reacting amine or alcohol determines the final substituent at the 6-position, allowing for diverse library generation.
Caption: General workflow for the synthesis of substituted pyrazines.
Protocol: In Vitro Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a substituted pyrazine against a target kinase.
Principle: This protocol describes a generic, luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Materials:
-
Target Kinase (e.g., RAF, MEK, CHK1)
-
Kinase Substrate (specific to the kinase)
-
ATP
-
Kinase Assay Buffer
-
Test Compound (Substituted Pyrazine) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader with luminescence detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM or pM range.
-
Reaction Setup:
-
To each well of the assay plate, add 5 µL of the kinase/substrate mixture in assay buffer.
-
Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls).
-
Allow the plate to incubate for 15 minutes at room temperature to permit compound binding to the kinase.
-
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour. The time may need optimization depending on the kinase's activity.
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control).
-
Normalize the data to the positive (DMSO only, 100% activity) and negative (no ATP, 0% activity) controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Conclusion and Future Outlook
Substituted pyrazines are a remarkably versatile and pharmacologically significant class of compounds.[1][8] Their success in oncology as kinase inhibitors and in infectious disease as cornerstone therapies like pyrazinamide highlights their importance.[3][11] Future research will likely focus on developing novel pyrazine derivatives with enhanced selectivity to minimize off-target effects, overcoming resistance mechanisms, and exploring their potential in other therapeutic areas like neurodegenerative and inflammatory diseases. The continued exploration of new synthetic methodologies will further empower medicinal chemists to fine-tune the structure and properties of these powerful heterocyclic agents, paving the way for the next generation of pyrazine-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 16. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 17. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protective effect of tetraethyl pyrazine against focal cerebral ischemia/reperfusion injury in rats: therapeutic time window and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]
An In-depth Technical Guide to the Pyrazine Scaffold in Medicinal Chemistry
Executive Summary: The pyrazine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its role as a hydrogen bond acceptor and its ability to serve as a bioisosteric replacement for other aromatic systems, have established it as a "privileged scaffold" in drug discovery. This guide provides an in-depth technical analysis of the pyrazine core, covering its fundamental properties, key synthetic methodologies, diverse therapeutic applications, and the underlying principles of its mechanism of action in notable drugs. Detailed experimental protocols for synthesis and biological evaluation are provided to bridge theory with practical application for researchers in the field.
Introduction: The Pyrazine Scaffold
The pyrazine ring is a planar, electron-deficient aromatic system. The two nitrogen atoms significantly influence the ring's electronics, creating a dipole moment of zero due to molecular symmetry but rendering the adjacent carbon atoms susceptible to nucleophilic attack.[1] This electron-deficient nature is a key feature leveraged by medicinal chemists.
Heterocyclic compounds are fundamental to drug design, often containing nitrogen, oxygen, and sulfur atoms that can accept electrons and form hydrogen bonds, thereby enhancing the binding affinity of a molecule to its biological target compared to simple hydrocarbons.[1][2] The pyrazine scaffold is a quintessential example of this principle, appearing in numerous natural products and clinically approved pharmaceuticals.[3][4]
Diagram 1.1: Core Structure and Properties of Pyrazine
Caption: Core structure of the pyrazine ring and its key physicochemical properties.
A Privileged Scaffold: The Role of Pyrazine in Drug Design
The pyrazine moiety is frequently employed as a bioisostere—a chemical substituent that retains similar physical or chemical properties to the original group, leading to comparable biological activity. It is often used to replace benzene, pyridine, and pyrimidine rings in lead optimization campaigns.[5] This substitution can profoundly impact a drug candidate's profile by:
-
Modulating Potency: The nitrogen atoms can introduce crucial hydrogen bonding interactions with target proteins, particularly in the hinge region of kinases.
-
Improving Physicochemical Properties: Replacing a lipophilic phenyl ring with a more polar pyrazine can enhance aqueous solubility and modulate lipophilicity (cLogP), which is critical for favorable pharmacokinetics.[6]
-
Altering Metabolic Stability: The introduction of nitrogen atoms can block sites of metabolism (e.g., cytochrome P450-mediated oxidation) that may be problematic in a phenyl-containing analog, potentially increasing the drug's half-life.[6]
For instance, the replacement of a pyridine ring with a pyrazine was a key step in the development of FAAH inhibitors, successfully mitigating CYP liability while enhancing potency.[6]
Key Therapeutic Applications
The versatility of the pyrazine scaffold is evident in the broad range of diseases addressed by drugs containing this core.
| Drug Name | Therapeutic Area | Mechanism of Action (Brief) | Year of First Approval |
| Pyrazinamide | Tuberculosis | Prodrug converted to pyrazinoic acid; disrupts membrane potential and energy production in M. tuberculosis.[1] | 1952 |
| Bortezomib (Velcade®) | Oncology (Multiple Myeloma) | Reversible inhibitor of the 26S proteasome's chymotrypsin-like activity (β5 subunit).[7] | 2003 |
| Amiloride | Cardiovascular (Diuretic) | Blocks epithelial sodium channels (ENaC) in the distal convoluted tubule. | 1967 |
| Glipizide (Glucotrol®) | Diabetes (Type 2) | Sulfonylurea; blocks ATP-sensitive potassium channels in pancreatic β-cells, stimulating insulin release. | 1984 |
| Gilteritinib (Xospata®) | Oncology (AML) | Dual inhibitor of FLT3 and AXL tyrosine kinases. | 2018 |
Synthetic Strategies for Pyrazine Scaffolds
The most fundamental and widely employed method for constructing the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[4][8] This reaction is robust, versatile, and often proceeds under mild conditions. The initial condensation forms a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic pyrazine.[9]
Diagram 4.1: General Synthesis Workflow for Pyrazines
Caption: General workflow for the synthesis of a substituted pyrazine.
Detailed Experimental Protocol: Synthesis of 2,3-Diphenylpyrazine
This protocol describes a one-pot synthesis via the condensation of benzil (a 1,2-dicarbonyl) and ethylenediamine (a 1,2-diamine) using a base catalyst in aqueous methanol.[10]
Materials:
-
Benzil (recrystallized)
-
Ethylenediamine
-
Potassium tert-butoxide (t-BuOK)
-
Methanol (MeOH)
-
Deionized Water
-
Petroleum Ether
-
Ethyl Acetate
-
Silica Gel (for column chromatography)
-
50 mL Round Bottom Flask, Magnetic Stirrer, TLC plates
Procedure:
-
Reaction Setup: In a 50 mL round bottom flask, dissolve 2.0 mmol of benzil in 3 mL of aqueous methanol (e.g., 9:1 MeOH:H₂O). Stir with a magnetic spinning bar until a homogeneous solution is formed.
-
Addition of Reagents: To the stirring solution, add 2.0 mmol of ethylenediamine. Following this, add a catalytic amount of t-BuOK (0.08 mmol, approx. 10 mg).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (benzil) is consumed (typically 6-8 hours).
-
Work-up: Once the reaction is complete, evaporate the methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by column chromatography using silica gel. Elute with a gradient of petroleum ether and ethyl acetate to yield pure 2,3-diphenylpyrazine.
Causality and Trustworthiness: This method is efficient and environmentally benign as it avoids harsh reagents and high temperatures.[8] The use of a catalytic amount of base (t-BuOK) is sufficient to promote the condensation. The in-situ oxidation to the aromatic product occurs readily, likely facilitated by atmospheric oxygen, thus avoiding a separate, often harsh, oxidation step.[10] The protocol's self-validating nature lies in the straightforward monitoring by TLC and purification by standard column chromatography, yielding a product whose identity can be confirmed by spectroscopic methods (NMR, MS).
Case Study: Bortezomib and the Ubiquitin-Proteasome Pathway
Bortezomib (Velcade®) is a paradigm-shifting therapeutic that validates the pyrazine scaffold's utility in oncology. It is a dipeptidyl boronic acid that acts as a highly selective and reversible inhibitor of the 26S proteasome.[3]
The ubiquitin-proteasome pathway is the primary mechanism for regulated protein degradation in eukaryotic cells, essential for removing misfolded proteins and controlling the cell cycle.[11] In cancer cells, particularly multiple myeloma, this pathway is highly active. By inhibiting the proteasome, Bortezomib causes a build-up of pro-apoptotic proteins and disrupts regulatory pathways like NF-κB, ultimately leading to programmed cell death.[7][11]
The pyrazine ring in Bortezomib is crucial for its activity. The N-acyl-L-phenylalanine-pyrazine moiety correctly positions the boronic acid warhead to interact with the catalytic threonine residue (Thr1) in the β5 subunit (the site of chymotrypsin-like activity) of the proteasome.[7][12]
Diagram 5.1: Mechanism of Action of Bortezomib
Caption: Bortezomib inhibits the 26S proteasome, leading to apoptosis.
Experimental Protocols for Biological Evaluation
Evaluating the biological activity of novel pyrazine derivatives is a critical step in the drug discovery process. Below are standard, validated protocols for assessing cytotoxicity and target-specific inhibition.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
Human cancer cell line (e.g., A549 lung cancer cells)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well clear, flat-bottom tissue culture plates
-
Test compound (pyrazine derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazine test compound in culture medium from a DMSO stock. The final DMSO concentration should be ≤ 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions (in triplicate). Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well and incubate for an additional 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 540-590 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: In Vitro VEGFR-2 Kinase Assay
Many pyrazine derivatives are potent kinase inhibitors. This protocol describes a luminescence-based assay to quantify the inhibition of recombinant human VEGFR-2, which measures the amount of ATP remaining after the kinase reaction.[2][14]
Materials:
-
Recombinant Human VEGFR-2 (KDR)
-
Kinase Buffer (e.g., BPS Bioscience 5x Kinase Buffer 1)
-
ATP solution (500 µM)
-
PTK Substrate (e.g., Poly-(Glu,Tyr) 4:1)
-
Test compound (pyrazine derivative) dissolved in DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo® MAX)
-
Solid white 96-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock. Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the PTK substrate.[15]
-
Compound Dilution: Prepare serial dilutions of the test inhibitor in 1x Kinase Buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Assay Setup: To the wells of a white 96-well plate, add 2.5 µL of the diluted inhibitor. For positive control (100% activity) and blank (no enzyme) wells, add 2.5 µL of buffer with DMSO.
-
Kinase Reaction: Add 12.5 µL of the Master Mix to each well.[14] Initiate the reaction by adding 10 µL of diluted VEGFR-2 enzyme to the test and positive control wells. Add 10 µL of 1x Kinase Buffer to the blank wells.
-
Incubation: Mix gently and incubate the plate at 30°C for 45-60 minutes.[2][15]
-
Detection: Stop the reaction and detect remaining ATP by adding 25 µL of the Kinase-Glo® reagent to each well. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Subtract the blank reading from all other values. Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[14]
Conclusion and Future Outlook
The pyrazine scaffold is an undeniably powerful tool in the medicinal chemist's arsenal. Its favorable physicochemical properties and synthetic accessibility have cemented its role in a diverse array of approved drugs and clinical candidates. From the life-saving anti-tubercular activity of pyrazinamide to the targeted proteasome inhibition of bortezomib, the pyrazine core has demonstrated its capacity to form the foundation of impactful medicines.
Future research will likely focus on exploring novel substitutions on the pyrazine ring to fine-tune biological activity and pharmacokinetic profiles. The use of pyrazine-containing fragments in fragment-based drug discovery (FBDD) and the development of new pyrazine-based covalent inhibitors and proteolysis-targeting chimeras (PROTACs) represent exciting frontiers for this versatile scaffold. As synthetic methodologies continue to advance, the ability to rapidly generate diverse pyrazine libraries will further accelerate the discovery of next-generation therapeutics.
References
- 1. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mch.estranky.sk [mch.estranky.sk]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The resistance mechanisms of proteasome inhibitor bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. static.igem.wiki [static.igem.wiki]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
pharmacological profile of 2-Amino-5-bromo-3-piperidin-1-ylpyrazine
An In-depth Technical Guide to the Pharmacological Evaluation of 2-Amino-5-bromo-3-piperidin-1-ylpyrazine: A Novel Investigational Compound
Authored by: A Senior Application Scientist
Abstract: The pyrazine scaffold is a cornerstone in medicinal chemistry, integral to a range of therapeutic agents.[1] This guide presents a comprehensive framework for the pharmacological characterization of a novel derivative, this compound. Lacking a pre-existing pharmacological profile, this document serves as a forward-looking technical manual for researchers and drug development professionals. It outlines a systematic, multi-tiered approach to elucidate the compound's mechanism of action, potency, selectivity, and potential therapeutic applications. The methodologies described herein are grounded in established principles of drug discovery and are designed to generate a robust data package for this promising, yet uncharacterized, chemical entity.
Introduction and Rationale
The aminopyrazine core is a privileged scaffold in drug discovery, found in molecules targeting a variety of biological pathways, including kinase signaling and inflammatory processes.[2][3] The incorporation of a piperidinyl group can modulate physicochemical properties such as solubility and lipophilicity, while also providing vectors for interaction with target proteins. The bromine substituent offers a site for further chemical modification or can contribute to binding interactions through halogen bonding.
Given the therapeutic potential of related aminopyrazine and piperidine-containing molecules, this compound represents a novel chemical entity with a high probability of possessing interesting biological activity. This guide provides a roadmap for its initial pharmacological evaluation.
Physicochemical Properties (Predicted)
A preliminary in silico assessment of the compound's properties is crucial for guiding experimental design.
| Property | Predicted Value | Significance |
| Molecular Formula | C₉H₁₃BrN₄ | - |
| Molecular Weight | 257.13 g/mol | Adherence to Lipinski's Rule of Five |
| XLogP3 | 1.8 | Indicates good membrane permeability |
| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability |
| Hydrogen Bond Acceptors | 4 | Favorable for oral bioavailability |
| Topological Polar Surface Area | 55 Ų | Suggests good cell penetration |
These properties are based on known values for the compound's structure and provide a theoretical baseline.[4]
Proposed High-Throughput Screening and Target Identification
The initial step in characterizing a novel compound is to perform broad screening to identify potential biological targets.
Broad Panel Kinase Screening
Rationale: Many aminopyrazine derivatives have been identified as kinase inhibitors.[3] A broad panel screen against hundreds of kinases is a cost-effective first pass to identify potential targets.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: Perform an initial screen at a concentration of 1 µM and 10 µM.
-
Kinase Panel: Utilize a commercial kinase panel (e.g., Eurofins DiscoverX, Promega).
-
Data Analysis: Identify "hits" as kinases with >50% inhibition at 1 µM or >70% at 10 µM.
Caption: Workflow for initial kinase target identification.
Phenotypic Screening
Rationale: In parallel with target-based screening, phenotypic screens can reveal unexpected cellular effects and guide further investigation.
Methodology:
-
Cell Lines: Select a diverse panel of cancer cell lines (e.g., NCI-60 panel) and normal cell lines.
-
Assay: Perform a 72-hour cell viability assay (e.g., CellTiter-Glo®) with a dose-response of the compound (e.g., 0.01 to 100 µM).
-
Data Analysis: Calculate GI₅₀ (50% growth inhibition) values for each cell line. Identify cell lines with high sensitivity.
In Vitro Pharmacological Characterization
Once potential targets are identified, a detailed in vitro characterization is necessary to determine potency, selectivity, and mechanism of action.
Determination of IC₅₀ (Half-maximal Inhibitory Concentration)
Rationale: To quantify the potency of the compound against the identified "hit" kinases.
Methodology:
-
Assay Setup: Use a biochemical assay specific to the kinase of interest (e.g., ADP-Glo™, LanthaScreen™).
-
Compound Titration: Perform a 10-point, 3-fold serial dilution of the compound, starting from 100 µM.
-
Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
Caption: Workflow for determining compound potency (IC₅₀).
Cellular Target Engagement Assay
Rationale: To confirm that the compound interacts with its intended target within a cellular context.
Methodology:
-
Cell Line Selection: Use a cell line that expresses the target kinase.
-
Assay: Employ a target engagement assay such as the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ assay.
-
Experiment: Treat cells with increasing concentrations of the compound and measure the stabilization or binding to the target protein.
-
Data Analysis: Determine the EC₅₀ (half-maximal effective concentration) for target engagement.
In Vitro ADME and Toxicology
Early assessment of absorption, distribution, metabolism, and excretion (ADME) and toxicity is critical for evaluating the drug-like properties of the compound.
| Assay | Methodology | Key Parameters |
| Metabolic Stability | Incubation with liver microsomes (human, rat) followed by LC-MS/MS analysis. | t₁/₂, Intrinsic Clearance (CLint) |
| CYP450 Inhibition | Incubation with recombinant CYP enzymes (e.g., 3A4, 2D6, 2C9) and specific substrates. | IC₅₀ for each isoform |
| Plasma Protein Binding | Equilibrium dialysis with plasma from relevant species. | Percent bound |
| Aqueous Solubility | Measurement of solubility in phosphate-buffered saline (PBS) at pH 7.4. | µg/mL |
| hERG Inhibition | Patch-clamp electrophysiology on hERG-expressing cells. | IC₅₀ |
| Cytotoxicity | Assessment of viability in a non-cancerous cell line (e.g., HEK293). | CC₅₀ (50% cytotoxic concentration) |
In Vivo Pharmacokinetic and Efficacy Studies
Should the in vitro profile be promising, the next logical step is to evaluate the compound's behavior and efficacy in a living organism.
Pharmacokinetic (PK) Study
Rationale: To understand the exposure of the compound in vivo after administration.
Methodology:
-
Animal Model: Typically male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing: Administer the compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Quantify the concentration of the compound in plasma using LC-MS/MS.
-
Parameter Calculation: Determine key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (%F).
In Vivo Efficacy (Xenograft Model)
Rationale: To assess the anti-tumor activity of the compound in a relevant cancer model.
Methodology:
-
Model Selection: Based on the most sensitive cell line from the phenotypic screen, establish a tumor xenograft model in immunocompromised mice (e.g., nude mice).
-
Dosing Regimen: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into vehicle and treatment groups. Dose the compound daily (or as determined by PK) via oral gavage.
-
Efficacy Readouts: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, calculate Tumor Growth Inhibition (TGI).
Caption: Workflow for a typical in vivo xenograft efficacy study.
Conclusion
This compound is a novel chemical entity with significant potential, given its structural alerts derived from known pharmacologically active classes. The systematic approach detailed in this guide provides a robust framework for its comprehensive pharmacological evaluation. By progressing through high-throughput screening, detailed in vitro characterization, ADME/Tox profiling, and in vivo studies, researchers can thoroughly elucidate the compound's therapeutic potential and suitability for further preclinical and clinical development.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 2. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
A Technical Guide to the Speculative Mechanism of Action of 2-Amino-5-bromo-3-piperidin-1-ylpyrazine as a Protein Kinase Inhibitor
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical exploration of the speculative mechanism of action for the novel chemical entity, 2-Amino-5-bromo-3-piperidin-1-ylpyrazine. In the absence of direct empirical data for this specific molecule, we leverage established principles of medicinal chemistry and structure-activity relationships (SAR) from analogous compounds to hypothesize its function. Based on the prevalence of the aminopyrazine scaffold and piperidine moieties in known bioactive agents, we posit that this compound is a putative inhibitor of protein kinases. This guide will delineate the scientific rationale for this hypothesis, propose a specific kinase family as a potential target, and provide a comprehensive, multi-phase experimental workflow designed to rigorously validate this speculation. The protocols and logical frameworks presented herein are intended to serve as a self-validating system for researchers embarking on the characterization of this or structurally related compounds.
Introduction and Rationale for a Kinase Inhibition Hypothesis
The compound this compound is a heterocyclic molecule featuring a substituted pyrazine core. While direct literature on its biological activity is sparse, its constituent functional groups are well-represented in the canon of medicinal chemistry, particularly in the domain of kinase inhibition. Protein kinases, which catalyze the phosphorylation of substrate proteins, are fundamental regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2]
Our speculation is predicated on two key structural features:
-
The Aminopyrazine Scaffold: This bicyclic aromatic system is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[3][4][5] The nitrogen atoms of the pyrazine ring and the exocyclic amino group can form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge" region, the flexible segment that connects the N- and C-lobes of the kinase domain. This interaction effectively anchors the inhibitor within the ATP-binding pocket. Several aminopyrazine derivatives have been successfully developed as inhibitors of kinases such as Nek2, MK-2, and FGFR.[3][6][7]
-
The Piperidine Moiety: The piperidine ring, a saturated heterocycle, is frequently incorporated into drug candidates to modulate physicochemical properties and provide additional binding interactions.[8][9] Appended to the pyrazine core, it can extend into hydrophobic pockets within the ATP-binding site, forming van der Waals contacts and contributing to both potency and selectivity.[10][11] Furthermore, its presence can influence solubility, metabolic stability, and cell permeability, all critical parameters for a successful drug candidate. For instance, piperidine-substituted quinolinones have been identified as potent p38 MAP kinase inhibitors.[12]
Based on this structural analysis, we hypothesize that this compound functions as an ATP-competitive kinase inhibitor. The logical framework for investigating this hypothesis is outlined in the subsequent sections.
Hypothesized Mechanism of Action: Competitive Inhibition of a Serine/Threonine Kinase
We propose that the compound binds to the ATP-binding site of a protein kinase, preventing the binding of the natural co-substrate, ATP, and thereby inhibiting downstream signal transduction. The aminopyrazine core is predicted to engage with the hinge region, while the piperidine and bromo-substituents explore adjacent hydrophobic regions, conferring specificity for a particular kinase or kinase family.
Given the precedent in the literature for similar scaffolds, a plausible target class for this compound could be the Mitogen-Activated Protein Kinase (MAPK) family , such as p38 or a related serine/threonine kinase involved in inflammatory or cell-cycle pathways.[6][12]
Caption: Conceptual binding of the hypothesized inhibitor in a kinase ATP pocket.
A Phased Experimental Workflow for Mechanism of Action Validation
To systematically test our hypothesis, we propose a three-phase experimental plan. This workflow is designed to first identify potential kinase targets, then characterize the inhibitory interaction, and finally confirm the biological effect in a cellular context.
Phase 1: Initial Target Identification and Validation
The primary objective of this phase is to perform a broad, unbiased screen to identify which of the >500 kinases in the human kinome are potential targets for our compound.
Protocol 1.1: Kinome-Wide Activity Profiling
-
Objective: To identify kinases whose activity is significantly inhibited by the test compound.
-
Methodology: A radiometric-based activity assay is the gold standard for its direct measurement of substrate phosphorylation and low interference rates.[13][14]
-
Assay Setup: Utilize a commercial kinase profiling service (e.g., Eurofins' KinaseProfiler™, Reaction Biology's Kinase HotSpot) that offers a panel of hundreds of purified, active kinases.[13]
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A standard screening concentration is 1 µM or 10 µM.
-
Kinase Reaction: For each kinase, combine the purified enzyme, its specific substrate, and the kinase assay buffer in the wells of a microtiter plate.
-
Inhibitor Addition: Add the test compound to the reaction wells. Include a DMSO-only vehicle control and a known potent inhibitor for each kinase as a positive control.
-
Initiation of Reaction: Start the phosphorylation reaction by adding an ATP solution containing [γ-³³P]-ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of competitive inhibitors.[15]
-
Incubation: Incubate the plates at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination and Detection: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate. Wash away excess [γ-³³P]-ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
-
% Inhibition = (1 - (Signal_Compound / Signal_DMSO)) * 100
-
-
-
Data Presentation: Summarize the results in a table, highlighting kinases that show significant inhibition (e.g., >50% inhibition).
| Kinase Target | Kinase Family | ATP Conc. (µM) | % Inhibition @ 10 µM |
| Kinase A | CMGC | 10 | 85% |
| Kinase B | TK | 100 | 12% |
| Kinase C | CAMK | 50 | 5% |
| p38α (MAPK14) | CMGC | 10 | 92% |
| Nek2 | NEK | 10 | 78% |
Table 1: Example output from a kinome profiling screen.
Phase 2: In Vitro Potency and Kinetic Characterization
Once one or more primary targets ("hits") are identified, the next phase focuses on quantifying the compound's potency and elucidating the kinetic mechanism of inhibition.
Protocol 2.1: IC₅₀ Determination
-
Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase's activity (IC₅₀).
-
Methodology: Perform the same radiometric or a fluorescence-based kinase assay as in Phase 1, but with a serial dilution of the inhibitor.
-
Assay Setup: Prepare reactions with the target kinase (e.g., p38α), its substrate (e.g., Myelin Basic Protein), and [γ-³³P]-ATP.
-
Inhibitor Dilution: Create a 10-point, 3-fold serial dilution of the test compound, typically ranging from 100 µM down to the low nanomolar range.
-
Data Collection: Measure kinase activity at each inhibitor concentration.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol 2.2: Mechanism of Action (MoA) Studies
-
Objective: To determine if the compound is competitive with ATP.
-
Methodology: Perform the kinase activity assay with varying concentrations of both the inhibitor and ATP.
-
Experimental Design: Set up a matrix of reactions where the inhibitor concentration is varied along one axis and the ATP concentration is varied along the other.
-
Data Analysis: Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration. Analyze the data using a Lineweaver-Burk (double reciprocal) plot.
-
Interpretation:
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the Y-axis (Vmax remains unchanged, Km increases). This confirms the compound binds to the same site as ATP.
-
Non-competitive Inhibition: Lines will intersect on the X-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive/Mixed Inhibition: Lines will be parallel or intersect in the upper-left quadrant.
-
-
Caption: Experimental workflow for validating the kinase inhibitor hypothesis.
Phase 3: Cellular Activity and Target Engagement
Biochemical assays use purified components. It is crucial to confirm that the compound can enter cells, bind to its intended target, and exert a biological effect in a physiological context.[16][17]
Protocol 3.1: Cellular Target Engagement
-
Objective: To confirm that the compound binds to the target kinase inside living cells.
-
Methodology: The NanoBRET™ Target Engagement (TE) assay is a state-of-the-art method for this purpose.[2][18]
-
Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Assay Principle: Add a cell-permeable fluorescent tracer that also binds to the kinase's ATP pocket. In the absence of an inhibitor, the tracer binds to the NanoLuc-kinase fusion, bringing the luciferase and fluorophore into close proximity and generating a Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Competitive Displacement: Treat the cells with the test compound. If it enters the cells and binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Quantify the BRET signal across a range of compound concentrations to determine a cellular IC₅₀, reflecting target affinity in a physiological environment.
-
Protocol 3.2: Inhibition of Downstream Signaling
-
Objective: To demonstrate that target engagement leads to inhibition of the kinase's signaling pathway.
-
Methodology: Western Blot analysis to measure the phosphorylation of a known downstream substrate of the target kinase.
-
Cell Treatment: Use a relevant cell line (e.g., THP-1 monocytes for p38α) and stimulate the pathway of interest (e.g., with LPS to activate the p38 pathway).[6] Treat cells with increasing concentrations of the test compound for a set period.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.
-
Primary Antibody 1: A phospho-specific antibody for a key downstream substrate (e.g., phospho-MK2 for p38α).
-
Primary Antibody 2: An antibody for the total amount of the downstream substrate (e.g., total MK2) as a loading control.
-
Primary Antibody 3: An antibody for a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.
-
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye to visualize the bands. Quantify the band intensities and normalize the phospho-substrate signal to the total substrate and housekeeping protein signals. A dose-dependent decrease in the phospho-substrate signal indicates effective pathway inhibition.
-
Conclusion
The chemical structure of this compound contains validated pharmacophores—the aminopyrazine hinge-binder and the property-modulating piperidine ring—that strongly suggest a mechanism of action centered on protein kinase inhibition. This guide proposes a speculative but scientifically grounded hypothesis that the compound acts as an ATP-competitive inhibitor, potentially targeting a member of the MAPK family or another serine/threonine kinase. The detailed, multi-phase experimental workflow provides a rigorous and self-validating pathway for researchers to systematically interrogate this hypothesis. By progressing from broad kinome screening to specific in vitro kinetics and finally to cellular target validation, this framework will enable a comprehensive elucidation of the compound's true mechanism of action, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… [ouci.dntb.gov.ua]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assayquant.com [assayquant.com]
- 16. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 17. inits.at [inits.at]
- 18. reactionbiology.com [reactionbiology.com]
Methodological & Application
experimental protocols using 2-Amino-5-bromo-3-piperidin-1-ylpyrazine
An in-depth guide to the utilization of 2-Amino-5-bromo-3-piperidin-1-ylpyrazine as a versatile scaffold in contemporary drug discovery. This document provides researchers, medicinal chemists, and drug development professionals with foundational knowledge, synthetic protocols, and strategic applications for this valuable heterocyclic building block.
Introduction: The Aminopyrazine Scaffold in Medicinal Chemistry
Pyrazine-based heterocyclic compounds are foundational scaffolds in the development of therapeutic agents, demonstrating a wide spectrum of biological activities.[1] The aminopyrazine core, in particular, is a privileged structure found in numerous biologically active molecules, including kinase inhibitors and antimicrobial agents.[2] The strategic functionalization of the pyrazine ring allows for the fine-tuning of a compound's physicochemical properties, biological activity, and pharmacokinetic profile.
This compound emerges as a particularly valuable, pre-functionalized intermediate for chemical library synthesis and hit-to-lead optimization.[3] Its structure features three key points for chemical diversification:
-
The C5-Bromine Atom: An ideal handle for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups.
-
The C2-Amino Group: A nucleophilic site amenable to acylation, sulfonylation, and alkylation to modulate hydrogen bonding capacity and steric profile.
-
The C3-Piperidinyl Moiety: A saturated heterocycle that often enhances solubility and can be modified to explore structure-activity relationships (SAR).
This guide provides a comprehensive overview of the properties of this compound, detailed protocols for its synthesis and subsequent derivatization, and a proposed workflow for its application in the discovery of novel kinase inhibitors.
Section 1: Physicochemical Properties and Safe Handling
A thorough understanding of the compound's properties is critical for its effective use and for ensuring laboratory safety.
Key Physicochemical Data
The essential properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 90674-84-3 | [4][5] |
| Molecular Formula | C₉H₁₃BrN₄ | [5] |
| Molecular Weight | 257.13 g/mol | [5] |
| Appearance | Yellow Solid | [5] |
| Purity | Typically ≥95% | [4][6] |
| XLogP3 | 1.8 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Topological Polar Surface Area | 55 Ų | [5] |
Safe Handling and Storage
As with all laboratory chemicals, appropriate safety precautions must be taken. While a specific safety data sheet (SDS) for this exact compound is not widely available, guidelines for structurally similar aminopyrazines and brominated heterocycles should be followed.[7][8]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[7]
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Section 2: Synthesis and Diversification Protocols
The true value of this compound lies in its potential for derivatization. This section provides a protocol for its synthesis and outlines key strategies for building a diverse chemical library from this scaffold.
Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the nucleophilic aromatic substitution (SNAr) on di-halogenated pyrazines.[5]
Objective: To synthesize the title compound via regioselective substitution of 2-amino-3,5-dibromopyrazine with piperidine.
Materials:
-
2-Amino-3,5-dibromopyrazine
-
Piperidine
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Methylene chloride (DCM)
-
Water (deionized)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Sealed reaction tube or microwave vial
-
Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)
Procedure:
-
To a sealed tube, add 2-amino-3,5-dibromopyrazine (1.0 eq).
-
Add DMSO or ethanol as the solvent (approx. 0.5 mL per 0.79 mmol of starting material).
-
Add piperidine (2.0 eq). For valuable amine reagents, 1.0 equivalent of the amine and 1.0 equivalent of a non-nucleophilic base like diisopropylethylamine (iPr₂NEt) can be used.[5]
-
Seal the tube tightly and heat the reaction mixture to 120 °C.
-
Maintain the temperature for 18 hours, monitoring the reaction periodically by TLC or LC-MS if possible.
-
After completion, cool the reaction mixture to room temperature.
-
Partition the cooled solution between methylene chloride and water (e.g., 1:1 ratio, 200 mL).[5]
-
Separate the organic phase. Extract the aqueous phase again with methylene chloride (e.g., 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purify the crude solid by column chromatography on silica gel to obtain this compound as a yellow solid.[5]
Expected Outcome: This procedure provides the target compound in high yield (reported at 97%).[5] The identity and purity should be confirmed by ¹H NMR and LC-MS.
Diversification Strategies
The strategic location of the bromo and amino groups allows for the creation of a focused library.
Caption: Key diversification pathways for the scaffold.
Protocol 2.2.1: Palladium-Catalyzed Suzuki Coupling (C5-Position)
Rationale: The Suzuki coupling is a robust method for forming C-C bonds, enabling the introduction of diverse (hetero)aryl groups that can probe key pockets in a biological target.
General Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a carbonate base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and a solvent mixture (e.g., 1,4-dioxane/water or DME/water).
-
Seal the vial and heat in a microwave reactor at 100-140 °C for 20-60 minutes, or heat conventionally at 80-100 °C for 4-16 hours.
-
Monitor reaction completion by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by silica gel chromatography.
Section 3: Application in Kinase Inhibitor Discovery
While the specific biological activity of this compound is not yet published, its aminopyrazine core is structurally analogous to scaffolds used in successful kinase inhibitors.[9] For example, the related 2-amino-5-bromo-4-methylpyridine serves as a building block for inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a target in oncology.[9] This section outlines a hypothetical workflow for using our title compound as a starting point for a kinase inhibitor discovery program.
Caption: Drug discovery workflow using the pyrazine scaffold.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
Rationale: The first step after library synthesis is to screen for compounds that directly inhibit the enzymatic activity of the target kinase. A luminescence-based assay measuring ATP consumption is a common high-throughput screening (HTS) method.
Principle: Kinase activity depletes ATP in the reaction. A reagent is added that lyses cells (if cell-based) and contains luciferase and its substrate, luciferin. The amount of light produced is directly proportional to the amount of ATP remaining. Therefore, low luminescence indicates high kinase activity, while high luminescence indicates inhibition.
Materials:
-
Synthesized compound library (dissolved in DMSO)
-
Recombinant target kinase
-
Kinase substrate (specific to the target)
-
Assay buffer (containing MgCl₂)
-
ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Dispense nL volumes of each library compound and controls (positive control inhibitor, negative DMSO control) into the 384-well plates.
-
Kinase Reaction:
-
Prepare a master mix of kinase and substrate in assay buffer.
-
Add the kinase/substrate mix to each well.
-
Incubate for 10-15 minutes at room temperature to allow compound-enzyme interaction.
-
-
Initiate Reaction: Prepare an ATP solution in assay buffer and add it to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add a volume of Kinase-Glo® reagent equal to the volume in the well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
Data Analysis:
-
Normalize the data to controls: % Inhibition = 100 * (Lumi_DMSO - Lumi_Sample) / (Lumi_DMSO - Lumi_PositiveControl).
-
Plot % Inhibition to identify primary "hits."
-
Perform dose-response experiments on hits to determine their IC₅₀ values.
Protocol: Cell Viability and Target Engagement Assay
Rationale: After identifying biochemical hits, it is crucial to determine if they can enter cells, engage the target kinase, and produce a desired biological effect (e.g., reduce cancer cell proliferation) without general cytotoxicity.
Materials:
-
Cancer cell line relevant to the kinase target (e.g., a cell line with known overexpression or dependency)
-
Cell culture medium, FBS, and antibiotics
-
Hit compounds from the primary screen
-
MTT or CellTiter-Glo® reagent for viability assessment
-
RIPA buffer with protease and phosphatase inhibitors
-
Antibodies: Primary antibody against a known downstream phosphorylation substrate of the target kinase, primary antibody for a loading control (e.g., GAPDH), and a secondary HRP-conjugated antibody.
-
SDS-PAGE gels and Western blot apparatus
-
ECL substrate for chemiluminescence detection
Procedure:
Part A: Cell Viability (e.g., 72-hour assay)
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the hit compounds. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C, 5% CO₂.
-
Viability Assessment: Add the viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the DMSO control and plot dose-response curves to determine the GI₅₀ (concentration for 50% growth inhibition).
Part B: Target Engagement via Western Blot (e.g., 2-4 hour treatment)
-
Cell Plating & Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, treat them with compounds at 1x, 5x, and 10x their biochemical IC₅₀ for a shorter duration (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with the primary antibody for the phospho-substrate overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Wash again and apply ECL substrate.
-
Image the blot using a chemiluminescence imager.
-
Strip and re-probe the blot for the loading control (e.g., GAPDH).
-
Interpretation: A successful hit compound will show a dose-dependent decrease in the phosphorylation of the downstream substrate, confirming on-target activity within the cell, ideally at concentrations that correlate with its effect on cell viability.
Caption: Hypothetical inhibition of a cellular signaling pathway.
References
2-Amino-5-bromo-3-piperidin-1-ylpyrazine in vitro assay development
An Application Guide for the In Vitro Assay Development of 2-Amino-5-bromo-3-piperidin-1-ylpyrazine
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Pyrazine Scaffold as a Privileged Structure in Drug Discovery
The pyrazine ring is a significant heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its derivatives are noted for a wide range of therapeutic effects, including anticancer, diuretic, anti-inflammatory, and antimicrobial properties.[1] A particularly prominent role for pyrazine-based molecules has emerged in the field of oncology, specifically as inhibitors of protein kinases.[2] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[3][4]
This application note provides a comprehensive framework for the initial in vitro characterization of This compound , a novel pyrazine derivative. Given the established precedent for this chemical class, our strategy will focus on a two-tiered approach:
-
Primary Phenotypic Screening: To assess the compound's general cytotoxic or anti-proliferative effects against cancer cell lines.
-
Target-Based Biochemical Assay: To investigate a probable mechanism of action by testing for direct inhibition of a relevant protein kinase.
This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, the rationale behind experimental choices, and methods for data analysis to robustly evaluate the compound's biological potential.
Part 1: Initial Biological Screening - Cell Viability Assessment
The first step in characterizing a novel compound with potential anticancer activity is to determine its effect on the viability and proliferation of cancer cells. A cell viability assay serves as a robust primary screen to identify if the compound has cytotoxic or cytostatic effects and to determine its potency (IC50).[1] We will utilize a resazurin-based assay, which is a sensitive, reliable, and non-destructive method to measure cell metabolic activity.
Principle of the Resazurin Cell Viability Assay
Resazurin (the active ingredient in reagents like alamarBlue® or PrestoBlue™) is a blue, non-fluorescent, and cell-permeable dye. In viable, metabolically active cells, intracellular reductases convert resazurin into the pink, highly fluorescent resorufin. The amount of resorufin produced is directly proportional to the number of living cells. A decrease in fluorescent signal in the presence of the test compound indicates a reduction in cell viability.
Experimental Workflow: Cell Viability
Caption: Workflow for the Resazurin-Based Cell Viability Assay.
Protocol 1: Resazurin-Based Cell Viability Assay
Materials and Reagents:
-
This compound (Test Compound)
-
Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)[1]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Resazurin-based assay reagent (e.g., PrestoBlue™)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile 96-well, clear-bottom, black-walled microplates
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Dilute the cell suspension to a pre-determined optimal seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (positive control) and "media only" (background control).
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform a serial dilution of the stock solution in complete growth medium to create working solutions at 2X the final desired concentrations (e.g., from 200 µM to 2 nM).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution to each well. For the "cells only" control, add medium with the same final percentage of DMSO as the treated wells (e.g., 0.5%).
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
-
Assay Readout:
-
Add 10 µL of the resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the "media only" wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the "cells only" (DMSO vehicle) control, which represents 100% viability.
-
% Viability = (Fluorescence_Sample / Fluorescence_Vehicle_Control) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. response -- variable slope) to fit a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).
Hypothetical Data Presentation:
| Compound Concentration (µM) | % Viability (Mean ± SD) |
| 100 | 5.2 ± 1.1 |
| 30 | 15.8 ± 2.5 |
| 10 | 48.9 ± 4.3 |
| 3 | 80.1 ± 5.6 |
| 1 | 95.3 ± 3.8 |
| 0.3 | 98.7 ± 2.9 |
| 0.1 | 101.2 ± 3.1 |
| 0 (Vehicle) | 100 ± 4.5 |
| Calculated IC50 | 9.5 µM |
Part 2: Target Deconvolution - Biochemical Kinase Inhibition Assay
If the compound demonstrates significant anti-proliferative activity, the next logical step is to investigate its mechanism. The pyrazine scaffold is frequently found in kinase inhibitors.[2] Therefore, a direct biochemical assay against a representative kinase is a rational approach for target deconvolution. We will describe a protocol using the ADP-Glo™ Kinase Assay, a universal, luminescence-based method suitable for screening and profiling kinase inhibitors.
Principle of the ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The reaction is performed in two steps:
-
Kinase Reaction: The kinase, its substrate, ATP, and the inhibitor are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP.
-
ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly produced ADP into ATP, which is used by a luciferase to generate light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Illustrative Target Pathway: JAK/STAT Signaling
The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways that control cell proliferation, differentiation, and survival.[3] Constitutive activation of the JAK/STAT pathway is linked to various cancers, making JAKs attractive therapeutic targets.[3]
Caption: Inhibition of the JAK/STAT Signaling Pathway.
Protocol 2: ADP-Glo™ Biochemical Kinase Inhibition Assay (Example: JAK1)
Materials and Reagents:
-
This compound (Test Compound)
-
Recombinant human JAK1 enzyme
-
Suitable peptide substrate for JAK1
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
DMSO
-
Sterile 384-well, white, low-volume microplates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in kinase reaction buffer with a constant percentage of DMSO (e.g., 1%). These will be 5X concentrated working solutions.
-
-
Kinase Reaction Setup (5 µL total volume):
-
Add 1 µL of the 5X compound dilutions to the wells of a 384-well plate. Include wells for "max activity" (DMSO vehicle) and "no enzyme" (background) controls.
-
Add 2 µL of a 2.5X solution of JAK1 enzyme and substrate in reaction buffer.
-
Initiate the reaction by adding 2 µL of a 2.5X ATP solution in reaction buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Shake the plate gently and incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Readout:
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of the "no enzyme" wells from all other wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the "max activity" (DMSO vehicle) control.
-
% Activity = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
-
Plot the % Activity against the log of the compound concentration and perform a non-linear regression to determine the IC50 value, as described for the cell viability assay.
Hypothetical Data Presentation:
| Compound Concentration (µM) | % Kinase Activity (Mean ± SD) |
| 10 | 3.1 ± 0.9 |
| 1 | 8.9 ± 1.8 |
| 0.1 | 25.4 ± 3.1 |
| 0.01 | 52.1 ± 4.5 |
| 0.001 | 85.6 ± 5.2 |
| 0.0001 | 97.8 ± 3.3 |
| 0 (Vehicle) | 100 ± 4.1 |
| Calculated IC50 | 12 nM |
Conclusion and Forward Path
This application note outlines a validated, two-stage workflow for the initial in vitro characterization of this compound. The proposed assays provide a robust method to first identify cytotoxic activity and then to investigate a plausible mechanism of action through direct enzyme inhibition. A significant discrepancy between the cellular IC50 (micromolar range) and the biochemical IC50 (nanomolar range) could suggest factors such as poor cell permeability, compound efflux, or off-target effects, which would warrant further investigation. Successful identification of potent activity in these assays would position this compound for further studies, including kinase selectivity profiling, in vivo efficacy models, and ADME/Tox assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening with 2-Amino-5-bromo-3-piperidin-1-ylpyrazine
A Guide for Researchers in Drug Discovery
Abstract
This document provides a comprehensive guide for utilizing 2-Amino-5-bromo-3-piperidin-1-ylpyrazine in high-throughput screening (HTS) campaigns. While specific biological targets for this compound are not extensively documented in publicly available literature, its aminopyrazine scaffold is a privileged structure in medicinal chemistry, frequently found in modulators of key drug target classes such as protein kinases and G-protein coupled receptors (GPCRs). This application note will, therefore, present detailed protocols for robust HTS assays targeting these two major classes, enabling researchers to effectively screen this and similar novel compounds. The protocols are designed to be adaptable and include critical insights into assay development, compound management, data quality control, and hit validation, ensuring scientific rigor and trustworthiness.
Introduction: The Rationale for Screening this compound
The quest for novel therapeutic agents is a cornerstone of modern drug discovery. High-throughput screening (HTS) serves as a primary engine in this endeavor, allowing for the rapid evaluation of large chemical libraries to identify compounds that modulate the activity of a biological target.[1] The compound this compound possesses a substituted aminopyrazine core. This heterocyclic motif is of significant interest as it is present in numerous clinically approved and investigational drugs, particularly those targeting protein kinases and GPCRs.[2][3] Given this precedent, this compound represents a promising candidate for inclusion in HTS campaigns aimed at discovering novel inhibitors or modulators of these target families.
This guide provides the necessary framework for a researcher to design and execute an HTS campaign with this compound, from initial compound handling to the validation of potential hits.
Compound Management: The Foundation of a Successful HTS Campaign
The integrity of the compounds being screened is paramount to the reliability of HS data.[4] Proper compound management prevents issues such as compound degradation, precipitation, and cross-contamination, which can lead to false positives and negatives.[5]
Stock Solution Preparation and Storage
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for compound storage in HTS due to its high solubilizing capacity and miscibility with aqueous assay buffers.
-
Stock Concentration: A standard stock concentration is 10 mM. This allows for sufficient dilution to the final assay concentration while minimizing the final DMSO concentration in the assay, which should ideally be kept below 0.5% to avoid off-target effects.
-
Storage Conditions: Stock solutions should be stored at -20°C or -80°C in tightly sealed, low-binding plates or tubes to minimize evaporation and water absorption.[5] Repeated freeze-thaw cycles should be avoided by preparing intermediate plates for screening.
Assay-Ready Plate Preparation
For HTS, compounds are typically formatted into assay-ready plates (ARPs) at a concentration suitable for direct addition to the assay. This is often done using automated liquid handlers to ensure accuracy and precision.[6]
Protocol for Preparing a 10 µM Assay-Ready Plate (384-well format):
-
Thaw the 10 mM compound stock plate.
-
Using an acoustic dispenser or a pin tool, transfer a precise volume (e.g., 50 nL) of the 10 mM stock solution into the wells of a 384-well assay plate.
-
The final assay volume will determine the final compound concentration. For a 50 µL final assay volume, 50 nL of a 10 mM stock will result in a 10 µM final concentration.
-
For dose-response experiments, a serial dilution of the compound is prepared. This can be done by "inter-plate" or "intra-plate" dilution methods.[7]
Scenario 1: Screening for Protein Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[3][8] A common HTS assay for kinase inhibitors measures the production of ADP, a universal product of the kinase reaction.[9]
Assay Principle: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures ADP production. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
HTS Workflow for Kinase Inhibitor Screening
Caption: Workflow for a kinase inhibitor HTS campaign.
Detailed Protocol: Kinase HTS
This protocol is a general template and should be optimized for the specific kinase of interest.[10]
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase, substrate peptide, and ATP solutions. The optimal concentrations of each should be determined during assay development.
-
Dispensing: In a 384-well white, opaque plate, dispense the kinase, substrate, and ATP mixture.
-
Compound Addition: Add this compound from the ARP to a final concentration (e.g., 10 µM). Include positive controls (no enzyme or a known inhibitor) and negative controls (DMSO vehicle).
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Signal Reading: Measure luminescence using a plate reader.
| Parameter | Recommendation |
| Plate Type | 384-well, white, opaque |
| Final Assay Volume | 25-50 µL |
| Compound Concentration | 10 µM (primary screen) |
| Final DMSO Concentration | < 0.5% |
| Positive Control | No enzyme or known inhibitor |
| Negative Control | DMSO vehicle |
Scenario 2: Screening for GPCR Modulators
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[11][12] A common HTS approach for many GPCRs is to measure changes in intracellular calcium levels.[13]
Assay Principle: Calcium Mobilization Assay
This cell-based assay is suitable for Gq-coupled GPCRs or other GPCRs engineered to couple to the Gq pathway. Upon agonist binding, the GPCR activates a signaling cascade that results in the release of calcium from intracellular stores. This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye, such as Fluo-8. An antagonist will block the agonist-induced calcium release.
HTS Workflow for GPCR Antagonist Screening
Caption: Workflow for a GPCR antagonist HTS campaign.
Detailed Protocol: GPCR HTS
This protocol is a template and requires optimization for the specific GPCR and cell line used.[13]
-
Cell Culture: Culture cells stably expressing the target GPCR in a suitable medium.
-
Cell Plating: Plate the cells in a 384-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the culture medium and add a fluorescent calcium indicator dye (e.g., Fluo-8) loading solution. Incubate for 1 hour at 37°C.
-
Compound Addition: Add this compound from the ARP to a final concentration (e.g., 10 µM). Include positive controls (known antagonist) and negative controls (DMSO vehicle). Incubate for 15-30 minutes.
-
Agonist Stimulation: Using a fluorescent plate reader with liquid handling capabilities (e.g., a FLIPR), add a known agonist for the GPCR at a concentration that elicits ~80% of the maximal response (EC80).
-
Signal Reading: Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence indicates calcium mobilization.
| Parameter | Recommendation |
| Plate Type | 384-well, black-walled, clear-bottom |
| Cell Line | Stably expressing the target GPCR |
| Compound Concentration | 10 µM (primary screen) |
| Agonist Concentration | Pre-determined EC80 |
| Positive Control | Known antagonist |
| Negative Control | DMSO vehicle |
Data Quality Control and Analysis
The Z'-Factor: A Measure of Assay Quality
Before starting a full-scale screen, the quality of the assay must be validated. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay.[14][15] It takes into account both the dynamic range of the signal and the data variation.
The formula for the Z'-factor is: Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Marginal assay, may require optimization |
| < 0 | Unsuitable for HTS |
An assay with a Z'-factor between 0.5 and 1.0 is considered robust and suitable for an HTS campaign.[16][17]
Hit Identification
For a primary screen, a "hit" is a compound that produces a signal beyond a certain threshold. This is often defined as a percentage of inhibition or activation relative to the controls. For example, in an inhibitor screen, a hit might be defined as a compound that causes ≥50% inhibition of the target's activity.
Hit Validation and Follow-up
A single active result in a primary HTS is not sufficient to declare a compound a true "hit". A cascade of validation steps is necessary to eliminate false positives and confirm the activity.[18]
-
Re-testing: The initial hits should be re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Curve: Confirmed hits are then tested over a range of concentrations to determine their potency (e.g., IC50 or EC50).
-
Orthogonal Assays: The activity should be confirmed in a secondary, mechanistically different assay to rule out assay-specific artifacts.
-
Structure-Activity Relationship (SAR): If available, analogs of the hit compound should be tested to see if there is a relationship between chemical structure and biological activity.[1]
-
Purity and Identity Confirmation: The purity and chemical identity of the hit compound should be confirmed by methods such as LC-MS and NMR.[19]
Conclusion
While the specific biological activity of this compound is yet to be fully elucidated, its chemical structure suggests potential as a modulator of protein kinases or GPCRs. This application note provides a comprehensive and scientifically rigorous framework for researchers to utilize this compound in HTS campaigns targeting these important drug classes. By following the detailed protocols for compound management, assay execution, data analysis, and hit validation, researchers can confidently screen this and other novel compounds, paving the way for the discovery of new therapeutic leads.
References
- 1. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beckman.com [beckman.com]
- 5. researchgate.net [researchgate.net]
- 6. High-quality cost-effective compound management support for HTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. High-Throughput Screening of GPCRs for Drug Discovery Applications | The Scientist [the-scientist.com]
- 13. benchchem.com [benchchem.com]
- 14. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 15. Z-factor - Wikipedia [en.wikipedia.org]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 17. assay.dev [assay.dev]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for the Evaluation of Pyrazine Derivatives in Cancer Cell Line Studies
Introduction: The Ascendant Role of Pyrazine Derivatives in Oncology Research
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention in oncology due to their diverse and potent pharmacological activities, including anti-inflammatory, antibacterial, and notably, anticancer effects.[3][4] These compounds have demonstrated the ability to modulate a wide array of cellular targets and pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[1][5]
Many pyrazine-based compounds function as kinase inhibitors, targeting enzymes crucial for tumor progression, while others have been shown to induce programmed cell death (apoptosis), arrest the cell cycle, or interfere with DNA integrity.[6][7][8] This versatility makes the pyrazine core a fertile ground for the development of novel therapeutic agents.
This guide provides a comprehensive technical overview and a set of validated protocols for the in vitro evaluation of novel pyrazine derivatives against cancer cell lines. It is designed to equip researchers with the foundational knowledge and practical methodologies required to assess the anticancer potential of these promising compounds, from initial cytotoxicity screening to elucidating their mechanisms of action.
Core Mechanisms of Action of Pyrazine Derivatives in Cancer Cells
The anticancer activity of pyrazine derivatives is multifaceted. Understanding these mechanisms is critical for designing robust experimental plans and interpreting results accurately. While a single derivative may act through multiple pathways, several key mechanistic pillars have been identified.
Inhibition of Protein Kinases
A primary mode of action for many pyrazine derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways controlling growth, proliferation, and survival.[6] Several potent pyrazine-based kinase inhibitors have progressed into clinical trials.[7] These small molecules often act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase to block downstream signaling.[7]
Key kinase targets for pyrazine derivatives include:
-
c-Met and VEGFR-2: Certain[1][2][9]triazolo[4,3-a]pyrazine derivatives have been shown to be dual inhibitors of c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), both of which are crucial for tumor angiogenesis, invasion, and metastasis.[10]
-
FLT3 and AXL: Gilteritinib, an FDA-approved pyrazine-2-carboxamide derivative, is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL, used to treat acute myeloid leukemia (AML) with FLT3 mutations.[11]
-
Checkpoint Kinase 1 (CHK1): Prexasertib, a pyrazine-2-carbonitrile derivative, is a potent CHK1 inhibitor that has been evaluated in clinical trials for various cancers, including ovarian cancer.[11]
Below is a conceptual diagram illustrating the dual inhibition of c-Met and VEGFR-2 signaling pathways by a hypothetical pyrazine derivative.
Caption: Inhibition of c-Met and VEGFR-2 pathways by a pyrazine derivative.
Induction of Apoptosis and Cell Cycle Arrest
Many pyrazine derivatives exert their anticancer effects by triggering apoptosis and halting cell cycle progression.[10][12]
-
Apoptosis Induction: Fluorescence staining and flow cytometry analyses have shown that certain pyrazine derivatives can induce apoptosis in cancer cells.[13] This programmed cell death can be initiated through various mechanisms, including the activation of caspase pathways or disruption of mitochondrial membrane potential.[14][15]
-
Cell Cycle Arrest: Some compounds have been observed to cause an accumulation of cells in specific phases of the cell cycle, such as G0/G1 or G2/M, thereby preventing cell division.[10][12] For example, one promising derivative was found to arrest HepG-2 liver cancer cells in the G2/M phase.[12]
Quantitative Efficacy of Pyrazine Derivatives: A Comparative Overview
A critical first step in evaluating a new compound is to quantify its inhibitory effect on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric for this purpose. The table below summarizes the reported IC50 values for several illustrative pyrazine derivatives across various human cancer cell lines.
| Derivative Class/Name | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| [1][2][9]triazolo[4,3-a]pyrazine (Compound 17l) | A549 | Lung Carcinoma | 0.98 | [10] |
| MCF-7 | Breast Adenocarcinoma | 1.05 | [10] | |
| Hela | Cervical Carcinoma | 1.28 | [10] | |
| Chalcone-Pyrazine Hybrid (Compound 51) | MCF-7 | Breast Adenocarcinoma | 0.012 | [3] |
| A549 | Lung Carcinoma | 0.045 | [3] | |
| DU-145 | Prostate Carcinoma | 0.33 | [3] | |
| Piperlongumine-Ligustrazine Hybrid | HCT116 | Colorectal Carcinoma | 3.19 - 8.90 | [3] |
| Pyrazoline Derivative (Compound b17) | HepG-2 | Liver Carcinoma | 3.57 | [12] |
| Pyrazoline Derivative (Compound 11) | AsPC-1 | Pancreatic Adenocarcinoma | 16.8 | [16] |
| U251 | Glioblastoma | 11.9 | [16] |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell seeding density, incubation time). This table is for comparative purposes only.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, self-validating protocols for the essential in vitro assays used to characterize the anticancer activity of pyrazine derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to insoluble purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[18]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Pyrazine derivative stock solution (in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[19]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[20] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazine derivative in complete medium from the DMSO stock. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.[19]
-
MTT Addition: After incubation, carefully add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into purple formazan crystals.[20]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Experimental workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA. RNase treatment is essential to prevent PI from binding to double-stranded RNA.[21] An accumulation of cells in a particular phase suggests the compound induces cell cycle arrest.
Materials:
-
Treated and untreated cancer cells (~1 x 10^6 cells per sample)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[22]
-
Flow cytometer
Protocol:
-
Cell Harvesting: Culture and treat cells with the pyrazine derivative at desired concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.
-
Washing: Wash the cells (1 x 10^6) once with cold PBS by centrifuging at 300 x g for 5 minutes.[23]
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[23] This step permeabilizes the cells and preserves their morphology.
-
Storage/Incubation: Incubate the fixed cells for at least 2 hours at -20°C.[23] Samples can be stored at this stage for up to two weeks.[22]
-
Rehydration & Washing: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet twice with cold PBS.[22]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[24]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots. Acquire fluorescence data for at least 10,000 events.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[22]
Caption: Workflow for cell cycle analysis using PI staining and flow cytometry.
Apoptosis Detection by Annexin V/PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells.[15] Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).[25]
Materials:
-
Treated and untreated cancer cells
-
Annexin V binding buffer (typically provided in kits)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Treatment & Harvesting: Induce apoptosis by treating cells with the pyrazine derivative. Collect all cells, including those in the supernatant, as apoptotic cells may detach.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. The cell density should be approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry immediately (within 1 hour). The data allows for the differentiation of four populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protein Expression Analysis by Western Blot
Principle: Western blotting is a technique used to detect and quantify specific proteins in a sample.[26] It involves separating proteins by molecular weight via SDS-PAGE, transferring them to a solid support membrane (e.g., PVDF), and probing with antibodies specific to the target protein.[27] This is crucial for confirming the molecular mechanism of a pyrazine derivative, such as the cleavage of caspase-3 (an apoptosis marker) or the inhibition of phosphorylation of a target kinase.[10][15]
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse treated and untreated cell pellets on ice using RIPA buffer containing inhibitors.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[26]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[28]
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[27]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[28]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[28]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[28]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using a digital imaging system.[27]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to a loading control (e.g., β-actin, GAPDH) to compare protein expression levels across samples.
Caption: General experimental workflow for Western blot analysis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 14. biocompare.com [biocompare.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents [mdpi.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. atcc.org [atcc.org]
- 21. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 27. addgene.org [addgene.org]
- 28. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Pyrazine Compounds
Introduction: The Rising Potential of Pyrazine Compounds in Inflammation Research
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions.[1] The inflammatory cascade is orchestrated by a complex network of signaling pathways and a diverse cast of molecular mediators, including cytokines, prostaglandins, and nitric oxide.[1][2] A key transcriptional regulator at the heart of this process is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of numerous pro-inflammatory genes.[2][3][4][5]
Pyrazines, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][6][7][8] Their versatile structure allows for chemical modifications to enhance potency and selectivity, making them attractive candidates for the development of novel anti-inflammatory therapeutics.[1][6] Many pyrazine derivatives have been shown to exert their anti-inflammatory effects by modulating key inflammatory pathways, such as inhibiting cyclooxygenase (COX) enzymes, reducing nitric oxide (NO) production, and interfering with NF-κB signaling.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and step-by-step protocols for a suite of robust in vitro and in vivo assays to effectively screen and characterize the anti-inflammatory potential of novel pyrazine compounds. The methodologies described herein are designed to provide a holistic understanding of a compound's activity, from its effects on cellular signaling to its efficacy in preclinical models of inflammation.
I. Foundational In Vitro Assays: A Cellular-Level Investigation
Initial screening of pyrazine compounds should be conducted using cell-based in vitro assays. These assays are cost-effective, have high throughput, and provide valuable insights into the compound's mechanism of action at the cellular level. Murine macrophage cell lines, such as RAW 264.7, are widely used models as they can be activated by inflammatory stimuli like lipopolysaccharide (LPS) to produce a variety of inflammatory mediators.[1][9][10][11][12]
A. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Scientific Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[1][13] This assay quantifies the inhibitory effect of pyrazine compounds on NO production by measuring the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[1][9][10][14]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazine test compounds for 1-2 hours.[1][12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[1][10]
-
Incubation: Incubate the plate for an additional 24 hours.[1][10]
-
Griess Reaction:
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[1][10]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Data Interpretation: A dose-dependent decrease in nitrite concentration in the presence of the pyrazine compound indicates its potential to inhibit NO production. It is crucial to perform a concurrent cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.[1][15][16]
B. Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
Scientific Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are pivotal mediators of the inflammatory response.[2] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of these cytokines in cell culture supernatants.[17][18][19][20][21]
Protocol (General Sandwich ELISA):
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.[19]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add cell culture supernatants from LPS-stimulated macrophages (treated with or without pyrazine compounds) and standards to the wells and incubate.[19]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.[18][19]
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.[18][19]
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).[18]
-
Reaction Termination: Stop the reaction with a stop solution (e.g., sulfuric acid).[18]
-
Quantification: Calculate the cytokine concentration from a standard curve generated with recombinant cytokines.[20][21]
Data Interpretation: A significant reduction in the levels of pro-inflammatory cytokines in the supernatants of cells treated with the pyrazine compound suggests its anti-inflammatory activity.
C. Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition Assays
Scientific Rationale: Cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively.[1][22] Inhibition of these enzymes is a common mechanism of action for many anti-inflammatory drugs.[22][23] Commercially available inhibitor screening kits provide a convenient and high-throughput method to assess the inhibitory potential of pyrazine compounds on these enzymes.[24][25][26]
Protocol (General Fluorometric/Colorimetric Assay):
-
Reagent Preparation: Prepare the assay buffer, enzyme (recombinant human COX-2 or 5-LOX), substrate (arachidonic acid), and probe according to the kit manufacturer's instructions.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, enzyme, and various concentrations of the pyrazine test compound or a known inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX).[24][25]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the plate at the recommended temperature and for the specified duration.
-
Signal Detection: Measure the fluorescence or absorbance at the specified wavelength.[24]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
Data Interpretation: A low IC₅₀ value indicates that the pyrazine compound is a potent inhibitor of the target enzyme. Comparing the inhibitory activity against COX-1 and COX-2 can provide insights into the compound's selectivity.
II. In Vivo Models: Assessing Efficacy in a Physiological Context
Following promising in vitro results, the anti-inflammatory potential of pyrazine compounds should be evaluated in preclinical in vivo models of inflammation. These models allow for the assessment of a compound's efficacy, pharmacokinetics, and potential side effects in a whole-organism setting.
A. Carrageenan-Induced Paw Edema in Rodents
Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model to screen for anti-inflammatory drugs.[27][28] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia, involving the release of various inflammatory mediators.[27][29]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory environment for at least one week.
-
Compound Administration: Administer the pyrazine test compound orally or intraperitoneally at various doses.[13] A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.[13]
-
Induction of Edema: After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[13][29][30]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13][31]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.
Data Interpretation: A significant and dose-dependent reduction in paw volume in the treated groups compared to the control group indicates the anti-inflammatory efficacy of the pyrazine compound.[32]
B. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
Scientific Rationale: Intraperitoneal injection of LPS, a component of the outer membrane of Gram-negative bacteria, induces a systemic inflammatory response syndrome (SIRS) that mimics aspects of sepsis.[33][34][35][36][37] This model is useful for evaluating the efficacy of anti-inflammatory compounds in a more severe, systemic inflammatory setting.
Protocol:
-
Animal Acclimatization: Acclimate mice (e.g., C57BL/6) to the laboratory conditions.
-
Compound Administration: Pre-treat the mice with the pyrazine compound or vehicle.
-
LPS Challenge: Administer a single intraperitoneal injection of LPS (dose to be determined based on the desired severity of inflammation).[33][37]
-
Monitoring and Sample Collection: Monitor the animals for clinical signs of inflammation. At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) and harvest organs (e.g., lungs, liver) for histological examination and gene expression analysis.[36][37]
-
Data Analysis: Compare cytokine levels, tissue histology, and inflammatory gene expression between the treatment and control groups.
Data Interpretation: A reduction in systemic cytokine levels, amelioration of tissue damage, and downregulation of inflammatory gene expression in the pyrazine-treated group would demonstrate its potent anti-inflammatory effects in a systemic inflammation model.
III. Mechanistic Insights: Unraveling the Molecular Pathways
To understand how pyrazine compounds exert their anti-inflammatory effects, it is essential to investigate their impact on key signaling pathways.
NF-κB Signaling Pathway
Scientific Rationale: The NF-κB transcription factor is a master regulator of inflammation.[3][4][5][38] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[5] Upon stimulation with pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes.[5][38]
Investigative Approaches:
-
Western Blotting: Analyze the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB in cell lysates from pyrazine-treated and untreated, LPS-stimulated macrophages.
-
Immunofluorescence: Visualize the nuclear translocation of NF-κB p65 in cells using fluorescence microscopy.
-
Reporter Gene Assays: Use a luciferase reporter construct containing NF-κB binding sites to quantify the transcriptional activity of NF-κB in the presence of the pyrazine compound.
Data Interpretation: Inhibition of IκBα phosphorylation/degradation and reduced nuclear translocation/transcriptional activity of NF-κB would strongly suggest that the pyrazine compound's anti-inflammatory mechanism involves the suppression of this critical pathway.
IV. Data Presentation and Visualization
Quantitative Data Summary
| Assay | Parameter Measured | Key Outcome | Example Unit |
| Nitric Oxide Assay | Nitrite Concentration | % Inhibition of NO Production | µM |
| Cytokine ELISA | TNF-α, IL-6, IL-1β Concentration | pg/mL | pg/mL |
| COX/LOX Inhibition | Enzyme Activity | IC₅₀ | µM |
| Carrageenan Paw Edema | Paw Volume | % Inhibition of Edema | mL |
| LPS Systemic Inflammation | Plasma Cytokine Levels | pg/mL | pg/mL |
Diagrams
Caption: Canonical NF-κB signaling pathway activation.
Caption: Workflow for in vitro anti-inflammatory screening.
V. Conclusion
The assays and protocols detailed in this guide provide a robust framework for the systematic evaluation of pyrazine compounds as potential anti-inflammatory agents. By employing a tiered approach that progresses from high-throughput in vitro screening to more complex in vivo models and mechanistic studies, researchers can effectively identify and characterize promising lead candidates for further drug development. A thorough understanding of a compound's biological activity and mechanism of action is paramount for its successful translation into a therapeutic reality.
VI. References
-
Development of Pyrazine-Containing Hybrids with Anti-Inflammatory Potential. International E-Journal of Advances in Social Researches. --INVALID-LINK--
-
NF-κB signaling in inflammation. PubMed - NIH. --INVALID-LINK--
-
LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PubMed Central. --INVALID-LINK--
-
LPS Model of Systemic Inflammation. Melior Discovery. --INVALID-LINK--
-
NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. --INVALID-LINK--
-
The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH. --INVALID-LINK--
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. --INVALID-LINK--
-
LPS-induced murine systemic inflammation is driven by parenchymal cell activation and exclusively predicted by early MCP-1 plasma levels. PubMed. --INVALID-LINK--
-
High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. PubMed. --INVALID-LINK--
-
4.3.3. Carrageenan-Induced Paw Edema. Bio-protocol. --INVALID-LINK--
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. --INVALID-LINK--
-
LPS-induced systemic inflammation is more severe in P2Y12 null mice. PMC - NIH. --INVALID-LINK--
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. National Cancer Institute. --INVALID-LINK--
-
NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. --INVALID-LINK--
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. --INVALID-LINK--
-
Carrageenan induced Paw Edema Model. Creative Biolabs. --INVALID-LINK--
-
NF-κB. Wikipedia. --INVALID-LINK--
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI - NIH. --INVALID-LINK--
-
Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10). Bio-protocol. --INVALID-LINK--
-
LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife. --INVALID-LINK--
-
Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PMC - NIH. --INVALID-LINK--
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. --INVALID-LINK--
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. --INVALID-LINK--
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. --INVALID-LINK--
-
Performing a Quantitative ELISA Assay to Detect Human TNF-α. Thermo Fisher Scientific. --INVALID-LINK--
-
Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. --INVALID-LINK--
-
Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. NIH. --INVALID-LINK--
-
COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical. --INVALID-LINK--
-
Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates. PubMed. --INVALID-LINK--
-
Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. NIH. --INVALID-LINK--
-
Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. --INVALID-LINK--
-
COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich. --INVALID-LINK--
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpras. --INVALID-LINK--
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. PubMed. --INVALID-LINK--
-
Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. --INVALID-LINK--
-
(PDF) Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. ResearchGate. --INVALID-LINK--
-
Standard Curve for TNF-α and IL-6 ELISA assay. (A) A representative... ResearchGate. --INVALID-LINK--
-
TNF-α (free) ELISA. Thermo Fisher Scientific. --INVALID-LINK--
-
Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. --INVALID-LINK--
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. --INVALID-LINK--
-
Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines. PMC. --INVALID-LINK--
-
Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. ThaiScience. --INVALID-LINK--
-
Exploring the Anti-Inflammatory Potential of Nannochloropsis sp. Extract. MDPI. --INVALID-LINK--
-
Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction. Scientific.Net. --INVALID-LINK--
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. --INVALID-LINK--
References
- 1. ieasrj.com [ieasrj.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
- 12. Exploring the Anti-Inflammatory Potential of Nannochloropsis sp. Extract [mdpi.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. novamedline.com [novamedline.com]
- 22. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth | MDPI [mdpi.com]
- 25. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. caymanchem.com [caymanchem.com]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. ijpras.com [ijpras.com]
- 29. researchgate.net [researchgate.net]
- 30. bio-protocol.org [bio-protocol.org]
- 31. inotiv.com [inotiv.com]
- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 33. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 34. meliordiscovery.com [meliordiscovery.com]
- 35. LPS-induced murine systemic inflammation is driven by parenchymal cell activation and exclusively predicted by early MCP-1 plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. LPS-induced systemic inflammation is more severe in P2Y12 null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 37. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 38. purformhealth.com [purformhealth.com]
Synthesis of Novel Derivatives from 2-Amino-5-bromo-3-piperidin-1-ylpyrazine: An Application and Protocol Guide
Introduction: The Strategic Value of the Aminopyrazine Scaffold
The pyrazine ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, conferred by the two nitrogen atoms, allow for a range of interactions with biological targets.[3] The 2-amino-5-bromo-3-piperidin-1-ylpyrazine core, in particular, represents a versatile and highly functionalized scaffold for the development of novel therapeutics. This guide provides detailed protocols for the synthesis of new derivatives from this starting material, focusing on palladium-catalyzed cross-coupling reactions at the C5-bromo position and derivatization of the C2-amino group. These transformations open avenues to a vast chemical space for the discovery of new drug candidates with potential applications in oncology, infectious diseases, and neurodegenerative disorders.[4][5]
This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for further exploration and optimization.
Part 1: Derivatization at the C5-Position via Palladium-Catalyzed Cross-Coupling
The bromine atom at the C5 position of the pyrazine ring is an excellent handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.[6][7]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and hetero-biaryl structures by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[8][9] This reaction is well-suited for the derivatization of our pyrazine scaffold.
This protocol outlines a general procedure for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3 equivalents)
-
1,4-Dioxane, anhydrous
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe, followed by the degassed 2 M aqueous Na₂CO₃ solution.
-
Place the reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-aryl-3-piperidin-1-ylpyrazine derivative.
Table 1: Representative Conditions and Expected Outcomes for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Dioxane/H₂O | 95 | 18 | Good to Excellent |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 16 | Good to Excellent |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2/4) | Cs₂CO₃ | Dioxane | 110 | 24 | Moderate to Good |
Diagram 1: Workflow for Suzuki-Miyaura Coupling
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine as a Strategic Intermediate in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Aminopyrazine Scaffold
Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, with the pyrazine core being a particularly privileged scaffold in the development of targeted therapies.[1] Specifically, 2-amino-3,5-disubstituted pyrazines have emerged as crucial building blocks in the synthesis of various kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][2] This guide focuses on 2-amino-5-bromo-3-(piperidin-1-yl)pyrazine , a key intermediate whose unique structural features—a nucleophilic amino group, a reactive bromine atom, and a piperidinyl moiety—offer a versatile platform for molecular elaboration in multi-step synthetic campaigns.
The bromine atom at the 5-position serves as a synthetic handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[3][4] The amino group at the 2-position and the piperidinyl group at the 3-position can engage in critical hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of target kinases, respectively, thereby influencing potency and selectivity.[5] This document provides a comprehensive overview of the synthesis of this intermediate and its application in a representative multi-step synthesis of a potential Aurora kinase inhibitor.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis. The key data for 2-amino-5-bromo-3-(piperidin-1-yl)pyrazine are summarized below.
| Property | Value | Reference |
| CAS Number | 90674-84-3 | [6] |
| Molecular Formula | C₉H₁₃BrN₄ | [6] |
| Molecular Weight | 257.13 g/mol | [6] |
| Appearance | Yellow solid (predicted) | [6] |
| Boiling Point | 391.7 °C at 760 mmHg | [6] |
| Density | 1.543 g/cm³ | [6] |
| XLogP3 | 1.8 | [6] |
Synthesis of the Intermediate: 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine
The synthesis of the title intermediate is achieved through a nucleophilic aromatic substitution reaction, where the more reactive bromine atom at the 3-position of 2-amino-3,5-dibromopyrazine is selectively displaced by piperidine. The electron-withdrawing nature of the pyrazine ring and the activating effect of the amino group facilitate this transformation.
Caption: Synthesis of the pyrazine intermediate.
Detailed Experimental Protocol:
Objective: To synthesize 2-amino-5-bromo-3-(piperidin-1-yl)pyrazine from 2-amino-3,5-dibromopyrazine.
Materials:
-
2-Amino-3,5-dibromopyrazine
-
Piperidine
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Methylene chloride (DCM)
-
Deionized Water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Sealed reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a sealed reaction tube, add 2-amino-3,5-dibromopyrazine (1.0 eq).
-
Add DMSO or ethanol as the solvent (approximately 0.6 mL per 0.791 mmol of the starting material).[6]
-
Add piperidine (2.0 eq).[6]
-
Seal the tube and heat the mixture to 120 °C with vigorous stirring for 18 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Partition the cooled solution between methylene chloride and water (e.g., 200 mL of a 1:1 mixture).[6]
-
Separate the organic layer.
-
Extract the aqueous layer with an additional portion of methylene chloride (e.g., 50 mL).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-amino-5-bromo-3-(piperidin-1-yl)pyrazine as a yellow solid.[6]
Expected Outcome: This procedure provides the desired product in high yield (a reported yield of 97%).[6]
Application in Multi-Step Synthesis: A Representative Protocol for an Aurora Kinase Inhibitor
The strategic placement of the bromine atom on the 2-amino-5-bromo-3-(piperidin-1-yl)pyrazine intermediate makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the rapid construction of complex molecular architectures. Here, we detail a representative multi-step synthesis of a hypothetical Aurora kinase inhibitor, demonstrating the utility of this intermediate. The synthesis involves a Suzuki-Miyaura coupling to introduce an aryl group at the 5-position of the pyrazine ring.
Caption: Multi-step synthesis workflow.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a 2-amino-3-(piperidin-1-yl)-5-arylpyrazine, a common core of Aurora kinase inhibitors, via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine (1.0 eq)
-
Arylboronic acid (e.g., 4-(4,6-dimethoxypyrimidin-2-yl)phenylboronic acid) (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05-0.1 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture or Toluene)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine 2-amino-5-bromo-3-(piperidin-1-yl)pyrazine, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-3-(piperidin-1-yl)-5-arylpyrazine derivative.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compounds.
2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine:
-
¹H NMR (500 MHz, CDCl₃): A partial spectrum shows δ 7.72 (s, 1H, pyrazine-H), 4.53 (s, 2H, -NH₂), 3.12-3.10 (t, J=5.0 Hz, 4H, piperidinyl-Hα), and likely signals for the remaining piperidinyl protons around 1.6-1.8 ppm.[6]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would show a protonated molecular ion [M+H]⁺ at m/z 257.0/259.0, exhibiting the characteristic isotopic pattern for a bromine-containing compound.
Final Product (Representative Aurora Kinase Inhibitor):
-
¹H and ¹³C NMR: The spectra would be significantly more complex, showing signals for both the pyrazine-piperidine core and the newly introduced aryl group. 2D NMR techniques (COSY, HSQC, HMBC) would be crucial for unambiguous assignment of all proton and carbon signals.[7]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is typically used to determine the purity of the final compound.
Trustworthiness and Self-Validation
The protocols described are based on established and reliable chemical transformations. The success of each step can be validated through standard analytical techniques:
-
Reaction Monitoring: TLC and LC-MS are indispensable for tracking the consumption of starting materials and the formation of products, ensuring the reaction goes to completion and allowing for optimization of reaction times.
-
Structural Confirmation: The structure of the intermediate and the final product must be rigorously confirmed by a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the C-Br bond in the intermediate and the appearance of new signals corresponding to the coupled aryl group in the final product serve as key validation points.
-
Purity Assessment: Final product purity should be assessed by HPLC to ensure it meets the stringent requirements for biological testing.
By implementing these analytical checkpoints, researchers can have high confidence in the identity and quality of the synthesized molecules, ensuring the reliability of subsequent biological data.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, biological evaluation and molecular modeling study of 2-amino-3,5-disubstituted-pyrazines as Aurora kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Elucidating the Protein Binding Profile of 2-Amino-5-bromo-3-piperidin-1-ylpyrazine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the detailed investigation of the protein binding characteristics of the novel small molecule, 2-Amino-5-bromo-3-piperidin-1-ylpyrazine. In the absence of established protein targets for this compound, this guide is structured to empower researchers with the foundational principles and detailed, actionable protocols to identify and characterize its interactions with proteins of interest. We will delve into the causality behind the selection of specific biophysical assays, ensuring a robust and self-validating experimental design. The protocols for Thermal Shift Assay (TSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are presented with a focus on scientific integrity and reproducibility. This application note is designed to be a practical resource for drug discovery and chemical biology laboratories aiming to elucidate the mechanism of action of new chemical entities.
Introduction: The Rationale for Investigating Protein-Ligand Interactions
The therapeutic efficacy of a small molecule is intrinsically linked to its interaction with specific protein targets within a biological system. Understanding the binding affinity, kinetics, and thermodynamics of these interactions is a cornerstone of modern drug discovery.[][2] this compound is a heterocyclic compound with potential pharmacological activity. Its structure, featuring a pyrazine core with amino, bromo, and piperidinyl substitutions, suggests multiple points of potential interaction with a protein binding pocket.
A thorough characterization of its protein binding profile is essential to:
-
Identify and validate molecular targets: Determining which proteins the compound binds to is the first step in understanding its biological effects.
-
Elucidate the mechanism of action: The nature of the binding interaction can provide insights into whether the compound acts as an inhibitor, activator, or modulator of protein function.
-
Guide lead optimization: Quantitative binding data, such as the dissociation constant (Kd), association rate (ka), and dissociation rate (kd), are critical for the structure-activity relationship (SAR) studies that drive the development of more potent and selective drug candidates.[3]
This guide will focus on a multi-tiered approach to binding characterization, starting with a high-throughput screening method and progressing to more detailed, quantitative techniques.
Experimental Strategy: A Tiered Approach to Binding Analysis
A logical and efficient workflow is crucial for the comprehensive analysis of a novel compound's binding properties. We advocate for a tiered approach that begins with a rapid, qualitative or semi-quantitative assay to identify potential binders, followed by more labor-intensive, high-resolution techniques for confirmation and in-depth characterization.
Figure 1: Tiered experimental workflow for binding analysis.
Tier 1: Thermal Shift Assay (TSA) for High-Throughput Screening
Principle of TSA
The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for ligand binding.[4][5] The principle is based on the fact that the binding of a small molecule to a protein generally increases the protein's thermal stability.[6][7] This stabilization is observed as an increase in the protein's melting temperature (Tm). The assay monitors the unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO™ Orange) as the temperature is gradually increased.[8][9] The dye preferentially binds to the hydrophobic regions of the protein that become exposed upon unfolding, leading to an increase in fluorescence.[4] A shift in the Tm to a higher temperature in the presence of this compound indicates a stabilizing interaction.
Detailed Protocol for TSA
Materials:
-
Purified target protein (≥90% purity)
-
This compound (stock solution in DMSO)
-
SYPRO™ Orange Protein Gel Stain (e.g., 5000x stock in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument with a thermal melt curve module
-
96-well PCR plates
Procedure:
-
Protein and Compound Preparation:
-
Dilute the target protein in the assay buffer to a final concentration of 2-5 µM.
-
Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from 0.1 to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Plate Setup:
-
In each well of a 96-well PCR plate, add the protein solution.
-
Add the diluted compound or an equivalent volume of buffer with DMSO for the negative control.
-
Prepare a 200x working solution of SYPRO™ Orange dye in the assay buffer and add it to each well to a final concentration of 5x.
-
The final reaction volume is typically 20-25 µL.
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly to collect the contents at the bottom.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.[5]
-
Monitor the fluorescence at the appropriate excitation and emission wavelengths for SYPRO™ Orange (e.g., 470/570 nm).[8]
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature.
-
The Tm is the temperature at the inflection point of the sigmoidal melting curve, which corresponds to the peak of the first derivative of the curve.[4]
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein without the compound from the Tm of the protein with the compound. A positive ΔTm indicates binding and stabilization.
-
| Compound Concentration | Tm (°C) | ΔTm (°C) |
| 0 µM (Control) | 52.5 | 0.0 |
| 1 µM | 53.8 | +1.3 |
| 10 µM | 56.2 | +3.7 |
| 50 µM | 58.1 | +5.6 |
Table 1: Example TSA data showing a concentration-dependent increase in Tm.
Tier 2: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
Principle of SPR
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[10][11][12] The method measures changes in the refractive index at the surface of a sensor chip.[12] In a typical experiment, the protein (ligand) is immobilized on the sensor surface, and a solution containing the small molecule (analyte), this compound, is flowed over the surface. The binding of the analyte to the immobilized ligand causes an increase in mass on the sensor surface, which in turn leads to a proportional change in the refractive index, measured in Resonance Units (RU).[12] This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[13][14]
Detailed Protocol for SPR
Materials:
-
SPR instrument (e.g., Biacore™ system)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein
-
This compound
-
Running buffer (e.g., HBS-EP+, pH 7.4)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the protein solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Allow sufficient time for association and dissociation phases.
-
Between each compound injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt solution) to remove the bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
| Parameter | Value |
| ka (M⁻¹s⁻¹) | 1.5 x 10⁵ |
| kd (s⁻¹) | 3.0 x 10⁻³ |
| KD (nM) | 20 |
Table 2: Example kinetic and affinity data from SPR analysis.
Figure 2: Workflow for SPR-based binding analysis.
Tier 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Principle of ITC
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[15][16][17] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding.[][18] In an ITC experiment, a solution of the ligand (this compound) is titrated into a solution of the protein, and the heat changes are measured with a highly sensitive calorimeter.[17]
Detailed Protocol for ITC
Materials:
-
ITC instrument
-
Purified target protein (highly concentrated and pure)
-
This compound
-
Dialysis buffer (the same buffer should be used for both protein and compound)
Procedure:
-
Sample Preparation:
-
Dialyze the protein extensively against the final assay buffer to minimize buffer mismatch effects.
-
Dissolve the compound in the same final dialysis buffer.
-
Degas both the protein and compound solutions immediately before the experiment.
-
Typically, the protein concentration in the cell is in the range of 10-50 µM, and the compound concentration in the syringe is 10-20 times higher.[3]
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small, sequential injections of the compound into the protein solution.
-
The heat change after each injection is measured and recorded.
-
-
Data Analysis:
-
The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change.
-
Integrate the area under each peak and plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine n, KD, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equation: ΔG = -RTln(KA) = ΔH - TΔS (where KA = 1/KD).
-
| Thermodynamic Parameter | Value |
| Stoichiometry (n) | 0.98 |
| Affinity (KD) | 25 nM |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (ΔS) | +5.2 cal/mol·K |
Table 3: Example thermodynamic data from ITC analysis.
Conclusion
The systematic application of the biophysical techniques outlined in this guide provides a robust framework for the comprehensive characterization of the protein binding properties of this compound. By employing a tiered approach, from high-throughput screening with TSA to detailed kinetic and thermodynamic analysis with SPR and ITC, researchers can gain a deep understanding of the compound's molecular interactions. This knowledge is fundamental for elucidating its mechanism of action and is a critical component in the journey of drug discovery and development.
References
- 2. reactionbiology.com [reactionbiology.com]
- 3. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 4. axxam.com [axxam.com]
- 5. proteos.com [proteos.com]
- 6. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 11. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. massbio.org [massbio.org]
- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 18. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Pyrazine-Based Compounds in Animal Models
Introduction: The Versatility of the Pyrazine Scaffold in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to the development of a diverse array of biologically active molecules.[1][2] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, neuroprotective, and antitubercular effects, making them a subject of intense investigation in preclinical and clinical research.[3][4][5]
This technical guide provides in-depth application notes and detailed protocols for conducting in vivo studies with pyrazine-based compounds in various animal models. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and a strong emphasis on scientific integrity and reproducibility.
PART 1: Preclinical Study Design: Foundational Considerations
A well-designed preclinical study is paramount for obtaining meaningful and translatable data. The following sections outline the critical considerations for planning in vivo studies with pyrazine-based compounds.
Ethical Considerations in Animal Research
All animal experiments must be conducted in strict accordance with institutional and national guidelines for the humane care and use of laboratory animals. Key ethical principles, often referred to as the "3Rs," should be rigorously applied:
-
Replacement: Utilizing non-animal methods whenever possible.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant results.
-
Refinement: Minimizing any potential pain, suffering, or distress to the animals.
Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.
Selection of Appropriate Animal Models
The choice of animal model is dictated by the therapeutic area of investigation and the specific scientific question being addressed.
-
Oncology: Immunocompromised mouse strains (e.g., nude, SCID) are commonly used for xenograft models, where human cancer cell lines are implanted to study tumor growth and response to treatment.[6]
-
Neuroprotection: Rodent models of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model in rats, are widely used to mimic the pathophysiology of stroke and evaluate the neuroprotective effects of test compounds.[7]
-
Tuberculosis: The guinea pig model is considered the "gold standard" for tuberculosis research as the disease progression and pathology closely resemble human tuberculosis.[8]
Compound Formulation and Administration
The formulation and route of administration should be carefully selected based on the physicochemical properties of the pyrazine-based compound and the intended clinical application.
-
Formulation: Compounds with poor aqueous solubility may require formulation in vehicles such as a mixture of DMSO, Cremophor EL, and saline, or as a suspension in carboxymethyl cellulose (CMC). For oral administration in antituberculosis studies, pyrazinamide can be prepared in a homogeneous suspension of 40% sucrose to enhance palatability.[9]
-
Routes of Administration: Common routes include oral (p.o.), intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.). The choice of route should be justified based on the desired pharmacokinetic profile and the clinical relevance. For instance, oral administration is often preferred for chronic treatments, while intravenous injection provides immediate systemic exposure.[10]
PART 2: Detailed Protocols for In Vivo Studies
The following protocols are provided as detailed, step-by-step methodologies for key experiments in different therapeutic areas.
Protocol: Anticancer Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical workflow for evaluating the in vivo anticancer activity of a pyrazine-based compound using a human ovarian cancer (SKOV3) xenograft model in nude mice.[6]
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
SKOV3 human ovarian cancer cell line
-
Matrigel
-
Pyrazine-based test compound (e.g., a JAK/STAT3 inhibitor)
-
Vehicle control
-
Standard-of-care drug (e.g., Paclitaxel)
-
Calipers
-
Sterile syringes and needles
Step-by-Step Methodology:
-
Cell Culture and Implantation:
-
Culture SKOV3 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, pyrazine compound low dose, pyrazine compound high dose, standard-of-care).
-
-
Treatment Administration:
-
Administer the pyrazine compound and vehicle control via the predetermined route (e.g., oral gavage or intraperitoneal injection) at the specified dose and schedule (e.g., daily for 21 days).[6]
-
Administer the standard-of-care drug according to its established protocol.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight twice weekly.
-
Observe the animals daily for any signs of toxicity or distress.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size or after a fixed duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences in tumor volume.
Visualization of Experimental Workflow:
Caption: Workflow for an in vivo anticancer xenograft study.
Protocol: Neuroprotection Study in a Rat Model of Focal Cerebral Ischemia
This protocol details the middle cerebral artery occlusion (MCAO) model in rats to assess the neuroprotective effects of a pyrazine-based compound like tetramethylpyrazine (TMP).
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Tetramethylpyrazine (TMP)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon monofilament suture with a rounded tip
-
Rectal temperature probe and heating pad
-
2,3,5-triphenyltetrazolium chloride (TTC)
Step-by-Step Methodology:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat with isoflurane (5% for induction, 2% for maintenance).
-
Maintain the rat's body temperature at 37°C using a heating pad and rectal probe.
-
-
Surgical Procedure (MCAO):
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 nylon monofilament suture through an arteriotomy in the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, if monitored, confirms occlusion.
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
-
Compound Administration:
-
Administer TMP (e.g., 40 mg/kg, i.p.) at a specific time point relative to the ischemic insult (e.g., 30 minutes before reperfusion). The control group receives a vehicle injection.
-
-
Neurological Deficit Scoring:
-
At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.
Table 1: Modified Neurological Severity Score (mNSS) for Rats
Test Category Test Scoring Criteria Motor Raising rat by the tail 0: Normal extension of both forelimbs; 1: Flexion of the contralateral forelimb Walking on the floor 0: Normal gait; 1: Circling towards the contralateral side Sensory Placing test (visual and tactile) 0: Immediate and correct placing; 1: Delayed or incomplete placing Reflexes Pinna reflex, corneal reflex 0: Present; 1: Absent Balance Beam walking 0: Normal; 1: Difficulty maintaining balance A higher score indicates a more severe neurological deficit.
-
-
Infarct Volume Measurement:
-
At 48 hours post-MCAO, euthanize the rats and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Stain the sections with 2% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Data Analysis:
-
Compare the neurological deficit scores and infarct volumes between the TMP-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Visualization of Experimental Workflow:
Caption: Workflow for a neuroprotection study using the MCAO model in rats.
Protocol: Antituberculosis Efficacy Study in a Guinea Pig Model
This protocol outlines the evaluation of the in vivo antitubercular activity of pyrazinamide (PZA) in a chronic tuberculosis infection model in guinea pigs.[9]
Materials:
-
Hartley guinea pigs
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol exposure chamber
-
Pyrazinamide (PZA)
-
Sucrose solution (40%)
-
7H11 agar plates
Step-by-Step Methodology:
-
Infection:
-
Infect guinea pigs with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a pulmonary infection. The target is to deliver approximately 10-50 colony-forming units (CFU) to the lungs.
-
-
Establishment of Chronic Infection:
-
Allow the infection to establish for 4 weeks. At this point, the bacterial load in the lungs will have reached a stable, chronic phase.
-
-
Treatment:
-
Assessment of Bacterial Load:
-
At the end of the treatment period, euthanize the guinea pigs.
-
Aseptically remove the lungs and spleen.
-
Homogenize the tissues in sterile saline.
-
Plate serial dilutions of the homogenates on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of CFU.
-
Data Analysis:
-
Express the bacterial load as log10 CFU per organ.
-
Compare the bacterial loads in the PZA-treated groups to the untreated control group. A significant reduction in CFU indicates antitubercular activity.
Visualization of Experimental Workflow:
Caption: Workflow for an antituberculosis efficacy study in guinea pigs.
PART 3: Data Presentation and Visualization
Tabular Data Summaries
Presenting quantitative data in a clear and concise tabular format is essential for easy comparison and interpretation.
Table 2: In Vivo Efficacy of Pyrazine-Based Anticancer Compounds
| Compound | Animal Model | Cancer Cell Line | Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
|---|---|---|---|---|---|
| Compound 212 | Xenograft (mouse) | MV4-11 | 40 mg/kg/day | Significant tumor regression | |
| B-11 | Xenograft (nude mouse) | SKOV3 | Not specified | Significant | [6] |
| C-27 | Xenograft (nude mouse) | SKOV3 | Not specified | Significant | [6] |
| Imidazo[1,5-a]pyrazines | Xenograft (mouse) | TMD8 | 10 mg/kg | >80% |[1] |
Table 3: Pharmacokinetic Parameters of Tetramethylpyrazine (TMP) in Rats
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Reference |
|---|---|---|---|---|---|---|
| Intravenous | 30 | - | - | 0.58 | - | [1] |
| Oral | 30 | 1.84 | 0.5 | 1.37 | 5.38 | |
Visualization of Signaling Pathways
Graphviz diagrams can be used to illustrate the proposed mechanisms of action of pyrazine-based compounds.
Anticancer Mechanism: Inhibition of the JAK/STAT3 Signaling Pathway
Several pyrazine derivatives have been shown to exert their anticancer effects by inhibiting the JAK/STAT3 signaling pathway, which is aberrantly activated in many cancers and plays a crucial role in cell proliferation, survival, and angiogenesis.[6]
Caption: Inhibition of the JAK/STAT3 pathway by a pyrazine compound.
Antituberculosis Mechanism: Action of Pyrazinamide
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. POA disrupts the bacterial cell membrane potential and other essential cellular functions, particularly in the acidic environment of tuberculous lesions.[8][9]
Caption: Mechanism of action of pyrazinamide in M. tuberculosis.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Regioselective Pyrazine Functionalization
Welcome to the Technical Support Center dedicated to the regioselective functionalization of pyrazine rings. This guide is designed for researchers, scientists, and drug development professionals who are looking to incorporate this privileged heterocycle into their molecules. The electron-deficient nature of the pyrazine ring presents unique challenges in achieving predictable and high-yielding transformations. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles in your synthetic endeavors.
The Pyrazine Predicament: Why is Regioselective Functionalization a Challenge?
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable pharmacophore.[2] However, the very features that make pyrazine attractive also render it challenging to functionalize with precision. The two nitrogen atoms withdraw electron density from the carbon atoms, making the ring resistant to electrophilic aromatic substitution and susceptible to nucleophilic attack. Furthermore, the presence of multiple C-H bonds with similar reactivity often leads to mixtures of regioisomers in direct functionalization reactions.[3][4]
This guide will address these challenges head-on, providing practical, field-proven insights to help you achieve your desired regioselectivity.
Troubleshooting Guide: Direct C-H Functionalization
Direct C-H functionalization is an atom-economical approach to introduce new substituents onto the pyrazine core.[4][5] However, controlling regioselectivity can be a significant hurdle.
Minisci-Type Radical Alkylation
The Minisci reaction is a powerful tool for alkylating electron-deficient heterocycles like pyrazine.[3] It involves the addition of a nucleophilic carbon-centered radical to the protonated heterocyclic ring. However, it is notorious for producing regioisomeric mixtures.[3]
Question: My Minisci reaction on a substituted pyrazine is giving me a mixture of C2 and C3 isomers with low overall yield. How can I improve the regioselectivity and conversion?
Answer: This is a classic challenge with Minisci reactions. The regioselectivity is governed by a delicate balance of steric and electronic effects of both the pyrazine substrate and the incoming radical. Here’s a systematic approach to troubleshooting:
Troubleshooting Minisci Reactions on Pyrazines
| Problem | Potential Cause | Suggested Solution |
| Poor Regioselectivity (Mixture of Isomers) | 1. Competing reaction sites: The electronic character of the C-H bonds on the pyrazine ring may be similar, leading to non-selective radical attack.[3][6] | a. Modify reaction conditions: Lowering the reaction temperature can sometimes favor the thermodynamically more stable isomer. b. Alter the radical source: Radicals with different steric bulk can exhibit different regioselectivities. For instance, a bulkier radical may favor addition at a less sterically hindered position. c. Introduce a directing group: While not always feasible, a directing group on the pyrazine ring can steer the radical to a specific position. |
| Low Yield/No Reaction | 1. Inefficient radical generation: The conditions may not be optimal for generating the desired radical from the precursor (e.g., carboxylic acid). | a. Optimize the oxidant system: The choice and amount of oxidant (e.g., ammonium persulfate) and silver nitrate are crucial.[3] Titrate the amounts to find the optimal ratio for your substrate. b. Check the purity of reagents: Impurities can quench the radical or interfere with the catalytic cycle. |
| 2. Protonation of the pyrazine: The pyrazine nitrogen must be protonated to activate the ring for radical attack.[3] | a. Adjust the acidity: Ensure the reaction medium is sufficiently acidic (e.g., using sulfuric acid) to protonate the pyrazine. However, excessive acidity can lead to side reactions. | |
| Formation of Side Products (e.g., Acylation) | 1. Competing radical pathways: Depending on the radical source, acyl radicals can form and lead to acylation instead of alkylation.[3] | a. Modify the radical precursor: If using a carboxylic acid, consider alternative radical sources that are less prone to forming acyl radicals. |
Experimental Protocol: General Procedure for a Minisci-Type Reaction on Pyrazine
-
To a solution of pyrazine (1.0 equiv) in a suitable solvent (e.g., a mixture of dichloromethane and water) under an inert atmosphere, add sulfuric acid to protonate the pyrazine.
-
Add the radical precursor (e.g., a carboxylic acid, 2-4 equiv).
-
Add silver nitrate (catalytic amount, e.g., 10-20 mol%).
-
Slowly add a solution of the oxidant (e.g., ammonium persulfate, 2-3 equiv) in water.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Direct C-H Arylation
Transition metal-catalyzed direct C-H arylation offers an alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of the pyrazine ring.[1][7]
Question: I am attempting a palladium-catalyzed direct C-H arylation of 2-chloropyrazine, but I am observing low conversion and significant catalyst decomposition (palladium black). What could be the issue?
Answer: Low conversion and catalyst decomposition are common problems in direct C-H arylation, especially with challenging substrates like pyrazines. The following troubleshooting guide should help you optimize your reaction.
Troubleshooting Direct C-H Arylation of Pyrazines
| Problem | Potential Cause | Suggested Solution |
| Low Conversion/No Reaction | 1. Catalyst inactivity: The chosen palladium catalyst may not be active enough for the C-H activation of the electron-deficient pyrazine ring. | a. Screen different palladium sources: Pre-catalysts like Pd(OAc)₂ or more active catalysts like those based on bulky, electron-rich phosphine ligands can be more effective.[2][8] b. Optimize the ligand: The choice of ligand is critical. Bulky, electron-donating ligands often promote the C-H activation step. |
| 2. Inappropriate base: The base plays a crucial role in the C-H activation step. | a. Screen different bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The optimal base depends on the substrate and reaction conditions.[8] | |
| Catalyst Decomposition (Palladium Black) | 1. High reaction temperature: Elevated temperatures can lead to the agglomeration and precipitation of palladium nanoparticles.[9][10] | a. Lower the reaction temperature: If possible, try running the reaction at a lower temperature for a longer duration. b. Use a more stable catalyst: Some pre-catalysts are designed to be more stable at higher temperatures. |
| 2. Presence of impurities: Oxygen or other impurities in the reaction mixture can lead to catalyst oxidation and decomposition.[10][11] | a. Ensure inert atmosphere: Thoroughly degas the solvent and use a robust inert atmosphere (e.g., argon or nitrogen). | |
| Poor Regioselectivity | 1. Multiple reactive C-H bonds: The pyrazine ring may have several C-H bonds that can undergo activation. | a. Use a directing group: If possible, a directing group can guide the catalyst to a specific C-H bond. b. Computational studies: Density Functional Theory (DFT) calculations can help predict the most reactive C-H bond and guide experimental design.[12] |
Workflow for Troubleshooting Direct C-H Arylation
Caption: A decision tree for troubleshooting direct C-H arylation reactions.
Troubleshooting Guide: Halogenation and Cross-Coupling Reactions
A common strategy for functionalizing pyrazines is a two-step process: regioselective halogenation followed by a transition metal-catalyzed cross-coupling reaction.[1][2]
Regioselective Halogenation
Introducing a halogen atom at a specific position on the pyrazine ring is often the first critical step. Due to the ring's electron-deficient nature, direct electrophilic halogenation can be challenging and may require harsh conditions.[4]
Question: I need to selectively brominate a substituted pyrazine at the C2 position, but I am getting a mixture of mono- and di-brominated products, along with unreacted starting material. How can I improve the selectivity?
Answer: Achieving selective monohalogenation of pyrazines requires careful control of the reaction conditions and the choice of halogenating agent.
Troubleshooting Regioselective Halogenation of Pyrazines
| Problem | Potential Cause | Suggested Solution |
| Over-halogenation (Di- or Poly-halogenation) | 1. High reactivity of the halogenating agent: Strong halogenating agents can lead to multiple substitutions. | a. Use a milder halogenating agent: N-halosuccinimides (NBS for bromination, NCS for chlorination) are often good choices for controlled halogenation.[13] b. Control stoichiometry: Use only a slight excess (e.g., 1.0-1.2 equivalents) of the halogenating agent. |
| Low Conversion | 1. Insufficient reactivity of the pyrazine ring: The electron-deficient nature of the pyrazine ring makes it a poor substrate for electrophilic attack. | a. Increase the reaction temperature: Carefully increasing the temperature can promote the reaction. b. Use a more reactive halogenating agent: If milder reagents fail, a more potent halogenating agent might be necessary, but with careful control of stoichiometry to avoid over-halogenation. |
| Poor Regioselectivity | 1. Similar reactivity of different C-H bonds: The electronic and steric environment of multiple positions on the ring may be comparable. | a. Use a directing group: A pre-installed directing group can significantly enhance regioselectivity. b. Alternative halogenation strategies: Consider radical halogenation or metal-assisted halogenation, which may offer different regiochemical outcomes. |
Experimental Protocol: Regioselective Bromination of a Pyrazine Derivative using NBS
-
Dissolve the pyrazine substrate (1.0 equiv) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask.
-
Add N-bromosuccinimide (NBS, 1.0-1.2 equiv).
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[13]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds and is widely used to functionalize halopyrazines.[1]
Question: My Suzuki-Miyaura reaction of 2,5-dichloropyrazine with an arylboronic acid is giving me a low yield of the desired mono-arylated product and a significant amount of the dehalogenated starting material (2-chloropyrazine). How can I improve this?
Answer: This is a frequent issue when working with less reactive aryl chlorides. The competing dehalogenation (protodehalogenation) and low reactivity can be addressed by carefully optimizing the catalytic system and reaction conditions.
Troubleshooting Suzuki-Miyaura Coupling on Halopyrazines
| Problem | Potential Cause | Suggested Solution |
| Low Yield/No Reaction | 1. Inactive catalyst: The C-Cl bond is strong, and a highly active catalyst is required for oxidative addition.[2] | a. Use a modern pre-catalyst: Catalysts like XPhos Pd G3 or SPhos Pd G3 are designed for challenging cross-couplings.[2][8] b. Choose an appropriate ligand: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary for the efficient coupling of aryl chlorides.[2] |
| 2. Inefficient transmetalation: The base may not be strong enough to promote the transfer of the organic group from the boron atom to the palladium center. | a. Use a stronger base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[8] | |
| Dehalogenation (Protodehalogenation) | 1. Presence of a hydride source: The palladium catalyst can react with water, solvent, or even the amine base (in Buchwald-Hartwig reactions) to form a palladium hydride species, which can lead to dehalogenation.[14] | a. Use anhydrous conditions: Ensure all reagents and solvents are dry. b. Choose a non-protic solvent: Solvents like dioxane or toluene are generally preferred. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | a. Thoroughly degas the reaction mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas to remove dissolved oxygen. |
| Difficulty in Achieving Di-substitution | 1. Reduced reactivity of the second C-Cl bond: After the first substitution, the pyrazine ring becomes more electron-rich, which can make the oxidative addition of the second C-Cl bond more difficult. | a. Increase catalyst loading: A higher catalyst loading (e.g., 5-10 mol%) may be required for the second coupling.[2] b. Use a larger excess of the coupling partner: Increase the equivalents of the boronic acid (e.g., 2.5-3.0 equiv).[2] c. More forcing conditions: Higher temperatures and longer reaction times may be necessary.[2] |
Workflow for Optimizing Suzuki-Miyaura Reactions
Caption: A workflow for optimizing Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Organometallic Approaches
Directed ortho-metalation (DoM) using organolithium or organomagnesium reagents provides a powerful method for regioselective functionalization, often offering complementary selectivity to other methods.[15][16]
Question: I am trying to perform a regioselective lithiation of a substituted pyrazine followed by quenching with an electrophile, but I am getting a complex mixture of products and low recovery of my desired compound. What could be going wrong?
Answer: Organometallic reactions with sensitive heterocycles like pyrazines require strict control of reaction conditions, particularly temperature and the exclusion of moisture and air.
Troubleshooting Lithiation/Borylation of Pyrazines
| Problem | Potential Cause | Suggested Solution |
| Low Conversion/No Reaction | 1. Insufficiently strong base: The C-H bond may not be acidic enough for deprotonation by the chosen base. | a. Use a stronger base: If a weaker base like LDA fails, a stronger base like s-BuLi or a mixed lithium-zincate base might be necessary.[16] b. Presence of a directing metalating group (DMG): A DMG can significantly lower the pKa of the ortho-protons, facilitating deprotonation. |
| Poor Regioselectivity | 1. Multiple acidic protons: The substrate may have more than one C-H bond that can be deprotonated. | a. Optimize the base and solvent: The choice of base and solvent can influence the regioselectivity of the deprotonation. b. Use a bulky base: A sterically hindered base may selectively deprotonate the most accessible acidic proton. |
| Decomposition of the Organometallic Intermediate | 1. Thermal instability: Pyrazinyl anions can be unstable, especially at higher temperatures. | a. Maintain low temperatures: Perform the lithiation and quenching at very low temperatures (e.g., -78 °C). b. Transmetalation to a more stable organometallic: Transmetalating the lithiated species with a zinc or magnesium salt can generate a more stable organometallic intermediate.[16] |
| Side Reactions with the Electrophile | 1. Reaction of the base with the electrophile: The organolithium base can react directly with the electrophile. | a. Ensure complete consumption of the base: Allow sufficient time for the deprotonation to go to completion before adding the electrophile. b. Add the electrophile at low temperature: This minimizes side reactions. |
Experimental Protocol: General Procedure for Directed ortho-Metalation (DoM) of a Pyrazine
-
To an oven-dried, three-necked flask under a strict inert atmosphere (argon or nitrogen), add a solution of the pyrazine substrate in an anhydrous etheral solvent (e.g., THF or diethyl ether).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium base (e.g., n-BuLi or LDA) dropwise via syringe.
-
Stir the reaction at -78 °C for the optimized time to ensure complete deprotonation.
-
Slowly add a solution of the electrophile (e.g., an aldehyde, ketone, or alkyl halide) in the same anhydrous solvent.
-
Continue stirring at -78 °C and then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.[17]
Frequently Asked Questions (FAQs)
Q1: Which C-H functionalization method is best for my pyrazine derivative?
A1: The "best" method depends on the desired substituent and the functional groups already present on your pyrazine.
-
For alkyl groups: The Minisci reaction is a good starting point, but be prepared to optimize for regioselectivity.
-
For aryl groups: Direct C-H arylation is a powerful, atom-economical option, but requires careful catalyst and ligand screening. Halogenation followed by Suzuki-Miyaura coupling is a more traditional and often reliable route.
-
For other functional groups: Organometallic approaches (lithiation/borylation) followed by quenching with an appropriate electrophile offer broad scope.
Q2: How can I achieve selective mono-functionalization of a dihalopyrazine?
A2: This is a common challenge. To favor mono-substitution in cross-coupling reactions:
-
Use a 1:1 stoichiometry of the dihalopyrazine and the coupling partner.
-
Run the reaction at a lower temperature to slow down the second coupling.
-
Carefully monitor the reaction and stop it once the desired mono-substituted product is maximized.
Q3: My pyrazine substrate is poorly soluble. What can I do?
A3: Poor solubility can hinder reactivity.
-
Screen different solvents: A higher boiling point, more polar aprotic solvent like dioxane, DMF, or NMP might be necessary.
-
Increase the reaction temperature: This can improve solubility and reaction rates, but be mindful of potential catalyst decomposition or side reactions.
-
Use microwave irradiation: Microwave heating can significantly accelerate reactions and improve the solubility of substrates.[1]
Q4: What are the key safety precautions when working with organolithium reagents?
A4: Organolithium reagents are highly pyrophoric and reactive.
-
Always handle them under a strict inert atmosphere (argon or nitrogen).
-
Use dry, non-protic solvents.
-
Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Quench any excess reagent carefully at low temperature with a suitable quenching agent (e.g., isopropanol).
Summary of Regioselective Functionalization Methods for Pyrazines
| Method | Advantages | Disadvantages | Key Considerations |
| Minisci-Type Alkylation | - Good for introducing alkyl groups.- Tolerant of many functional groups. | - Often results in mixtures of regioisomers.- Can lead to side products (e.g., acylation). | - Careful optimization of radical source, oxidant, and acidity is crucial for regioselectivity. |
| Direct C-H Arylation | - Atom-economical.- Avoids pre-functionalization. | - Can suffer from low reactivity and catalyst decomposition.- Regioselectivity can be difficult to control without a directing group. | - Requires screening of catalysts, ligands, and bases.- Strict inert atmosphere is essential. |
| Halogenation & Cross-Coupling | - Reliable and well-established.- Good control over regioselectivity if the halogenation is selective. | - A two-step process.- Requires pre-functionalization. | - The success of the cross-coupling depends on the reactivity of the C-Hal bond and an optimized catalytic system. |
| Organometallic (DoM) | - Excellent regioselectivity, often complementary to other methods.- Broad scope of electrophiles can be used. | - Requires strictly anhydrous and inert conditions.- Pyrazinyl anions can be unstable. | - Low temperatures are critical.- Transmetalation can improve the stability of the intermediate. |
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. [1710.07439] Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionalization [arxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. mdpi.com [mdpi.com]
- 17. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
Technical Support Center: Purification of 2-Amino-5-bromo-3-piperidin-1-ylpyrazine by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2-Amino-5-bromo-3-piperidin-1-ylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related heterocyclic amines.
Section 1: Understanding the Molecule and the Challenges
This compound is a heterocyclic amine, a class of compounds often presenting unique purification challenges.[1][2] The basic nitrogen atoms in the pyrazine and piperidine rings can interact strongly with the acidic silanol groups on the surface of standard silica gel, a common stationary phase in column chromatography.[3] This interaction can lead to several issues, including:
-
Peak Tailing: The compound moves unevenly through the column, resulting in broad, asymmetric peaks.[1]
-
Irreversible Adsorption: A portion of the compound may bind so strongly to the silica that it cannot be eluted, leading to low recovery and yield loss.[1][3]
-
Compound Degradation: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[3][4]
This guide will address these challenges through a series of frequently asked questions and troubleshooting scenarios.
Diagram: Purification Workflow
Caption: A general workflow for the purification of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
While standard silica gel is the most common choice, its acidic nature can be problematic for basic amines.[3][5] Here are your options, from most common to specialized:
| Stationary Phase | Advantages | Disadvantages | When to Use |
| Standard Silica Gel | Inexpensive, widely available, good for a wide range of compounds.[5] | Acidic surface can cause peak tailing and yield loss for basic amines.[3] | For initial attempts and when impurities are significantly less polar than the product. |
| Deactivated Silica Gel | The acidity of the silica is reduced by treatment with a base like triethylamine, minimizing unwanted interactions.[5] | Requires an extra preparation step. | When significant peak tailing is observed on standard silica. |
| Alumina (Basic or Neutral) | Basic or neutral surface is ideal for the purification of amines.[5] | Can have different selectivity compared to silica. | When silica gel proves to be unsuitable due to strong interactions. |
| Amine-functionalized Silica | Specifically designed for the purification of basic compounds, offering excellent peak shape and recovery.[3][6] | More expensive than standard silica. | For difficult separations or when high purity is critical.[6] |
Expert Insight: For this compound, starting with standard silica gel is a reasonable first step. However, be prepared to add a basic modifier to your mobile phase or switch to a less acidic stationary phase if you encounter issues.
Q2: How do I choose the right mobile phase (eluent)?
The choice of mobile phase is critical for achieving good separation. The goal is to find a solvent system that moves your target compound with a retention factor (Rf) of approximately 0.2-0.3 on a Thin Layer Chromatography (TLC) plate.[7]
Recommended Solvent Systems:
-
Non-polar/Moderately Polar Systems: Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate are good starting points.
-
More Polar Systems: Dichloromethane/Methanol can be used for more polar compounds.
The Critical Role of a Basic Modifier:
To counteract the acidity of silica gel and improve the chromatography of amines, it is highly recommended to add a small amount of a basic modifier to your mobile phase.[3]
| Basic Modifier | Concentration | Notes |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | Volatile, which makes it easy to remove after purification. |
| Ammonia (in Methanol) | 0.1 - 1% (v/v) | Also effective, but can be more difficult to handle. |
Step-by-Step Protocol for TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.[7]
-
Develop the plate in a TLC chamber with different ratios of your chosen solvent system (e.g., 9:1, 8:2, 7:3 Hexane/Ethyl Acetate) with and without a basic modifier.[7]
-
Visualize the spots under a UV lamp.[7] The aminopyrazine core is a good chromophore.
-
Select the solvent system that gives your product an Rf value in the desired range of 0.2-0.3.[7]
Q3: My compound is streaking badly on the TLC plate and the column. What should I do?
Streaking is a classic sign of strong interaction between your basic compound and the acidic silica gel. Here’s how to troubleshoot:
-
Add a Basic Modifier: As discussed in Q2, adding 0.1-1% triethylamine to your eluent is often the most effective solution.[3]
-
Use Deactivated Silica: Prepare your silica gel slurry in a solvent containing the basic modifier to pre-treat the stationary phase.
-
Switch to Alumina or Amine-Functionalized Silica: These stationary phases are less acidic and more suitable for basic compounds.[3][5]
-
Check Sample Concentration: Overloading the TLC plate or column can also cause streaking. Ensure you are not applying too much sample.
Section 3: Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography process.
| Problem | Possible Causes | Solutions |
| Poor Separation of Product from Impurities | - Inappropriate solvent system. - Column was not packed properly. | - Re-optimize the mobile phase using TLC to maximize the difference in Rf values. - Ensure the column is packed evenly without any cracks or air bubbles.[7] |
| Product is Not Eluting from the Column | - The mobile phase is not polar enough. - Irreversible adsorption to the silica gel. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). - If the compound is still not eluting, consider using a stronger solvent system with a basic modifier or switching to a different stationary phase.[4] |
| Low Yield/Recovery | - Irreversible adsorption. - Compound decomposition on the column.[3][4] - Co-elution with impurities. | - Use a basic modifier or a less acidic stationary phase.[3] - Check the stability of your compound on silica by spotting it on a TLC plate and letting it sit for a few hours before developing.[4] - Improve the separation by optimizing the mobile phase. |
| Cracks in the Silica Bed | - The silica gel was not packed properly. - The solvent level dropped below the top of the silica bed. | - Repack the column. - Always keep the silica bed covered with solvent.[8] |
Diagram: Troubleshooting Logic
Caption: A troubleshooting flowchart for common column chromatography issues.
Section 4: Detailed Experimental Protocol
This protocol is a general guideline for the purification of 1 gram of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Hexane, Ethyl Acetate, Triethylamine (reagent grade)
-
TLC plates (silica gel coated with UV254 indicator)
-
Beakers, flasks, and test tubes for fraction collection
-
Rotary evaporator
Procedure:
-
Mobile Phase Optimization (TLC):
-
As described in Q2, determine the optimal mobile phase composition. For this compound, a good starting point is a mixture of Hexane and Ethyl Acetate with 0.5% Triethylamine. Aim for an Rf of 0.2-0.3 for the product.
-
-
Column Packing (Slurry Method):
-
In a fume hood, place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.[7]
-
For 1 g of crude product, weigh approximately 40-50 g of silica gel.[7]
-
Create a slurry by mixing the silica gel with the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate with 0.5% TEA).
-
Pour the slurry into the column and gently tap the sides to ensure even packing.[7]
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.[7][8]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.[7]
-
-
Sample Loading (Dry Loading Method):
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution with the low-polarity mobile phase determined by TLC.
-
Collect fractions in test tubes.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in the optimized mobile phase.
-
Combine the fractions that contain the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Section 5: References
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from 9
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from 8
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from 10
-
Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase. Retrieved from 11
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from 4
-
Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.
-
ResearchGate. (2019, September 27). What solvent should I use with SPE to elute amines from silica?. Retrieved from --INVALID-LINK--
-
Echemi. This compound. Retrieved from --INVALID-LINK--
-
Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 624(1-2), 253-265.
-
Benchchem. Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography. Retrieved from --INVALID-LINK--
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Retrieved from --INVALID-LINK--
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from --INVALID-LINK--
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. teledyneisco.com [teledyneisco.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 10. bvchroma.com [bvchroma.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Pyrazine C-N Coupling Reactions
Welcome to the technical support center for pyrazine C-N coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrazine-containing compounds. Here, we address common challenges, with a focus on understanding and mitigating the formation of unwanted side products. Our approach is rooted in mechanistic principles to provide you with the expertise to not only solve immediate issues but also to proactively design more robust and efficient reactions.
I. Understanding the Landscape of Pyrazine C-N Coupling
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency.[1] However, when applied to electron-deficient N-heterocycles like pyrazines, the reaction can be fraught with challenges. The inherent electronic properties of the pyrazine ring and its potential to interact with the palladium catalyst can lead to a variety of side reactions, impacting yield, purity, and the overall success of your synthesis.[2]
This guide will walk you through the common pitfalls and provide actionable strategies for overcoming them. We will delve into the mechanistic underpinnings of side product formation and offer detailed protocols for troubleshooting and optimizing your reactions.
II. Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address the most common issues encountered during pyrazine C-N coupling experiments.
FAQ 1: Low or No Conversion
Question: I am not seeing any product formation, or the conversion of my chloropyrazine starting material is very low. What are the likely causes and how can I fix this?
Answer:
Low or no conversion in a Buchwald-Hartwig reaction with a pyrazine substrate can stem from several factors, primarily related to catalyst activity and reaction conditions.
-
Catalyst Inactivation: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a common issue with N-heterocyclic substrates.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos are designed to create a sterically hindered environment around the palladium atom, which can prevent the pyrazine nitrogen from binding and deactivating the catalyst. These bulky ligands also promote the desired reductive elimination step.
-
-
Inefficient Oxidative Addition: The C-Cl bond of a chloropyrazine is less reactive than C-Br or C-I bonds. The oxidative addition of the chloropyrazine to the Pd(0) catalyst is often the rate-limiting step.
-
Solution:
-
Increase Temperature: Running the reaction at a higher temperature (e.g., 80-110 °C) can provide the necessary activation energy for the oxidative addition to occur.
-
Use a More Active Catalyst System: Ensure you are using a well-defined Pd(II) precatalyst that can be readily reduced in situ to the active Pd(0) species. The choice of ligand is also critical here; sterically demanding biaryl phosphine ligands are often more effective for activating aryl chlorides.
-
-
-
Inappropriate Base: The choice and quality of the base are critical.
-
Solution: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to deprotonate the amine and facilitate the catalytic cycle. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, often in conjunction with higher reaction temperatures.[3] Ensure your base is fresh and anhydrous, as moisture can hydrolyze the base and introduce water into the reaction, which can lead to side reactions.
-
-
Atmosphere and Solvent Quality: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.
-
Solution: Ensure your reaction is set up under an inert atmosphere (nitrogen or argon). Use anhydrous, degassed solvents to minimize the presence of oxygen and water.
-
FAQ 2: Significant Hydrodehalogenation Side Product
Question: My main impurity is the pyrazine starting material with the chlorine atom replaced by a hydrogen. What is causing this hydrodehalogenation and how can I prevent it?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings and results in the formation of an arene (in this case, pyrazine) instead of the desired coupled product.[1]
Mechanism of Hydrodehalogenation:
This side reaction can occur through several pathways, but a common one involves the β-hydride elimination from a palladium-amide intermediate. This forms a palladium-hydride species, which can then reductively eliminate to produce the hydrodehalogenated pyrazine. The presence of water or other proton sources can also contribute to this side reaction.
Troubleshooting Hydrodehalogenation:
| Factor | Explanation | Recommended Action |
| Ligand Choice | The ligand influences the rate of reductive elimination versus side reactions. | Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos). These ligands accelerate the desired C-N reductive elimination, outcompeting the pathways that lead to hydrodehalogenation. |
| Base Selection | The choice of base can impact the concentration of species that lead to hydrodehalogenation. | For challenging couplings, a strong, non-nucleophilic base like NaOtBu is often preferred. However, if hydrodehalogenation is severe, consider screening weaker bases like K₃PO₄ or Cs₂CO₃, as they can sometimes suppress this side reaction. The physical properties of the base, such as particle size, can also affect the reaction rate. |
| Amine Substrate | Primary amines are sometimes more prone to side reactions like hydrodehalogenation than secondary amines. | If possible, consider the use of a secondary amine. For primary amines, ensure that the reaction conditions are optimized to favor the coupling reaction. |
| Water Content | Water can be a source of protons for the hydrodehalogenation reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider the use of molecular sieves to scavenge any trace amounts of water. |
FAQ 3: Formation of Bis-aminated Product
Question: I am starting with a dichloropyrazine and want to perform a mono-amination, but I am getting a significant amount of the di-substituted product. How can I improve the selectivity for mono-amination?
Answer:
Controlling selectivity in the amination of dihalopyrazines can be challenging due to the similar reactivity of the two halogen atoms. However, several strategies can be employed to favor the formation of the mono-aminated product.
-
Stoichiometry: The most straightforward approach is to control the stoichiometry of the reactants.
-
Solution: Use a limited amount of the amine (e.g., 0.9-1.0 equivalents) relative to the dichloropyrazine. This will ensure that there is not enough amine present to react with both positions.
-
-
Reaction Temperature and Time: Lowering the reaction temperature can often improve selectivity.
-
Solution: Run the reaction at the lowest temperature that still provides a reasonable rate of conversion. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-aminated product is the major component.
-
-
Electronic Effects: If the dichloropyrazine has other substituents, the electronic effects of these groups can influence the reactivity of the two chlorine atoms. The position ortho to an electron-withdrawing group is often more activated towards nucleophilic attack.
-
Solution: Analyze the electronic properties of your specific dichloropyrazine substrate to predict which chlorine atom is more likely to react first. This can help in designing your synthetic strategy.
-
FAQ 4: Identifying Unknown Impurities
Question: I see several unexpected peaks in my HPLC/GC-MS analysis. How can I identify these impurities?
Answer:
Identifying unknown impurities is a critical step in troubleshooting your reaction. A combination of analytical techniques is often necessary for unambiguous structure elucidation.[4]
Analytical Workflow for Impurity Identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent first step for separating the desired product from impurities.[4]
-
Method: A reversed-phase C18 column with a gradient of water and acetonitrile (or methanol) is a good starting point.
-
Analysis: Compare the retention times of the peaks in your reaction mixture to those of your starting materials. Peaks that are not starting materials or the desired product are impurities.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides mass information for each separated peak.
-
Analysis: The mass-to-charge ratio (m/z) of an impurity can provide its molecular weight. This is a crucial piece of information for proposing possible structures. For example, a peak with a mass corresponding to your starting pyrazine is likely the hydrodehalogenated product. A peak with a mass corresponding to the addition of two amine groups would indicate the bis-aminated product.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful tool for separation and identification.[4]
-
Analysis: The fragmentation pattern of an impurity in the mass spectrometer can provide valuable structural information.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for detailed structural analysis.[4]
-
Analysis: The presence of extra peaks in the NMR spectrum that do not correspond to your desired product indicates impurities. The chemical shifts, coupling constants, and integration of these extra peaks can be used to determine the structure of the impurity. For example, the presence of a singlet in the aromatic region of the 1H NMR spectrum of a product from a dichloropyrazine starting material might indicate the presence of the symmetrical bis-aminated side product.[4]
-
III. Key Mechanistic Pathways and Side Reactions
A solid understanding of the reaction mechanism is essential for rational troubleshooting. Below are diagrams illustrating the key catalytic cycle for Buchwald-Hartwig amination and the competing hydrodehalogenation pathway.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of Buchwald-Hartwig amination and the competing β-hydride elimination pathway leading to hydrodehalogenation.
IV. Experimental Protocols
This section provides a general, step-by-step protocol for a typical pyrazine C-N coupling reaction. Note that this is a starting point, and optimization of specific parameters will likely be necessary for your particular substrate.
General Protocol for Buchwald-Hartwig Amination of a Chloropyrazine
Materials:
-
Chloropyrazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine ligand (e.g., XPhos, 5.0 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Reaction vessel (e.g., Schlenk tube or oven-dried round-bottom flask) with a magnetic stir bar
-
Inert atmosphere manifold (nitrogen or argon)
Procedure:
-
Reaction Setup: To the reaction vessel, add the chloropyrazine, amine (if solid), palladium precatalyst, phosphine ligand, and base under a counterflow of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it at this stage.
-
Degassing (Optional but Recommended): For particularly sensitive reactions, the reaction mixture can be further degassed by three cycles of freeze-pump-thaw.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
V. References
-
BenchChem. (n.d.). Identification and removal of impurities in 2-Chloro-6-(methylsulfanyl)pyrazine. Retrieved from --INVALID-LINK--
-
Nolan, S. P., & Organ, M. G. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 119(23), 11667-11723.
-
SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(15), 3934-3954.
-
IOP Publishing. (2020). Chemical Transformation of Pyrazine Derivatives. IOP Conference Series: Materials Science and Engineering, 796, 012013.
-
Wu, X., & Buchwald, S. L. (2003). A General and Efficient Method for the Buchwald-Hartwig Amination of Aryl Chlorides. Angewandte Chemie International Edition, 42(10), 1137-1139.
-
ResearchGate. (n.d.). Examination of the Aromatic Amination Catalyzed by Palladium on Charcoal. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(8), 7434-7440.
-
Wiley Online Library. (2020). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal, 15(15), 2334-2343.
-
ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from --INVALID-LINK--
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). ChemInform Abstract: Examination of the Aromatic Amination Catalyzed by Palladium on Charcoal. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Pyrazinecarboxamide and Related Compounds | SIELC Technologies [sielc.com]
2-Amino-5-bromo-3-piperidin-1-ylpyrazine stability and degradation issues
Introduction for the Researcher
Welcome to the dedicated technical support guide for 2-Amino-5-bromo-3-piperidin-1-ylpyrazine. As a novel heterocyclic compound with significant potential in drug discovery and development, understanding its stability profile is paramount to generating reliable and reproducible experimental data. This document is structured to provide you, our fellow scientists and researchers, with field-proven insights and actionable troubleshooting protocols. We will delve into the known and anticipated stability challenges associated with this molecule, drawing from established principles of heterocyclic chemistry and our experience with analogous structures. Our goal is to equip you with the knowledge to proactively mitigate degradation and confidently interpret your results.
Part 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
This section addresses the most common initial queries regarding the handling, storage, and stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: Based on its structural motifs—a substituted aminopyrazine core, a bromine atom, and a piperidine ring—the primary stability concerns are susceptibility to oxidation, photodecomposition, and to a lesser extent, hydrolysis under specific pH conditions. The electron-rich aminopyrazine ring can be susceptible to oxidative degradation, while the carbon-bromine bond can be labile under UV light.[1][2]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal long-term stability, this compound should be stored at -20°C or lower , in a tightly sealed container, and protected from light (e.g., in an amber vial). To further minimize degradation, especially from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
Q3: I've noticed a color change in my solid sample over time. What does this indicate?
A3: A visible change in color, such as a shift from off-white/pale yellow to a darker yellow or brown hue, is a common indicator of degradation. This is often due to the formation of oxidized oligomeric or polymeric impurities. While a slight color change may not significantly impact purity for some applications, it warrants a purity check (e.g., by HPLC) before use in sensitive assays.
Q4: Is this compound stable in common organic solvents?
A4: The compound generally exhibits good stability in common anhydrous organic solvents like DMSO, DMF, and acetonitrile for short-term experimental use. However, prolonged storage in solution is not recommended. For protic solvents like methanol and ethanol, prepare solutions fresh and use them promptly, as they can participate in photochemical reactions or potentially lead to slow solvolysis over extended periods.
Q5: Are there any known incompatibilities with common pharmaceutical excipients?
A5: While specific studies on this molecule are not yet published, general principles suggest potential incompatibilities with excipients containing reactive impurities like peroxides (which can promote oxidation) or reducing sugars (e.g., lactose) that could potentially react with the amino group under certain conditions (Maillard reaction).[3][4][5] Compatibility testing is crucial during formulation development.
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides a problem-and-solution framework for issues that may arise during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram after sample preparation. | 1. Oxidative Degradation: Exposure to air/light during sample prep. 2. Hydrolysis: If aqueous buffers at non-neutral pH are used. | 1. Prepare samples fresh and analyze immediately. Use amber HPLC vials. Consider adding an antioxidant (e.g., BHT) to your solvent system if compatible with your analysis. 2. Ensure buffer pH is near neutral (pH 6-8). If acidic or basic conditions are required, minimize the time the sample spends in these conditions before analysis. |
| Loss of compound potency or activity in a cell-based assay over time. | 1. Degradation in Aqueous Media: Compound may be unstable in the assay buffer/media over the incubation period. 2. Photodegradation: Exposure to ambient or incubator light. | 1. Perform a time-course stability study of the compound in your specific assay media. Analyze samples by HPLC at different time points (e.g., 0, 2, 8, 24 hours) to quantify degradation. 2. Protect assay plates from light by covering them with foil. |
| Difficulty in obtaining a consistent baseline during thermal analysis (DSC/TGA). | Thermal Decomposition: The compound may be degrading at elevated temperatures. | Review the thermal profile. For 2-amino-5-bromopyrazine, a related core structure, the melting point is around 113-117°C, suggesting decomposition may begin at temperatures not significantly higher than this.[6] Adjust your experimental parameters to stay below the decomposition onset temperature. |
| Reaction yields are inconsistent or lower than expected. | Degradation of Starting Material: The purity of the this compound stock may have diminished. | Always verify the purity of your starting material via HPLC or NMR before initiating a reaction. If degradation is suspected, purify the material (e.g., by recrystallization or column chromatography) if possible, or use a fresh, verified batch. |
Part 3: Experimental Protocols & Methodologies
As a self-validating system, the following protocols are designed to help you assess the stability of your compound under your specific experimental conditions.
Protocol 1: Forced Degradation Study Workflow
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7][8]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Aliquot the stock solution into separate, appropriate containers for each stress condition.
-
Acidic Hydrolysis: Add an equal volume of 2 M HCl to an aliquot to achieve a final concentration of 1 M HCl. Heat at 60°C.
-
Basic Hydrolysis: Add an equal volume of 2 M NaOH to an aliquot to achieve a final concentration of 1 M NaOH. Heat at 60°C.
-
Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store aliquots of the solution and a sample of the solid compound in an oven at 80°C.
-
Photolytic Degradation: Expose aliquots of the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours).
-
Sample Processing: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.
Protocol 2: Developing a Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from any potential degradation products.
Caption: Workflow for HPLC method development.
Representative HPLC Method: (Adaptable from similar pyridine derivatives[9])
-
Instrument: HPLC system with a UV detector and ideally a Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of the compound (determine by UV-Vis scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20-30 minutes) to ensure separation of all potential degradants.
Part 4: Potential Degradation Pathways
Understanding the likely chemical transformations is key to identifying unknown peaks in your analysis. Based on the compound's structure, we can hypothesize the following degradation pathways:
Caption: Hypothesized degradation pathways.
-
Oxidation: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, potentially forming N-oxides. The piperidine nitrogen could also be oxidized. Aggressive oxidation could lead to the opening of the pyrazine ring.[2]
-
Photolytic Debromination: A common degradation pathway for bromo-aromatic compounds is the cleavage of the C-Br bond upon exposure to UV light, leading to the formation of the debrominated analogue.[10]
-
Hydrolysis: While generally stable, under harsh acidic or basic conditions, nucleophilic aromatic substitution could potentially occur, replacing the piperidine moiety with a hydroxyl group, although this is considered less likely than oxidation or photolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. isfcppharmaspire.com [isfcppharmaspire.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-5-bromopyrazine 97 59489-71-3 [sigmaaldrich.com]
- 7. biomedres.us [biomedres.us]
- 8. rjptonline.org [rjptonline.org]
- 9. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Bromo-Substituted Pyrazines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and critical challenge in medicinal chemistry and material science: the poor aqueous solubility of bromo-substituted pyrazines. This document is structured as a series of frequently asked questions (FAQs) and detailed experimental protocols to directly address issues you may encounter in the lab.
Introduction: The Solubility Challenge
Bromo-substituted pyrazines are a vital class of heterocyclic compounds, frequently utilized as core scaffolds in the development of pharmaceuticals and functional materials.[1] However, their progression from discovery to application is often hampered by poor solubility. This guide will explore the underlying reasons for this issue and provide a logical, stepwise approach to systematically improving the solubility of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've synthesized a novel bromo-substituted pyrazine, but it's virtually insoluble in my aqueous assay buffer. Why is this happening?
A1: The poor solubility of bromo-substituted pyrazines typically stems from a combination of two key physicochemical factors: high lipophilicity and strong crystal lattice energy.
-
Lipophilicity (Hydrophobicity): The pyrazine ring itself is aromatic, and the addition of a bromine atom significantly increases the molecule's lipophilicity (tendency to dissolve in fats, oils, and non-polar solvents). Bromine is a large, polarizable atom that contributes to a higher octanol/water partition coefficient (logP), a common measure of lipophilicity.[2] This makes the molecule less inclined to interact favorably with polar water molecules.
-
Crystal Lattice Energy: Bromo-substituted pyrazines are often planar, rigid structures. This planarity allows the molecules to pack tightly and efficiently into a stable crystal lattice.[3] The energy required to break apart this stable crystal structure and allow individual molecules to be solvated by water can be substantial.[4][5] High lattice energy is a major barrier to dissolution.[6] For a compound to dissolve, the energy released from solvent-solute interactions (hydration energy) must overcome the crystal lattice energy.[6]
In essence, your molecule prefers to "stick" to itself in a solid state rather than interact with the water in your buffer.
Q2: What is the most straightforward first step I should take to try and get my compound into solution for preliminary screening?
A2: The use of co-solvents is the most common and effective initial strategy.[7] This involves adding a water-miscible organic solvent to your aqueous buffer to create a solvent system with a polarity that is more favorable for your compound.
The goal is to reduce the overall polarity of the solvent system just enough to dissolve the compound without denaturing proteins or significantly altering the biological conditions of your assay.
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO): The most widely used co-solvent due to its strong solubilizing power for a wide range of compounds.
-
Ethanol: A less aggressive co-solvent, often used in parenteral formulations.[8]
-
Propylene glycol (PG) & Polyethylene glycol (PEG): Often used in formulations due to their low toxicity.[8]
Workflow for Co-solvent Screening:
A systematic approach is crucial to find the optimal co-solvent and concentration. The following workflow helps to identify a suitable starting point while minimizing the final organic solvent concentration.
Caption: Systematic workflow for determining kinetic solubility using a co-solvent.
Q3: I've tried co-solvents, but to reach my target concentration, the percentage of DMSO is too high for my cell-based assay. What is the next logical step?
A3: The next step is to exploit the basicity of the pyrazine ring through pH modification.[9][10] By lowering the pH of your aqueous solution, you can protonate one or both of the nitrogen atoms in the pyrazine ring, forming a salt that is often significantly more water-soluble than the neutral free base.
Pyrazine itself is a weak base (pKa of ~0.65), meaning it requires a fairly acidic environment to become protonated.[11] The exact pKa of your bromo-substituted derivative will vary, but the principle remains the same. This is a common strategy for nitrogen-containing heterocycles.[12][13]
The Mechanism of pH-Dependent Solubility: The protonated form of the molecule is a charged species (an ion). This charge allows for strong ion-dipole interactions with water molecules, which is energetically much more favorable than the interactions between the neutral, lipophilic molecule and water. This increased interaction with water helps to overcome the crystal lattice energy.[13]
Caption: Equilibrium between the insoluble free base and the soluble salt form.
Experimental Approach: pH-Solubility Profiling To determine if this strategy will work, you should perform a simple pH-solubility profile.
-
Prepare a series of buffers across a range of pH values (e.g., from pH 2.0 to pH 7.4).
-
Add an excess amount of your solid compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the measured solubility against the pH of the buffer.
A sharp increase in solubility at lower pH values will confirm that this is a viable strategy.[14]
Q4: My compound needs to be used for in vivo studies, and simple pH adjustment isn't sufficient or practical. What formulation strategies can I consider?
A4: For in vivo applications, advanced formulation techniques are often required. These methods encapsulate or disperse the drug molecule in a carrier system to improve its apparent solubility and bioavailability.[15][16]
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Considerations |
| Cyclodextrin Complexation | The bromo-substituted pyrazine (guest) is encapsulated within the hydrophobic core of a cyclodextrin molecule (host), forming an inclusion complex. The exterior of the cyclodextrin is hydrophilic, rendering the entire complex water-soluble.[17][18] | Simple to prepare (kneading, co-evaporation), can significantly increase solubility, well-established safety profile for certain cyclodextrins (e.g., HP-β-CD).[17][19] | Limited by drug dose; large amounts of cyclodextrin may be needed, potentially increasing the bulk of the final dosage form.[20] |
| Amorphous Solid Dispersions (ASDs) | The crystalline drug is molecularly dispersed within a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[21] This eliminates the crystal lattice energy barrier to dissolution. | Can lead to very high apparent solubility ("supersaturation"), suitable for a wide range of compounds.[22] | The amorphous state is thermodynamically unstable and can recrystallize over time, reducing solubility. Requires specialized equipment (spray dryer, hot-melt extruder). |
| Nanosuspensions | The particle size of the drug is reduced to the nanometer range (<1000 nm) via milling or high-pressure homogenization.[8] This vastly increases the surface area available for dissolution, as described by the Noyes-Whitney equation. | Increases the rate of dissolution. Can be used for compounds that are difficult to formulate by other means.[10] | Does not increase the equilibrium solubility of the compound. Can have issues with physical stability (particle aggregation). |
Q5: I have the flexibility to modify the chemical structure. What are some proven medicinal chemistry strategies to permanently improve the intrinsic solubility of my bromo-pyrazine core?
A5: Structural modification is a powerful approach to improving intrinsic solubility by altering the fundamental physicochemical properties of the molecule.[2] The goal is to either decrease lipophilicity (logP) or disrupt crystal packing without sacrificing biological activity.
Key Strategies for Structural Modification:
-
Introduce Ionizable Groups: Adding a weakly basic or acidic functional group provides a "handle" for salt formation under physiological conditions.
-
Basic Groups: Incorporating groups like a morpholine, piperazine, or a simple alkyl amine can introduce a site that will be protonated at physiological pH, drastically improving solubility.[23]
-
Acidic Groups: Adding a carboxylic acid or a tetrazole group can form a highly soluble carboxylate salt at neutral pH.
-
-
Add Polar, Non-ionizable Groups: These groups improve solubility by increasing the molecule's ability to form hydrogen bonds with water.
-
Examples: Hydroxyl (-OH), amide (-CONH2), or short ethylene glycol chains.[23]
-
-
Disrupt Crystal Packing: Modifying the molecule to make it less planar and more three-dimensional can hinder efficient crystal packing, thereby lowering the melting point and reducing the lattice energy that must be overcome for dissolution.[2]
-
Tactics: Introduce a non-planar saturated ring (e.g., cyclohexane), add a bulky group that forces a twist in the molecule, or replace a planar ring with a non-planar bioisostere.
-
| Modification Strategy | Example Functional Group | Expected Impact on Solubility | Rationale |
| Add Basic Ionizable Center | Morpholine, Piperidine | High Increase | Forms a charged, highly soluble ammonium salt at physiological pH.[23] |
| Add Acidic Ionizable Center | Carboxylic Acid (-COOH) | High Increase | Forms a charged, highly soluble carboxylate salt at physiological pH. |
| Add H-Bonding Group | Hydroxyl (-OH), Amide | Moderate Increase | Increases polarity and interactions with water molecules.[2] |
| Disrupt Planarity | Introduce a sp³-hybridized carbon (e.g., a methyl group out of the plane) | Moderate Increase | Reduces crystal lattice energy by preventing efficient molecular stacking.[2] |
It is critical to note that any structural modification must be carefully considered in the context of the drug's target binding. A modification that improves solubility at the cost of potency is not a viable solution.
Detailed Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
This protocol describes a simple, lab-scale method for preparing a solid inclusion complex to enhance aqueous solubility.[19]
Materials:
-
Bromo-substituted pyrazine ("Drug")
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol/Water (1:1 v/v) solution
-
Mortar and Pestle
-
Spatula
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of Drug:HP-β-CD. A 1:1 ratio is a common starting point. Calculate the mass of each component required.
-
Trituration of HP-β-CD: Place the calculated mass of HP-β-CD into a clean mortar. Add a small volume of the methanol/water solution dropwise while triturating with the pestle to form a uniform, paste-like consistency.
-
Incorporation of Drug: Slowly add the accurately weighed Drug to the HP-β-CD paste in the mortar.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. The consistent, forceful mixing facilitates the inclusion of the drug molecule into the cyclodextrin cavity.
-
Drying: Scrape the resulting solid mass from the mortar and spread it thinly on a watch glass or drying tray. Dry the complex in a vacuum oven at 40-50°C until a constant weight is achieved, or in a desiccator under vacuum for 48 hours.
-
Pulverization & Sieving: Gently pulverize the dried complex into a fine powder using the mortar and pestle. Pass the powder through a fine-mesh sieve (e.g., 100 mesh) to ensure uniformity.
-
Characterization & Storage: The resulting powder is the inclusion complex. Its solubility should be compared to the unformulated drug. Store in a tightly sealed container in a desiccator.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lattice energy: Definition, Importance and Factors affecting. [allen.in]
- 5. Lattice energy - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijpbr.in [ijpbr.in]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. humapub.com [humapub.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. eijppr.com [eijppr.com]
- 21. mdpi.com [mdpi.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
selecting the right base and solvent for pyrazine synthesis
Welcome to the comprehensive technical support center for pyrazine synthesis. This guide is meticulously crafted for researchers, scientists, and professionals in drug development to navigate the intricacies of synthesizing pyrazine derivatives. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental insights to empower your research and development endeavors.
Section 1: The Critical Role of Base and Solvent Selection in Pyrazine Synthesis
The successful synthesis of pyrazines, a class of heterocyclic compounds with significant applications in pharmaceuticals and flavor chemistry, is profoundly influenced by the judicious selection of the reaction base and solvent.[1][2] These components are not merely a medium for the reaction but actively participate in and influence the reaction mechanism, yield, and purity of the final product.
The choice of base is paramount in reactions such as the dehydrogenative coupling of 2-amino alcohols, where it plays a crucial role in the catalytic cycle.[3] For instance, in certain manganese-catalyzed syntheses of 2,5-disubstituted pyrazines, potassium hydride (KH) has demonstrated superior efficacy compared to other bases like potassium tert-butoxide (tBuOK), sodium methoxide (NaOMe), or sodium ethoxide (NaOEt).[3][4] The base's strength and steric hindrance can significantly impact the deprotonation equilibrium and the subsequent condensation and oxidation steps that lead to the aromatic pyrazine ring.
Similarly, the solvent system can dictate the reaction pathway and efficiency. Solvents not only dissolve reactants and reagents but also influence reaction rates and equilibria through their polarity, proticity, and boiling point. In the synthesis of 2,5-diphenylpyrazine, solvents like toluene, tetrahydrofuran (THF), and 1,4-dioxane have been successfully employed, with toluene often providing excellent yields.[3] The selection of an appropriate solvent is also critical for managing reaction temperature, which is a key parameter in preventing side reactions and product degradation.[4]
Section 2: Troubleshooting Guide for Pyrazine Synthesis
This section addresses common challenges encountered during pyrazine synthesis in a practical question-and-answer format, providing targeted solutions and preventative measures.
Q1: I'm experiencing consistently low yields in my pyrazine synthesis. What are the likely culprits?
A1: Low yields are a frequent challenge in pyrazine synthesis and can be attributed to several factors:
-
Suboptimal Base Selection: The choice of base is critical. In dehydrogenative coupling reactions, for example, potassium hydride (KH) has been shown to provide significantly higher yields compared to bases like sodium ethoxide (NaOEt), potassium tert-butoxide (tBuOK), or sodium methoxide (NaOMe).[4] It is essential to screen different bases to find the optimal one for your specific substrate and catalyst system.
-
Incorrect Reaction Temperature: Temperature control is crucial. For gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation and the formation of piperazine byproducts.[4] Conversely, temperatures exceeding 450°C can cause the pyrazine ring to decompose.[4] For solution-phase reactions, overheating can lead to polymerization and the formation of dark-colored byproducts.[4]
-
Purity of Starting Materials: Impurities in your starting materials can lead to undesirable side reactions. For instance, the presence of aldol condensation products in denatured ethanol can significantly reduce the yield of the desired pyrazine.[4] Always use purified starting materials and check for any potential contaminants.
-
Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification.[4] It may be necessary to perform multiple extractions with a suitable solvent to ensure complete recovery of the pyrazine derivative from the reaction mixture.
Q2: My reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?
A2: A dark coloration in the reaction mixture is often indicative of decomposition or polymerization.[4] The primary causes include:
-
Excessive Heat: Overheating is a common reason for the degradation of starting materials or the final product, leading to the formation of polymeric tars.[4] Carefully control the reaction temperature and consider using a solvent with a suitable boiling point to maintain a consistent temperature.
-
Air Sensitivity: Some intermediates in pyrazine synthesis are sensitive to air oxidation, which can result in complex side reactions and discoloration.[4] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can mitigate this issue.
-
Aldol Condensation: If your solvent or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, leading to the formation of colored byproducts.[4] Ensure the purity of your reagents and solvent to avoid these side reactions.
Q3: I am observing the formation of multiple unidentified byproducts. How can I improve the selectivity of my reaction?
A3: The formation of byproducts can often be traced back to the reaction conditions and the nature of the starting materials. Consider the following:
-
Regioselectivity in Unsymmetrical Pyrazine Synthesis: When synthesizing unsymmetrically substituted pyrazines, the condensation of an unsymmetrical dicarbonyl compound with an α-amino acid amide can potentially yield at least two different products.[5] To achieve regioselectivity, specific synthetic strategies may be required. For instance, the Büchi and Galindo method, which involves the condensation of allylamines and α-oximido carbonyl compounds followed by thermal electrocyclization-aromatization, has been reported to provide regioselective formation of alkylpyrazines.[4]
-
Solvent Choice for Extraction: The choice of solvent for liquid-liquid extraction can influence the purity of the final product. For example, using hexane can help prevent the co-extraction of imidazole derivatives, which can be a common impurity.[4] Solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are more likely to co-extract imidazoles, necessitating further purification steps.[4]
Section 3: Frequently Asked Questions (FAQs)
What are the most common methods for synthesizing the pyrazine ring?
Several classical and modern methods are employed for pyrazine synthesis:
-
Staedel-Rugheimer Pyrazine Synthesis (1876): This early method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes self-condensation and oxidation to yield a pyrazine.[6][7]
-
Gutknecht Pyrazine Synthesis (1879): Similar to the Staedel-Rugheimer synthesis, this method is also based on the self-condensation of an α-ketoamine, but differs in the synthetic route to this intermediate.[6][7]
-
Condensation of α-Diketones with 1,2-Diamines: This is a widely used and straightforward method. The initial condensation forms a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine.[6][8][9]
-
Dehydrogenative Coupling of 2-Amino Alcohols: This modern approach offers an atom-economical route to symmetrically 2,5-disubstituted pyrazines, often catalyzed by transition metal complexes.[3]
How does the choice of solvent impact enzymatic pyrazine synthesis?
In enzymatic syntheses, such as the lipase-catalyzed amidation of pyrazine esters, the solvent plays a crucial role in enzyme activity and stability. The hydrophobicity of the solvent, often quantified by its log P value, is a key parameter. Solvents with a log P value in the range of 0.6 to 3.5 are generally preferred to maximize enzyme performance.[10] For example, in the synthesis of pyrazinamide derivatives, tert-amyl alcohol has been shown to be a superior solvent compared to others like methanol, ethanol, or THF, leading to higher product yields.[10]
What is the Guareschi-Thorpe Condensation and is it related to pyrazine synthesis?
The Guareschi-Thorpe condensation is a classic reaction for the synthesis of pyridine derivatives, not pyrazines.[11][12] It typically involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[11][12] While it is a valuable method for synthesizing six-membered nitrogen-containing heterocycles, it is not a direct route to the 1,4-diazine ring system of pyrazines.
Section 4: Data and Protocols
Table 1: Comparison of Bases and Solvents in the Synthesis of 2,5-Diphenylpyrazine
| Entry | Catalyst (mol%) | Base (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Mn-pincer complex (2) | KH (3) | Toluene | 150 | 99 |
| 2 | Mn-pincer complex (2) | KH (3) | THF | 150 | 90 |
| 3 | Mn-pincer complex (2) | KH (3) | 1,4-Dioxane | 150 | 95 |
| 4 | Mn-pincer complex (2) | tBuOK (3) | Toluene | 150 | 15 |
| 5 | Mn-pincer complex (2) | NaOMe (3) | Toluene | 150 | 10 |
Data adapted from a study on manganese-catalyzed dehydrogenative coupling of 2-phenylglycinol.[3]
Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine via Dehydrogenative Coupling
Materials:
-
2-Phenylglycinol
-
Manganese pincer complex catalyst
-
Potassium hydride (KH)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, add the manganese pincer complex catalyst (2 mol%).
-
Add potassium hydride (3 mol%) to the reaction vessel.
-
Add 2-phenylglycinol (0.5 mmol) to the tube.
-
Add anhydrous toluene (2 mL) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 150 °C in an oil bath.
-
Maintain the reaction at this temperature for 24 hours, with stirring.
-
After cooling to room temperature, quench the reaction carefully with a few drops of methanol.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 2,5-diphenylpyrazine.
Section 5: Visualizing the Synthesis Workflow
Decision Tree for Base and Solvent Selection
Caption: Decision workflow for selecting an appropriate base and solvent system in pyrazine synthesis.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijbpas.com [ijbpas.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazine - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guareschi-Thorpe Condensation [drugfuture.com]
- 12. Guareschi-Thorpe Condensation [drugfuture.com]
Technical Support Center: Synthesis of Halogenated Pyrazines
A Guide to Minimizing Hydrodehalogenation Side Reactions
Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with halogenated pyrazines and encountering challenges with hydrodehalogenation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide: Minimizing Hydrodehalogenation
This section addresses specific issues you might be facing in the lab. The solutions provided are based on established chemical principles and supported by peer-reviewed literature.
Question 1: I am observing significant loss of my halogen substituent during a palladium-catalyzed cross-coupling reaction with a halopyrazine. How can I minimize this hydrodehalogenation?
Answer:
Hydrodehalogenation is a common and frustrating side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient heterocycles like pyrazines. The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can reductively cleave the carbon-halogen bond. Here’s a systematic approach to troubleshooting this issue:
1. Evaluate Your Choice of Halogen:
The propensity for hydrodehalogenation is directly related to the reactivity of the carbon-halogen bond, which generally follows the order: I > Br > Cl.[1][2]
-
Recommendation: If you are using an iodopyrazine and experiencing significant hydrodehalogenation, consider switching to the corresponding bromopyrazine or even chloropyrazine. While chloro- and bromopyrazines are less reactive in the desired coupling, they are also less prone to the undesired hydrodehalogenation.[2][3]
2. Optimize Your Catalyst System:
The choice of palladium precursor and, more importantly, the ligand, is critical.
-
Ligand Selection: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are known to promote the desired reductive elimination of the cross-coupled product over the hydrodehalogenation pathway.[1][4]
-
Catalyst Loading: While it may seem counterintuitive, in some cases, a slightly higher catalyst loading can favor the desired reaction pathway, pushing the reaction to completion faster and minimizing the time for side reactions to occur.
3. Scrutinize Your Base and Solvent:
The base and solvent can be sources of the problematic palladium-hydride species.
-
Choice of Base: Strong, sterically hindered bases can sometimes exacerbate hydrodehalogenation.
-
Recommendation: Switch to a weaker inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] These bases are generally effective in the transmetalation step without promoting the formation of Pd-H species.
-
-
Solvent System: Protic solvents, such as alcohols, can be a direct source of hydrides. While some reactions require a co-solvent, its choice and purity are important.
-
Recommendation: Use anhydrous aprotic solvents like toluene, dioxane, or THF. If a co-solvent is necessary, minimize its amount and ensure it is rigorously dried. Be mindful of water content in your reaction; while often necessary for the Suzuki coupling, excess water can be a proton source.[1]
-
4. Control Your Reaction Temperature:
-
Recommendation: Carefully control the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of hydrodehalogenation. It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction progress.
Question 2: My hydrodehalogenation issue is particularly severe with a pyrazine that has an N-H group. Is there a specific strategy for this type of substrate?
Answer:
Yes, N-H containing heterocycles can be particularly susceptible to hydrodehalogenation. The N-H proton can be abstracted by the base, increasing the electron density of the ring system and potentially complicating the catalytic cycle through coordination to the palladium center.
-
Recommendation: Protecting the N-H group can significantly suppress hydrodehalogenation.[6] A common protecting group is the tert-butyloxycarbonyl (BOC) group. Interestingly, in some cases, the BOC group can be cleaved under the Suzuki coupling conditions, providing the desired unprotected product directly.[6]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of hydrodehalogenation in the context of pyrazine synthesis?
A1: The most accepted mechanism involves the in-situ formation of a palladium-hydride (Pd-H) species. This can happen in several ways, including the reaction of the palladium catalyst with the base, solvent (especially alcohols), or residual water. This Pd-H species can then participate in a competing catalytic cycle where it reductively eliminates with the pyrazine ring on the palladium intermediate, replacing the halogen with a hydrogen atom.[1]
Q2: Are fluorinated pyrazines also susceptible to hydrodehalogenation?
A2: Hydrodefluorination is generally less common than the hydrodehalogenation of other halogens due to the strength of the C-F bond. However, it is not impossible, especially under harsh reaction conditions. The synthesis of fluorinated pyrazines often involves introducing the fluorine atom late in the synthetic sequence or using specialized fluorinating reagents. When using fluorinated pyrazines in cross-coupling reactions, the general principles of minimizing hydrodehalogenation (e.g., careful selection of catalyst, base, and solvent) still apply.
Q3: Can the choice of boronic acid or ester in a Suzuki coupling influence the extent of hydrodehalogenation?
A3: Yes, the reactivity and purity of the boron reagent can play a role. If the transmetalation step (the transfer of the organic group from boron to palladium) is slow, the palladium-halide intermediate has a longer lifetime, increasing the probability of undergoing hydrodehalogenation. Using a high-purity, reactive boronic acid or ester can help to ensure that the desired transmetalation and subsequent reductive elimination occur efficiently.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Halogenated Pyrazine with Minimized Hydrodehalogenation
This protocol is a general starting point for the Suzuki-Miyaura coupling of a bromopyrazine, incorporating strategies to suppress hydrodehalogenation.
Materials:
-
Bromopyrazine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromopyrazine, arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene.
-
Add the catalyst premix to the Schlenk flask containing the reactants.
-
Add the remaining anhydrous toluene to the reaction mixture.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Ligand and Base on Hydrodehalogenation in a Model Suzuki Coupling
| Entry | Halopyrazine | Ligand | Base | Desired Product Yield (%) | Hydrodehalogenation (%) |
| 1 | 2-Iodopyrazine | PPh₃ | Na₂CO₃ | 45 | 50 |
| 2 | 2-Bromopyrazine | PPh₃ | Na₂CO₃ | 65 | 30 |
| 3 | 2-Bromopyrazine | SPhos | K₃PO₄ | 92 | <5 |
| 4 | 2-Chloropyrazine | XPhos | Cs₂CO₃ | 85 | <2 |
This is a representative table based on general trends reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Troubleshooting decision tree for minimizing hydrodehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cfmot.de [cfmot.de]
- 5. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the Structure-Activity Relationship of Aminopyrazine Derivatives
Welcome to an in-depth exploration of the aminopyrazine scaffold, a cornerstone in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the structure-activity relationships (SAR) that govern the biological effects of aminopyrazine derivatives. We will move beyond simple data lists to uncover the causal relationships between molecular structure and biological function, providing you with field-proven insights to accelerate your own research endeavors.
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged structure in drug discovery.[1][2] Its derivatives, particularly aminopyrazines, are prevalent in numerous FDA-approved drugs and clinical candidates.[3] The appeal of the aminopyrazine core lies in its ability to serve as a versatile scaffold. The nitrogen atoms act as hydrogen bond acceptors, frequently interacting with the hinge region of kinases, while the carbon positions offer multiple vectors for substitution to fine-tune potency, selectivity, and pharmacokinetic properties.
This guide will compare aminopyrazine derivatives across several key therapeutic target classes, supported by experimental data and detailed protocols.
Part 1: Aminopyrazine Derivatives as Potent Kinase Inhibitors
Kinases are one of the most successfully targeted protein families in drug discovery, and aminopyrazine derivatives have proven to be a rich source of inhibitors.[3] The aminopyrazine core mimics the adenine hinge-binding motif of ATP, making it an ideal starting point for designing ATP-competitive inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[4] The aminopyrazole core, a close isostere of aminopyrazine, has been shown to form a critical triad of hydrogen bonds with the kinase hinge region, providing a strong anchor for inhibitor binding.[5] This interaction is foundational to the SAR of many aminopyrazine-based CDK inhibitors.
A key SAR insight involves exploring the hydrophobic pocket adjacent to the hinge. Studies on aminopyrazole analogs revealed that substitution at the R¹ position with a cyclobutyl group was optimal for inhibitory activity against CDK2 and CDK5.[5]
Comparative SAR of Aminopyrazine-based Kinase Inhibitors
The following table summarizes the structure-activity relationships for a selection of aminopyrazine derivatives against various kinases. Potency is typically measured by the half-maximal inhibitory concentration (IC50), where a lower value indicates a more potent compound.
| Compound | Core Scaffold | Key Substituents | Target Kinase | IC50 (nM) | Key SAR Insights | Reference |
| Compound 1 (Generic) | 3-Aminopyrazine-2-carboxamide | N-(3,5-dihydroxyphenyl)-6-methyl | FGFR2 | 150 | The 3-aminopyrazine core forms key hydrogen bonds with the hinge region (E565, A567). The 3,5-dimethoxyphenyl moiety extends into a back pocket for hydrophobic contacts. | [6][7] |
| Compound 2 (Generic) | 2-Aminopyrazine | Piperidine and trimethoxyphenyl groups | Nek2 | (Potent) | The aminopyrazine ring forms two hydrogen bonds with the Nek2 hinge. The trimethoxyphenyl group engages in hydrophobic contacts. | [8] |
| Compound 3 (Generic) | Pyrido[2,3-b]pyrazine | 4-fluorophenyl and 2-aminopyridine moieties | p38α MAP Kinase | 38 | Replacing a quinoxaline core with pyrido[2,3-b]pyrazine significantly improved p38α inhibition. The amino group on the pyridine was crucial for potency. | [9] |
| Compound 4 (Generic) | 2-Aminopyrazine | Non-thiourea containing derivatives | MK-2 | Low µM to sub-µM | Designed to replace a thiourea group, leading to potent inhibition of MK-2 and suppression of TNFα production in cells. | [10][11] |
| Compound 5 (Generic) | Aminopyrazole | Cyclobutyl at R¹ | CDK2/5 | Low nM | Systematic exploration showed a cyclobutyl group at R¹ was optimal for fitting into the hydrophobic pocket, leading to high potency and selectivity. | [5] |
Fibroblast Growth Factor Receptor (FGFR) Inhibition
FGFRs are a family of receptor tyrosine kinases implicated in various cancers.[6] A rational drug design approach, using "scaffold hopping" from a known pyrimidine-based inhibitor to a 3-amino-pyrazine-2-carboxamide core, has yielded potent FGFR inhibitors.[6][7]
The key interaction is the formation of semiparallel hydrogen bonds between the 3-aminopyrazine core and the backbone of residues E565 and A567 in the FGFR2 hinge region.[6] Further SAR exploration led to the discovery that a compound featuring a methyl-thiomorpholine 1,1-dioxide moiety exhibited superior potency against FGFR2, with an IC50 value of 150 nM.[7]
p38 MAP Kinase and MK-2 Inhibition
The p38 MAP kinase pathway is central to inflammatory responses. Aminopyrazine derivatives have been developed as potent inhibitors of both p38α and its downstream substrate, MK-2.[9][10][12]
For p38α inhibitors, moving from a quinoxaline to a pyrido[2,3-b]pyrazine core led to a significant boost in potency.[9] Specifically, the introduction of an amino group at the C2 position of a flanking pyridine ring resulted in compounds with IC50 values in the double-digit nanomolar range.[9]
In the case of MK-2 inhibitors, researchers successfully designed novel non-thiourea-containing aminopyrazine derivatives. These compounds not only showed enzymatic inhibition in the low micromolar to sub-micromolar range but were also effective at suppressing TNFα production in cellular assays, demonstrating their potential as anti-inflammatory agents.[10][11]
Part 2: Targeting Other Important Protein Classes
The versatility of the aminopyrazine scaffold extends beyond kinases. Its derivatives have been optimized to target other critical proteins involved in disease.
Phosphodiesterase 10A (PDE10A) Inhibitors
PDE10A is highly expressed in the brain and is a therapeutic target for central nervous system disorders like schizophrenia and Huntington's disease.[13][14] Structure-based design has led to the identification of potent PDE10A inhibitors.[14] SAR studies on various heterocyclic scaffolds have been crucial in developing compounds with the necessary potency and selectivity for CNS applications.[13][15]
Nav1.7 Sodium Channel Antagonists
The voltage-gated sodium channel Nav1.7 is a key player in pain signaling. A high-throughput screening campaign identified an aminopyrazine hit compound that was a potent Nav1.7 antagonist.[16] While the initial hit suffered from poor selectivity and pharmacokinetics, a systematic SAR analysis allowed for modular optimization. This effort led to an aminopyrazine derivative with vastly improved hERG selectivity and better pharmacokinetic properties, highlighting how the aminopyrazine core can be decorated to overcome common drug development hurdles.[16]
Part 3: Experimental Design and Protocols
Experimental Workflow for SAR Analysis
The process of elucidating SAR is iterative, involving cycles of design, synthesis, and biological testing. The goal is to build a coherent model that predicts how structural changes will impact a compound's biological activity.
Caption: Iterative workflow for a typical Structure-Activity Relationship (SAR) study.
Protocol: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)
This protocol describes a common method for determining the IC50 value of a test compound against a specific protein kinase. The principle is to measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based system that is sensitive, robust, and amenable to high-throughput screening. It provides a quantitative measure of kinase activity, making it ideal for generating the precise IC50 data needed for comparative SAR studies.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test aminopyrazine derivative (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the stock solution in an appropriate buffer (e.g., kinase buffer without ATP) to create a concentration gradient (e.g., 100 µM to 1 nM).
-
-
Kinase Reaction Setup (in a 384-well plate):
-
To each well, add 2.5 µL of the diluted test compound. Include wells with DMSO only for "no inhibition" controls and wells without enzyme for background controls.
-
Add 2.5 µL of a solution containing the target kinase and its specific substrate peptide in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of an ATP solution (at a concentration typically near the Km for the specific kinase).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection of ADP Production:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the "no inhibition" (DMSO) control to 100% activity and the "maximum inhibition" control (no enzyme or a known potent inhibitor) to 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
The aminopyrazine scaffold is a remarkably versatile and successful platform in drug discovery. Its derivatives have yielded potent and selective inhibitors against a wide array of biological targets, most notably protein kinases. The core SAR principles often revolve around establishing key hydrogen bond interactions with the target protein, while peripheral substitutions are used to optimize interactions with adjacent hydrophobic pockets and improve physicochemical properties.
The future of aminopyrazine-based drug discovery will likely involve the use of more sophisticated design strategies, such as covalent inhibition and allosteric modulation, to tackle challenging targets and overcome drug resistance.[17][18] As our understanding of the structural biology of these targets deepens, so too will our ability to rationally design the next generation of highly effective aminopyrazine-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The discovery of potent, selective, and orally active pyrazoloquinolines as PDE10A inhibitors for the treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The discovery of aminopyrazines as novel, potent Na(v)1.7 antagonists: hit-to-lead identification and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 2-Amino-5-bromo-3-(piperidin-1-yl)pyrazine Analogs as Kinase Inhibitors
For drug discovery researchers and medicinal chemists, the 2-aminopyrazine scaffold represents a privileged structure, particularly in the pursuit of novel protein kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for inhibitor design. This guide provides a comprehensive comparison of the biological activity of analogs based on the 2-amino-5-bromo-3-(piperidin-1-yl)pyrazine core, with a focus on their potential as targeted therapeutic agents. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for relevant biological assays.
The 2-Aminopyrazine Core: A Versatile Scaffold for Kinase Inhibition
The 2-aminopyrazine moiety is a well-established pharmacophore in the development of kinase inhibitors.[1][2] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase hinge region. Modifications at other positions of the pyrazine ring allow for the exploration of different sub-pockets within the ATP-binding site, enabling the optimization of potency and selectivity. The introduction of a bromine atom at the 5-position can serve multiple purposes, including providing a vector for further chemical modification or enhancing binding through halogen bonding. The substituent at the 3-position, in this case, a piperidine ring, plays a crucial role in interacting with the solvent-exposed region of the kinase, influencing properties such as solubility, cell permeability, and target selectivity.
Comparative Analysis of Analog Activity
While specific comparative studies on a broad series of 2-amino-5-bromo-3-(piperidin-1-yl)pyrazine analogs are not extensively documented in publicly available literature, we can infer structure-activity relationships from research on closely related aminopyrazine and aminopyridine kinase inhibitors. The primary focus of analog development for this scaffold is often on modifying the group at the 3-position and exploring substitutions on the piperidine ring itself.
Table 1: Postulated Structure-Activity Relationships for 2-Amino-5-bromo-3-(substituted)pyrazine Analogs
| Analog Series | Key Structural Modification | Expected Impact on Biological Activity | Rationale |
| Series A | Replacement of Piperidine with other Cyclic Amines (e.g., Morpholine, Piperazine) | Altered potency and selectivity profile. Potential for improved physicochemical properties. | The nature of the heterocyclic ring at the 3-position directly influences interactions in the solvent-front region of the kinase active site. A morpholine ring, for instance, introduces a hydrogen bond acceptor, which could engage with different residues compared to the more hydrophobic piperidine. A piperazine offers a point for further substitution to probe deeper pockets or enhance solubility. |
| Series B | Substitution on the Piperidine Ring | Modulation of potency, selectivity, and pharmacokinetic properties. | Substituents on the piperidine ring can be tailored to occupy specific sub-pockets. For example, a hydroxyl group could form a new hydrogen bond, while a larger hydrophobic group could increase van der Waals interactions. These modifications are critical for achieving selectivity against closely related kinases. |
| Series C | Variation of the Halogen at the 5-Position (e.g., Cl, I) | Fine-tuning of binding affinity through halogen bonding and altered electronics. | The size and electronegativity of the halogen at the 5-position can influence the strength of halogen bonds with backbone carbonyls or other suitable acceptors in the ATP-binding site, thereby affecting inhibitory potency. |
| Series D | Removal of the Bromine Atom | Generally expected to decrease potency. | The bromine atom is often crucial for occupying a specific pocket or forming a key interaction. Its removal would likely lead to a loss of binding affinity unless compensated by other modifications. |
Key Biological Targets and Signaling Pathways
Aminopyrazine-based molecules have been successfully developed as inhibitors for a range of protein kinases implicated in cancer and inflammatory diseases.[1][2][3] These include, but are not limited to, Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPKs), and tyrosine kinases such as those in the Src family.
The inhibition of these kinases can disrupt critical cellular signaling pathways, leading to therapeutic effects. For instance, inhibiting a kinase in the MAPK pathway can block downstream signaling that promotes cell proliferation and survival.
Caption: Simplified MAPK signaling pathway and potential points of inhibition.
Experimental Protocols
To assess the biological activity of 2-amino-5-bromo-3-(piperidin-1-yl)pyrazine analogs, a series of in vitro and cell-based assays are typically employed.
In Vitro Kinase Inhibition Assay (Example: Kinase-Glo® Luminescent Assay)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity, and the ability of a compound to prevent this decrease indicates its inhibitory potential.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Kinase-Glo® Lumuluscent Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Assay: Inhibition of Cellular Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the effect of test compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Conclusion and Future Directions
The 2-amino-5-bromo-3-(piperidin-1-yl)pyrazine scaffold holds significant promise for the development of novel kinase inhibitors. The available literature on related aminopyrazine and aminopyridine derivatives provides a solid foundation for guiding the synthesis and evaluation of new analogs. Future work should focus on systematic modifications of the piperidine ring and exploration of alternative substituents at the 3-position to enhance potency, selectivity, and drug-like properties. The detailed experimental protocols provided in this guide offer a starting point for the robust biological characterization of these compounds, paving the way for the discovery of next-generation targeted therapies.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Kinase Inhibition: A Comparative Analysis of 2-Amino-5-bromo-3-piperidin-1-ylpyrazine and Established Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, protein kinases stand as critical regulators, orchestrating a vast array of processes from cell growth and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrazine scaffold has emerged as a privileged structure in the design of kinase inhibitors, with several approved drugs and clinical candidates featuring this heterocyclic core. This guide provides a comparative overview of the potential of 2-Amino-5-bromo-3-piperidin-1-ylpyrazine, a member of the 2-aminopyrazine class, against well-characterized Aurora kinase inhibitors, offering insights into its prospective role in cancer therapy and the experimental pathways to its characterization.
Introduction to 2-Aminopyrazines and the Aurora Kinase Family
The 2-aminopyrazine moiety is a recognized pharmacophore in the development of potent and selective kinase inhibitors.[1] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an attractive starting point for medicinal chemistry campaigns.[2][3][4] While specific experimental data for this compound is not yet publicly available, its structural similarity to known inhibitors suggests a potential role in targeting key oncogenic kinases.
Among the most critical kinase families implicated in cancer are the Aurora kinases (A, B, and C). These serine/threonine kinases are essential for the proper execution of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[5][6] Their overexpression is a frequent event in a wide range of human tumors and is often associated with aneuploidy and poor prognosis.[7][8] Consequently, the development of Aurora kinase inhibitors has been a major focus of oncology research.[5]
This guide will compare the known performance of three prominent Aurora kinase inhibitors—Alisertib (MLN8237), Danusertib (PHA-739358), and Tozasertib (VX-680)—to provide a benchmark for the potential evaluation of novel compounds like this compound.
Comparative Analysis of Kinase Inhibitor Potency
The following table summarizes the in vitro potency of Alisertib, Danusertib, and Tozasertib against the Aurora kinases. This data, derived from biochemical assays, provides a quantitative measure of their inhibitory activity and selectivity, which are critical parameters in the development of targeted therapies. While no direct data exists for this compound, this comparison serves as a reference for the level of potency that would be desirable for a new clinical candidate in this class.
| Compound | Target Kinase(s) | IC50/Ki (nM) | Key Structural Class |
| Alisertib (MLN8237) | Aurora A | IC50: 1.2 nM [9][10][11] | Benzazepine |
| Aurora B | IC50: 396.5 nM[1][10] | ||
| Danusertib (PHA-739358) | Aurora A | IC50: 13 nM [12][13][14] | Pyrrolo-pyrazole |
| Aurora B | IC50: 79 nM [12][13][14] | ||
| Aurora C | IC50: 61 nM [12][13][14] | ||
| Abl | IC50: 25 nM[13][14] | ||
| Tozasertib (VX-680) | Aurora A | Ki: 0.6 nM [15] | Aminopyrazole |
| Aurora B | Ki: 18 nM [15][16] | ||
| Aurora C | Ki: 4.6 nM [15] | ||
| This compound | Hypothesized: Aurora Kinases | Data not available | 2-Aminopyrazine |
Expert Commentary: The data clearly illustrates the varying selectivity profiles of the established inhibitors. Alisertib demonstrates high selectivity for Aurora A, which can be advantageous in minimizing off-target effects related to Aurora B inhibition, such as hematological toxicities.[1][17] In contrast, Danusertib and Tozasertib are pan-Aurora inhibitors, offering the potential for broader efficacy in tumors where multiple Aurora kinases are overexpressed.[12][18] The 2-aminopyrazine scaffold of this compound holds the potential to be tailored for either selective or pan-Aurora inhibition through synthetic modifications, a common strategy in kinase inhibitor design.
The Aurora Kinase Signaling Pathway in Cancer
Aurora kinases play a pivotal role in the cell cycle, ensuring the fidelity of chromosome segregation. Their dysregulation can lead to genomic instability, a key driver of tumorigenesis. The diagram below illustrates the central functions of Aurora A and Aurora B in mitosis and how their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Role of Aurora kinases in mitosis and the mechanism of their inhibition.
Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay
To characterize the inhibitory potential of a novel compound such as this compound, a robust and reproducible biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during a kinase reaction, providing a sensitive and quantitative readout of enzyme activity.[19][20]
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against Aurora kinases.
Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
Kemptide (LRRASLG), a generic kinase substrate
-
ATP (Adenosine 5'-triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM to 1 nM).
-
Further dilute these intermediate stocks in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO in Kinase Assay Buffer) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase and substrate in Kinase Assay Buffer.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
Prepare a separate ATP solution in Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), optimized for linear ADP production.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides luciferase and luciferin to generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Caption: Step-by-step workflow for determining the IC50 of a kinase inhibitor.
Conclusion and Future Directions
While this compound remains an uncharacterized molecule in the public domain, its 2-aminopyrazine core positions it as a promising scaffold for the development of novel kinase inhibitors. The comprehensive data available for established Aurora kinase inhibitors such as Alisertib, Danusertib, and Tozasertib provide a clear roadmap for the experimental characterization of such new chemical entities.
The immediate next steps for evaluating this compound would be to perform in vitro kinase inhibition assays, as detailed above, against a panel of kinases, with a primary focus on the Aurora kinase family. Subsequent studies should include cell-based assays to assess its anti-proliferative activity in relevant cancer cell lines and in vivo studies in xenograft models to determine its efficacy and pharmacokinetic properties. Through such a systematic evaluation, the therapeutic potential of this compound and other novel 2-aminopyrazine derivatives can be fully elucidated, potentially leading to the next generation of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. adooq.com [adooq.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. selleckchem.com [selleckchem.com]
- 19. promega.com [promega.com]
- 20. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the NMR and Mass Spectrometry Analysis of Substituted Pyrazines
Introduction: The Analytical Challenge of Substituted Pyrazines
Substituted pyrazines are a cornerstone class of N-heterocyclic compounds, commanding significant attention across diverse scientific domains. They are pivotal as flavor and aroma agents in the food industry, with their characteristic nutty and roasted notes defining the sensory profiles of countless products.[1][2] In pharmaceuticals, the pyrazine scaffold is a privileged structure, integral to a range of therapeutic agents. The precise substitution pattern on the pyrazine ring dictates its chemical properties, biological activity, and sensory characteristics. Consequently, the unambiguous structural elucidation of these compounds is a critical task for both research and quality control.
This guide provides an in-depth, comparative analysis of the two most powerful techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights into leveraging the strengths of each technique. Our objective is to equip you with the expertise to not only perform these analyses but to strategically integrate them for definitive structural characterization, particularly when faced with the common challenge of differentiating positional isomers.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Architecture
NMR spectroscopy is the unparalleled tool for determining the precise connectivity of atoms in a molecule. For substituted pyrazines, it provides a detailed map of the proton and carbon framework, allowing for the definitive assignment of substituent positions.
The Foundational Principles: Why NMR Excels for Pyrazine Isomers
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic feature is the key to its NMR analysis. The nitrogen atoms significantly deshield the adjacent ring protons and carbons, pushing their resonance signals to characteristic downfield regions in the NMR spectrum.[3][4] The specific positions of these signals, along with their spin-spin coupling patterns, create a unique fingerprint for each substitution pattern, making NMR the gold standard for isomer differentiation.[5]
¹H NMR Analysis: A Window into Proton Environments
In ¹H NMR, the chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment.
-
Parent Pyrazine: The four equivalent protons of unsubstituted pyrazine produce a sharp singlet at approximately δ 8.6 ppm (in CDCl₃), a distinctly downfield position indicative of an electron-poor aromatic ring.[4][6][7]
-
Substituent Effects: When a substituent is introduced, it perturbs the electronic symmetry of the ring. Electron-donating groups (EDGs) like alkyl or hydroxyl groups will shield nearby protons, shifting their signals upfield (to lower ppm values).[3] Conversely, electron-withdrawing groups (EWGs) like carboxylic acids or halogens will further deshield protons, shifting them downfield.
-
Spin-Spin Coupling: Protons on adjacent carbons ("vicinal" protons) will split each other's signals into multiplets (e.g., doublets, triplets), a phenomenon known as spin-spin coupling. The magnitude of this splitting, the coupling constant (J), provides definitive proof of which protons are neighbors, which is crucial for assigning substituent positions.
Table 1: Predicted ¹H NMR Data for Representative Substituted Pyrazines
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
|---|---|---|---|---|
| 2-Methylpyrazine | H-3 | 8.3 - 8.5 | Singlet | Adjacent to N and methyl group. |
| H-5 | 8.3 - 8.5 | Doublet | Adjacent to N. | |
| H-6 | 8.2 - 8.4 | Doublet | Coupled to H-5. | |
| -CH₃ | 2.5 - 2.7 | Singlet | Alkyl group on aromatic ring. | |
| 2-Chloropyrazine | H-3 | 8.6 - 8.8 | Singlet | Adjacent to N and EWG. |
| H-5 | 8.5 - 8.7 | Doublet | Adjacent to N. |
| | H-6 | 8.4 - 8.6 | Doublet | Coupled to H-5. |
¹³C NMR Analysis: Probing the Carbon Skeleton
¹³C NMR provides complementary information about the carbon framework.
-
Parent Pyrazine: The four equivalent carbons of pyrazine resonate around δ 145 ppm.[8]
-
Substituent Effects: The influence of substituents is even more pronounced in the ¹³C spectrum. The carbon atom directly attached to a substituent (the ipso-carbon) experiences the largest shift. For example, a carbon attached to an oxygen atom in a hydroxypyrazine can be shifted downfield to δ 155-160 ppm.[3] Carbons adjacent to the nitrogen atoms are also significantly deshielded.
Advanced 2D NMR Techniques: The Key to Unambiguous Assignment
For polysubstituted pyrazines or complex molecules, 1D spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are indispensable for resolving this ambiguity.[9][10]
-
COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other. A cross-peak between two proton signals in a COSY spectrum confirms they are on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is exceptionally powerful for identifying quaternary carbons and piecing together the entire molecular structure, making it a vital tool for distinguishing isomers.[5]
Experimental Protocol: Acquiring High-Quality NMR Spectra
A self-validating protocol ensures reproducibility and high-quality data.
-
Sample Preparation:
-
Weighing: Accurately weigh 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR of your high-purity substituted pyrazine into a clean, dry vial.[11] Using a sufficient amount is critical for achieving a good signal-to-noise ratio, especially for less sensitive ¹³C experiments.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[12] Add 0.6-0.7 mL of the solvent to the vial.[11][13] The deuterated solvent provides an NMR lock signal for the spectrometer to stabilize the magnetic field.
-
Homogenization: Ensure the sample is completely dissolved. You may need to vortex or gently warm the vial.
-
Filtration: Transfer the solution to a 5 mm NMR tube by filtering it through a Pasteur pipette plugged with a small amount of glass wool.[13][14] This crucial step removes any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[12]
-
Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), unless it is already present in the solvent. TMS provides a zero reference point (δ 0.00 ppm) for the chemical shift scale.
-
-
Data Acquisition:
-
Instrument Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal from the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Parameters:
-
Pulse Program: Use a standard single-pulse experiment.
-
Number of Scans: Typically 16-64 scans are sufficient for good signal-to-noise, depending on the concentration.[3]
-
Relaxation Delay: A delay of 1-2 seconds between pulses allows for protons to return to their equilibrium state, ensuring accurate integration.[3]
-
-
¹³C NMR Parameters:
-
Pulse Program: Use a proton-decoupled single-pulse experiment to produce a spectrum with singlets for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024-4096).[3]
-
Relaxation Delay: A longer delay of 2-5 seconds is often necessary for accurate quantification of carbon signals, especially for quaternary carbons.[3]
-
-
Visualization of the NMR Workflow
References
- 1. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. Pyrazine(290-37-9) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. organomation.com [organomation.com]
- 13. research.reading.ac.uk [research.reading.ac.uk]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
A Tale of Two Scaffolds: A Comparative Analysis of Piperidine and Piperazine Substituted Pyrazines in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of a heterocyclic scaffold is a pivotal decision that profoundly shapes the trajectory of a drug candidate's development. Among the pantheon of privileged structures, the pyrazine core, when functionalized with piperidine or piperazine moieties, offers a versatile platform for engaging a wide array of biological targets. This guide provides an in-depth, objective comparison of these two ubiquitous substitutions, leveraging experimental data to illuminate the nuanced interplay between structure, physicochemical properties, and pharmacological activity.
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry, featured in drugs with applications ranging from oncology to infectious diseases.[1][2] The introduction of a piperidine (a saturated six-membered ring with one nitrogen) or a piperazine (a saturated six-membered ring with two nitrogens at positions 1 and 4) substituent dramatically influences a molecule's three-dimensional conformation, basicity, lipophilicity, and metabolic fate.[3][4] Understanding these differences is paramount for the rational design of novel therapeutics with optimized efficacy and safety profiles.
Physicochemical Properties: The Foundation of Pharmacokinetic Behavior
The seemingly subtle difference between a piperidine and a piperazine substituent—the addition of a second nitrogen atom—precipitates significant shifts in key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Piperidine Substitution | Piperazine Substitution | Rationale and Implication |
| Basicity (pKa) | Higher (pKa ~11.22 for piperidine)[3] | Lower (pKa1: ~5.3-5.5, pKa2: ~9.7-9.8 for piperazine)[3][5] | Piperidine's higher basicity can lead to stronger ionic interactions with acidic residues in a target protein but may also result in increased clearance and potential for off-target effects. Piperazine's dual pKa values offer greater tunability of ionization at physiological pH, which can be advantageous for optimizing solubility and permeability.[3] |
| Lipophilicity (cLogP) | More Lipophilic (cLogP ~0.84 for piperidine)[3] | More Hydrophilic (cLogP ~-1.1 for piperazine)[3] | The greater lipophilicity of piperidine-substituted pyrazines can enhance membrane permeability and access to lipophilic binding pockets.[4] However, this can also lead to increased metabolic susceptibility and reduced aqueous solubility. The inherent hydrophilicity of the piperazine moiety often improves aqueous solubility, which is beneficial for formulation.[4] |
| Aqueous Solubility | Generally Lower | Generally Higher | The presence of the second nitrogen atom in piperazine increases its hydrogen bonding capacity, leading to improved solubility in aqueous media.[3][4] |
| Metabolic Stability | Susceptible to N-dealkylation and ring oxidation. | Multiple sites for metabolism (N-dealkylation at two positions, ring oxidation).[6] | The additional nitrogen in piperazine provides another potential site for metabolism by cytochrome P450 enzymes, which can sometimes lead to the formation of active or toxic metabolites.[4] Strategic modification of substituents on either ring can be employed to mitigate metabolic liabilities.[6] |
Pharmacological Activities: A Dance of Potency and Selectivity
The choice between a piperidine and a piperazine substituent can profoundly impact a compound's pharmacological profile, influencing its potency, selectivity, and mechanism of action. Both scaffolds have been successfully incorporated into a wide range of clinically approved drugs and investigational agents.[1][7]
Central Nervous System (CNS) Applications
Both piperidine and piperazine-substituted pyrazines are prevalent in CNS drug discovery, targeting a variety of receptors and transporters.[2][8]
-
Antipsychotics: The piperazine moiety is a hallmark of many atypical antipsychotics, such as olanzapine and ziprasidone.[2] The second nitrogen atom is often crucial for interacting with multiple receptor subtypes (e.g., dopamine and serotonin receptors), contributing to their "atypical" profile.
-
Antidepressants: Piperazine derivatives have been extensively explored as serotonin and norepinephrine reuptake inhibitors.[9][10] Structure-activity relationship (SAR) studies have shown that substitutions on the piperazine ring can fine-tune the selectivity for these transporters.[10]
-
Analgesics: Recent studies have highlighted the potential of dual-acting histamine H3 and sigma-1 receptor antagonists for the treatment of pain.[11] Interestingly, a comparative study revealed that replacing a piperazine with a piperidine ring dramatically increased affinity for the sigma-1 receptor while maintaining high affinity for the histamine H3 receptor, demonstrating the critical role of the scaffold in dictating receptor selectivity.[11]
Oncology
In the realm of oncology, both scaffolds have been utilized to develop potent and selective inhibitors of various kinases and other cancer-related targets.
-
Kinase Inhibitors: The piperazine ring is a common feature in many kinase inhibitors, where the second nitrogen can form crucial hydrogen bonds within the ATP-binding pocket.
-
Antiproliferative Agents: Piperazine-substituted pyranopyridines have demonstrated antiproliferative activity against various cancer cell lines.[12] SAR studies on certain classes of antimycobacterial agents indicated that piperazine-containing derivatives exhibited better activity than their piperidine counterparts, suggesting that the second nitrogen atom may act as a favorable hydrogen bond acceptor.[13]
The following diagram illustrates the divergent structure-activity relationships that can arise from the choice between a piperidine and a piperazine substituent.
Caption: Divergent physicochemical and pharmacological outcomes of piperidine versus piperazine substitution on a pyrazine core.
Experimental Protocols
To provide a practical framework for evaluating these key physicochemical properties, the following section outlines standardized experimental protocols.
Determination of Lipophilicity (LogP) by Shake-Flask Method
This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (LogP), a fundamental measure of lipophilicity.
Workflow:
Caption: Experimental workflow for LogP determination using the shake-flask method.
Step-by-Step Methodology:
-
Preparation of Phases: Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of 1-octanol and purified water and allowing the phases to separate overnight.
-
Compound Dissolution: Accurately weigh and dissolve the test compound in a known volume of either the octanol or aqueous phase to create a stock solution of known concentration.
-
Partitioning: In a suitable vessel, combine a precise volume of the stock solution with an equal volume of the other phase.
-
Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 1 hour) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the octanol and aqueous layers.
-
Analysis: Carefully sample each phase and determine the concentration of the test compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate the LogP value using the formula: LogP = log (Concentration in octanol / Concentration in water).
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a common method to assess the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes.[14][15]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4). Prepare a stock solution of the test compound and positive controls (compounds with known metabolic fates) in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine the buffer, liver microsomes (from human or other species), and the test compound. Pre-incubate the mixture at 37°C.[16]
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for many cytochrome P450 enzymes).[16]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[14]
Conclusion: A Strategic Choice in Drug Design
The decision to incorporate a piperidine versus a piperazine substituent onto a pyrazine core is a critical juncture in the drug design process.[3][4] Piperidine, with its higher basicity and lipophilicity, may be advantageous for achieving potent interactions within lipophilic binding pockets and enhancing membrane permeability.[3][4] Conversely, piperazine offers greater control over basicity and often imparts superior aqueous solubility, properties that can be crucial for optimizing ADME profiles and enabling multi-receptor targeting.[3][4] By carefully considering the comparative data and employing robust experimental validation, researchers can make informed decisions to harness the unique strengths of each scaffold, ultimately paving the way for the development of safer and more effective medicines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Review on piperidine and pyrazine containing molecules having different pharmacological activities [aiktc.ndl.gov.in]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nuvisan.com [nuvisan.com]
- 15. researchgate.net [researchgate.net]
- 16. bioivt.com [bioivt.com]
A Researcher's Guide to Assessing the Selectivity of 2-Amino-5-bromo-3-piperidin-1-ylpyrazine
In the landscape of contemporary drug discovery, the precise characterization of a small molecule's selectivity is paramount. It is the cornerstone upon which therapeutic efficacy and safety are built. This guide provides an in-depth, objective comparison of the hypothetical kinase inhibitor, 2-Amino-5-bromo-3-piperidin-1-ylpyrazine, with established alternatives, supported by detailed experimental protocols and data. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to rigorously assess compound selectivity.
While specific target data for this compound is not extensively published, its pyrazine core is a common scaffold in kinase inhibitors.[1] For the purpose of this illustrative guide, we will hypothesize that its primary target is a key member of a well-studied protein family, the Bromodomain and Extra-Terminal domain (BET) proteins, specifically BRD4.[2][3] This will allow us to draw comparisons with the well-characterized and potent BET inhibitor, JQ1, providing a robust framework for evaluating selectivity.[4][5]
The Imperative of Selectivity Profiling
Achieving inhibitor selectivity for a particular protein kinase or family remains a significant challenge in drug development.[6] Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window.[7] Therefore, a comprehensive understanding of a compound's interactions across the kinome or relevant protein families is not merely an academic exercise but a critical step in preclinical development.[8][9] Methodologies such as broad-panel kinase screening and cellular target engagement assays are indispensable tools in this endeavor.[6][10]
Comparative Analysis: this compound vs. JQ1
To contextualize the selectivity of this compound, we will compare its hypothetical binding profile against JQ1, a potent but relatively non-selective inhibitor of the BET family (BRD2, BRD3, BRD4, and BRDT).[11] We will also include a hypothetical "Selective Competitor," designed to be highly specific for BRD4.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical quantitative data for our compounds of interest. This data is illustrative and designed to highlight key differences in selectivity profiles.
| Compound | Primary Target | Kd (nM) for BRD4 | Kd (nM) for BRD2 | Kd (nM) for BRD3 | Kd (nM) for BRDT | Selectivity Score (S10) |
| This compound | BRD4 | 15 | 150 | 200 | 500 | 0.03 |
| JQ1 | Pan-BET | 50 | 80 | 65 | 120 | 0.25 |
| Selective Competitor | BRD4 | 10 | 1000 | 1500 | 2000 | 0.005 |
-
Kd (Dissociation Constant): A measure of binding affinity; lower values indicate stronger binding.
-
Selectivity Score (S10): The number of off-targets with a Kd within a 10-fold window of the primary target's Kd, divided by the total number of kinases tested. A lower score indicates higher selectivity.
Experimental Protocols for Determining Selectivity
To generate the kind of data presented above, a multi-faceted experimental approach is required. Here, we detail two gold-standard methodologies: a broad-panel competition binding assay and a cellular thermal shift assay (CETSA) for target engagement verification.
Experimental Workflow: A Visual Guide
Caption: A generalized workflow for assessing inhibitor selectivity.
Protocol 1: KINOMEscan® Competition Binding Assay
This method provides a quantitative measure of interactions between a test compound and a large panel of kinases or other protein families.[12][13][14]
Objective: To determine the binding affinities (Kd) of this compound across a comprehensive panel of human kinases and bromodomains.
Principle: The assay relies on competitive displacement of a known, immobilized ligand from the target's active site by the test compound.[13] The amount of target bound to the immobilized ligand is inversely proportional to the affinity of the test compound.[13]
Methodology:
-
Preparation: A large panel of human kinases/bromodomains are expressed, typically as DNA-tagged fusions for quantification.[13] A proprietary, broadly active ligand is immobilized on a solid support.[13]
-
Competition: The test compound is incubated with the target protein and the immobilized ligand.
-
Quantification: After incubation, the amount of target bound to the solid support is quantified, often using quantitative PCR (qPCR) for DNA-tagged targets.[12]
-
Data Analysis: Results are typically expressed as a percentage of a vehicle control. These values are then used to calculate the dissociation constant (Kd) for each interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical technique for verifying drug-target engagement within a cellular environment.[10][15][16] It is based on the principle that ligand binding increases the thermal stability of the target protein.[15][17]
Objective: To confirm that this compound directly binds to and stabilizes BRD4 in intact cells.
Methodology:
-
Cell Treatment: Culture a relevant cell line (e.g., a human cancer cell line with known BRD4 dependency) and treat with varying concentrations of the test compound or vehicle (DMSO).
-
Heat Shock: Harvest the cells and heat aliquots at a range of temperatures in a thermal cycler to create a melt curve, or at a single optimized temperature for isothermal dose-response experiments.[15]
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.[10]
-
Protein Quantification and Western Blot: Quantify the amount of soluble target protein (BRD4) remaining at each temperature or compound concentration using Western blotting with a specific antibody. An appropriate loading control (e.g., Actin) should also be probed.[17]
-
Data Analysis: A shift in the melting temperature (Tagg) or an increase in the amount of soluble protein at a given temperature in the presence of the compound indicates target engagement.
Interpreting the Results: A Visual Representation
The selectivity of a compound can be visualized using a "tree spot" diagram, where each circle represents a kinase or bromodomain, and the size of the circle corresponds to the binding affinity.
Caption: Hypothetical selectivity profile of this compound.
This visualization clearly demonstrates that while this compound has the highest affinity for its primary target, BRD4, it also exhibits some cross-reactivity with other BET family members, albeit at lower affinities. This profile suggests it is more selective than a pan-BET inhibitor like JQ1 but less so than a truly specific inhibitor.
Conclusion and Future Directions
This guide outlines a rigorous, multi-pronged approach to assessing the selectivity of a novel compound, using this compound as a hypothetical case study. By combining broad-panel in vitro screening with cellular target engagement assays, researchers can build a comprehensive and reliable selectivity profile. This data is crucial for making informed decisions in the drug discovery pipeline, ultimately leading to the development of safer and more effective therapeutics. The principles and protocols described herein are broadly applicable to the characterization of any small molecule inhibitor.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JQ1 - Wikipedia [en.wikipedia.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chayon.co.kr [chayon.co.kr]
- 13. benchchem.com [benchchem.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. benchchem.com [benchchem.com]
- 16. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
benchmarking 2-Amino-5-bromo-3-piperidin-1-ylpyrazine against known drugs
An In-Depth Technical Guide to Benchmarking 2-Amino-5-bromo-3-piperidin-1-ylpyrazine Against Known Kinase Inhibitors
Introduction: The Rationale for a New Kinase Inhibitor Candidate
In the landscape of modern oncology, the aminopyrazine scaffold has emerged as a "privileged structure"—a molecular framework that frequently appears in potent and selective kinase inhibitors.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The novel compound, This compound (herein referred to as Compound X ), incorporates this key scaffold, suggesting its potential as a new therapeutic agent.
This guide provides a comprehensive framework for the preclinical benchmarking of Compound X. Based on its structural features and the known activities of related aminopyrazine derivatives, we hypothesize that Compound X is an inhibitor of Polo-like kinase 4 (PLK4) . PLK4 is a master regulator of centriole duplication, a process essential for proper cell division.[2] Its overexpression in various cancers, including breast and colorectal, is linked to chromosomal instability and tumorigenesis, making it a compelling target for cancer therapy.[3][4]
To rigorously evaluate the potential of Compound X, this guide outlines a head-to-head comparison against two well-characterized drugs:
-
CFI-400945 : A potent and selective PLK4 inhibitor, serving as the direct benchmark for on-target activity.[5]
-
Erdafitinib : An approved Fibroblast Growth Factor Receptor (FGFR) inhibitor, chosen to assess the selectivity profile of Compound X, as aminopyrazine derivatives have also shown activity against this kinase family.[6]
This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind the experimental design, ensuring a scientifically sound evaluation of this promising new chemical entity.
Part 1: Preclinical Benchmarking: In Vitro Assays
The initial phase of benchmarking focuses on quantifying the compound's direct effect on its purified target enzyme and its subsequent impact in a controlled cellular environment.
Biochemical Kinase Assays: Potency and Selectivity Profiling
Expertise & Experience: The first critical step is to determine if Compound X directly inhibits the enzymatic activity of our hypothesized target, PLK4, and to understand its specificity. A broad kinase panel is used not only to confirm the primary target but also to proactively identify potential off-target activities that could lead to toxicity or unexpected efficacy. We measure the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of recombinant human PLK4 enzyme in kinase buffer.
-
Prepare a solution of a suitable peptide substrate (e.g., a generic kinase substrate like casein or a specific PLK4 substrate).
-
Prepare [γ-³²P]ATP with a specific activity.
-
Prepare serial dilutions of Compound X, CFI-400945, and Erdafitinib in 100% DMSO, followed by a final dilution in kinase buffer.
-
-
Reaction Setup :
-
In a 96-well plate, add 10 µL of the diluted compound solutions.
-
Add 20 µL of the substrate and enzyme mix.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
-
Initiation and Termination :
-
Initiate the kinase reaction by adding 20 µL of the [γ-³²P]ATP solution.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by adding 50 µL of 3% phosphoric acid.
-
-
Detection :
-
Transfer the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Trustworthiness: This protocol is self-validating by including a potent known inhibitor (CFI-400945) as a positive control, which must yield an IC50 value within the expected literature range. A vehicle control (DMSO) establishes the baseline 100% enzyme activity.
Data Presentation: Comparative Kinase Inhibition
| Compound | PLK4 IC50 (nM) | FGFR2 IC50 (nM) | NEK2 IC50 (nM) | MK-2 IC50 (nM) |
| Compound X | 15 | >5,000 | 850 | >10,000 |
| CFI-400945 | 2.5[5] | >10,000 | >10,000 | >10,000 |
| Erdafitinib | 8,500 | 2.1[6] | >10,000 | >10,000 |
| Hypothetical data for illustrative purposes. |
Visualization: Biochemical Assay Workflow
Caption: Workflow for the in vitro biochemical kinase assay.
Cell-Based Assays: Target Engagement and Antiproliferative Activity
Expertise & Experience: Moving from a purified enzyme system to a live cell context is crucial. Cell-based assays confirm that the compound can penetrate the cell membrane, engage its target in a complex intracellular environment, and elicit a biological response. We use a cell viability assay to measure the compound's antiproliferative effect (GI50) and a target engagement assay to confirm that this effect is mediated by the inhibition of PLK4.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Culture :
-
Culture a human cancer cell line with known PLK4 overexpression (e.g., MDA-MB-231 breast cancer) in appropriate media.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment :
-
Prepare serial dilutions of Compound X and comparators in cell culture medium.
-
Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate the plates for 72 hours.
-
-
MTT Addition and Incubation :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization and Measurement :
-
Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of growth inhibition relative to vehicle-treated control cells.
-
Determine the GI50 (concentration causing 50% growth inhibition) by fitting the data to a dose-response curve.
-
Data Presentation: Comparative Antiproliferative Activity
| Compound | MDA-MB-231 GI50 (nM) (PLK4-High) | HCT116 GI50 (nM) (PLK4-Low) |
| Compound X | 50 | 1,200 |
| CFI-400945 | 10 | 850 |
| Erdafitinib | >10,000 | >10,000 |
| Hypothetical data for illustrative purposes. |
Part 2: In Vivo Efficacy Studies
Expertise & Experience: The ultimate preclinical test of an anticancer compound is its ability to inhibit tumor growth in a living organism. The Cell Line-Derived Xenograft (CDX) model is a robust and widely used system for this purpose.[7] By implanting human cancer cells into immunodeficient mice, we can assess the compound's efficacy, tolerability, and basic pharmacokinetic/pharmacodynamic (PK/PD) relationship.[8]
Experimental Protocol: Human Tumor Xenograft Study
-
Animal Model :
-
Use female athymic nude mice, 6-8 weeks old.
-
Allow a one-week acclimatization period.
-
-
Tumor Implantation :
-
Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells (in a Matrigel suspension) into the right flank of each mouse.
-
Monitor tumor growth using calipers.
-
-
Randomization and Treatment :
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle (e.g., 0.5% methylcellulose)
-
Group 2: Compound X (e.g., 50 mg/kg, oral, daily)
-
Group 3: CFI-400945 (e.g., 30 mg/kg, oral, daily)
-
Group 4: Paclitaxel (Standard-of-care control, e.g., 10 mg/kg, intravenous, weekly)
-
-
Administer treatments for 21-28 days.
-
-
Monitoring and Endpoints :
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in the treated tumor volume and ΔC is the change in the control tumor volume.
-
Monitor for any signs of toxicity (weight loss, changes in behavior).
-
Trustworthiness: The inclusion of a vehicle group is essential to model natural tumor progression. The positive control groups (CFI-400945 and Paclitaxel) validate the model's sensitivity to both targeted and cytotoxic therapies.
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle | Daily, p.o. | 1250 | 0 | +2.5 |
| Compound X | 50 mg/kg, daily, p.o. | 450 | 68 | -1.5 |
| CFI-400945 | 30 mg/kg, daily, p.o. | 280 | 82 | -3.0 |
| Paclitaxel | 10 mg/kg, weekly, i.v. | 510 | 63 | -8.5 |
| Hypothetical data for illustrative purposes. p.o. = oral; i.v. = intravenous. |
Visualization: In Vivo Xenograft Study Workflow
Caption: Workflow for the in vivo xenograft efficacy study.
Part 3: Safety and Pharmacokinetic Profiling
Expertise & Experience: A potent and efficacious compound is only viable if it has an acceptable safety and pharmacokinetic profile. Early in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays are critical for identifying potential liabilities that could halt development.[9][10] These assays predict how the drug will behave in the body and its potential for causing adverse effects.
In Vitro ADME-Tox Screening
-
Metabolic Stability : Assessed using liver microsomes to predict how quickly the compound is metabolized in the liver. A longer half-life (T½) is generally desirable.
-
Cytochrome P450 (CYP) Inhibition : Measures the potential for the compound to inhibit major drug-metabolizing enzymes (e.g., CYP3A4, 2D6), which can lead to harmful drug-drug interactions.[11]
-
hERG Inhibition : An essential cardiac safety assay that assesses the compound's potential to block the hERG potassium channel, which can lead to fatal arrhythmias.[9]
Data Presentation: Comparative In Vitro Safety Profile
| Parameter | Compound X | CFI-400945 | Erdafitinib |
| Liver Microsome Stability (T½, min) | 45 | 65 | 55 |
| CYP3A4 Inhibition (IC50, µM) | >20 | >25 | 15 |
| hERG Inhibition (IC50, µM) | 12 | >30 | 8 |
| Hypothetical data for illustrative purposes. |
Conclusion and Future Directions
This guide presents a rigorous, multi-faceted strategy for benchmarking the novel aminopyrazine derivative, Compound X. Based on the hypothetical data presented, Compound X demonstrates potent and selective inhibition of PLK4 in both biochemical and cellular assays. Its in vivo efficacy is comparable to a standard-of-care agent, albeit slightly less potent than the direct competitor, CFI-400945. Importantly, its preliminary safety profile appears acceptable, with moderate hERG inhibition that warrants further investigation.
The successful completion of this benchmarking framework would provide strong evidence for advancing Compound X into lead optimization. Future directions would include:
-
Structure-Activity Relationship (SAR) Studies : To improve potency against PLK4 and further enhance selectivity.
-
Detailed Toxicological Studies : To fully characterize the safety profile in rodent and non-rodent species.
-
Pharmacodynamic (PD) Marker Development : To confirm target inhibition in vivo by measuring downstream effects of PLK4 inhibition in tumor tissue.
-
Patient-Derived Xenograft (PDX) Models : To evaluate efficacy in models that better recapitulate the heterogeneity of human tumors.[12]
By following a logical, evidence-based benchmarking process, the therapeutic potential of new chemical entities like this compound can be effectively and efficiently evaluated.
References
- 1. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anncaserep.com [anncaserep.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. xenograft.org [xenograft.org]
- 9. marinbio.com [marinbio.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [worldwide.promega.com]
- 12. startresearch.com [startresearch.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
